molecular formula C12H32O4Ti B8795742 Titanium(IV) propoxide

Titanium(IV) propoxide

Cat. No.: B8795742
M. Wt: 288.25 g/mol
InChI Key: XTTBFCWRLDKOQU-UHFFFAOYSA-N
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Description

Tetrapropyl orthotitanate appears as a clear yellow liquid with a mild fruity odor. Slightly denser than water and dissolves in water. May irritate skin, eyes, and mucous membranes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H32O4Ti

Molecular Weight

288.25 g/mol

IUPAC Name

propan-1-ol;titanium

InChI

InChI=1S/4C3H8O.Ti/c4*1-2-3-4;/h4*4H,2-3H2,1H3;

InChI Key

XTTBFCWRLDKOQU-UHFFFAOYSA-N

SMILES

CCCO.CCCO.CCCO.CCCO.[Ti]

Canonical SMILES

CCCO.CCCO.CCCO.CCCO.[Ti]

physical_description

Tetrapropyl orthotitanate appears as a clear yellow liquid with a mild fruity odor. Slightly denser than water and dissolves in water. May irritate skin, eyes, and mucous membranes.
Liquid

Origin of Product

United States

Foundational & Exploratory

Titanium(IV) Propoxide: A Comprehensive Technical Guide to its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) propoxide, also known as tetrapropyl orthotitanate, is an organometallic compound with the chemical formula Ti(OCH₂CH₂CH₃)₄. It is a key precursor in the synthesis of titanium-based materials and a versatile catalyst in organic chemistry. This technical guide provides an in-depth overview of the synthesis, properties, and key reactions of titanium(IV) n-propoxide, with a focus on its application in the sol-gel synthesis of titanium dioxide (TiO₂) nanoparticles and its relevance to the pharmaceutical and drug development sectors. While its isomer, titanium(IV) isopropoxide, is more extensively studied, this guide will focus on the n-propoxide variant and provide detailed experimental protocols and data.

Physicochemical Properties

Titanium(IV) n-propoxide is a colorless to pale-yellow liquid that is sensitive to moisture. Its key physical and chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₂H₂₈O₄Ti
Molecular Weight 284.22 g/mol
CAS Number 3087-37-4
Appearance Colorless to light-yellow liquid
Boiling Point 170 °C at 3 mmHg
Density 1.033 g/mL at 25 °C
Refractive Index (n20/D) 1.499
Solubility Soluble in organic solvents such as ethanol (B145695), isopropanol, benzene (B151609), and chloroform. Reacts with water.

Synthesis of Titanium(IV) n-Propoxide

The most common method for synthesizing titanium(IV) n-propoxide is through the alcoholysis of titanium tetrachloride with n-propanol. The reaction proceeds by the displacement of chloride ligands with propoxide groups. The hydrogen chloride (HCl) byproduct is typically removed by a neutralizing agent, such as ammonia (B1221849), or by purging with an inert gas.

Experimental Protocol: Synthesis from Titanium Tetrachloride and n-Propanol (Ammonia Method)

This protocol is adapted from the well-established synthesis of titanium(IV) isopropoxide.[1]

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous n-propanol

  • Anhydrous benzene (or another inert solvent)

  • Ammonia (gas)

  • Dry nitrogen or argon gas

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet, and dropping funnel

  • Condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Distillation apparatus

Procedure:

  • Apparatus Setup: Assemble the reaction flask and condenser under a stream of dry nitrogen or argon to ensure anhydrous conditions. All glassware should be thoroughly dried in an oven prior to use.

  • Reaction Mixture: In the reaction flask, combine 1 molar equivalent of titanium tetrachloride with 4-5 molar equivalents of anhydrous n-propanol in an inert solvent like anhydrous benzene.

  • Reaction Initiation: Cool the mixture in an ice bath and slowly add anhydrous n-propanol from the dropping funnel with vigorous stirring. The reaction is exothermic.

  • Neutralization: Bubble dry ammonia gas through the reaction mixture. Ammonia reacts with the HCl byproduct to form a white precipitate of ammonium (B1175870) chloride (NH₄Cl).

  • Reaction Completion: Continue the reaction with stirring until the formation of ammonium chloride is complete.

  • Filtration: Filter the reaction mixture under an inert atmosphere to remove the precipitated ammonium chloride.

  • Purification: The filtrate, containing the crude titanium(IV) n-propoxide, is then purified by fractional distillation under reduced pressure.

G cluster_synthesis Synthesis of Titanium(IV) n-Propoxide TiCl4 Titanium Tetrachloride (TiCl4) Reaction_Vessel Reaction in Inert Solvent (e.g., Benzene) TiCl4->Reaction_Vessel n_Propanol n-Propanol (CH3CH2CH2OH) n_Propanol->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration NH3 Ammonia (NH3) NH3->Reaction_Vessel Neutralization Distillation Fractional Distillation (Reduced Pressure) Filtration->Distillation Filtrate Byproduct Ammonium Chloride (NH4Cl) (precipitate) Filtration->Byproduct Product Titanium(IV) n-Propoxide Ti(OCH2CH2CH3)4 Distillation->Product

Synthesis of Titanium(IV) n-Propoxide Workflow.

Key Chemical Reactions

The chemistry of this compound is dominated by the reactivity of the titanium-oxygen bond, making it susceptible to hydrolysis and a useful catalyst in various organic transformations.

Hydrolysis and the Sol-Gel Process

This compound readily reacts with water in a process called hydrolysis, where the propoxide groups are replaced by hydroxyl groups. This is the foundational step of the sol-gel process for producing titanium dioxide. The subsequent condensation of these hydroxylated intermediates leads to the formation of a three-dimensional TiO₂ network.

The overall reaction can be summarized as: Ti(OCH₂CH₂CH₃)₄ + 2H₂O → TiO₂ + 4CH₃CH₂CH₂OH

G cluster_hydrolysis Hydrolysis of Titanium(IV) n-Propoxide Ti_propoxide Ti(OR)4 (R = n-propyl) Hydroxylated_Intermediate Ti(OR)3(OH) + ROH Ti_propoxide->Hydroxylated_Intermediate Water H2O Water->Hydroxylated_Intermediate Further_Hydrolysis Further Hydrolysis Steps Hydroxylated_Intermediate->Further_Hydrolysis TiO2_Network TiO2 Network (via Condensation) Further_Hydrolysis->TiO2_Network

Hydrolysis Pathway of Titanium(IV) n-Propoxide.
Experimental Protocol: Sol-Gel Synthesis of TiO₂ Nanoparticles

This protocol provides a general method for the synthesis of TiO₂ nanoparticles using titanium(IV) n-propoxide as the precursor.[2]

Materials:

  • Titanium(IV) n-propoxide

  • Anhydrous ethanol or isopropanol

  • Deionized water

  • Nitric acid (HNO₃) or another acid catalyst (optional, for controlling hydrolysis rate)

Equipment:

  • Beakers and magnetic stirrer

  • Dropping funnel

  • Drying oven

  • Furnace for calcination

Procedure:

  • Precursor Solution: Prepare a solution of titanium(IV) n-propoxide in anhydrous ethanol or isopropanol.

  • Hydrolysis Solution: In a separate beaker, prepare a mixture of deionized water and the same alcohol used for the precursor solution. If an acid catalyst is used, it should be added to this aqueous solution.

  • Hydrolysis: While vigorously stirring the precursor solution, add the hydrolysis solution dropwise using a dropping funnel. The rate of addition is crucial for controlling the particle size and morphology of the resulting TiO₂. A white precipitate or a translucent sol will form.

  • Aging: The resulting sol is typically aged for a period of time (e.g., 24 hours) at room temperature to allow for the completion of the condensation reactions, leading to the formation of a gel.

  • Drying: The gel is then dried in an oven at a moderate temperature (e.g., 80-100 °C) to remove the solvent and residual water, resulting in a xerogel.

  • Calcination: The dried powder is calcined in a furnace at elevated temperatures (e.g., 400-600 °C) to induce crystallization and remove any remaining organic residues, yielding crystalline TiO₂ nanoparticles.

G cluster_solgel Sol-Gel Synthesis of TiO2 Nanoparticles Precursor_Sol Titanium(IV) n-Propoxide in Alcohol Mixing Controlled Mixing (Hydrolysis & Condensation) Precursor_Sol->Mixing Hydrolysis_Sol Water/Alcohol Mixture (optional acid catalyst) Hydrolysis_Sol->Mixing Sol Formation of Sol Mixing->Sol Aging Aging (Gelation) Sol->Aging Drying Drying Aging->Drying Calcination Calcination Drying->Calcination Product TiO2 Nanoparticles Calcination->Product

Workflow for Sol-Gel Synthesis of TiO2 Nanoparticles.
Transesterification

Titanium(IV) alkoxides, including the n-propoxide, are effective catalysts for transesterification reactions. This process involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol. This catalytic activity is valuable in the production of various esters and polyesters.

Applications in Drug Development

The primary relevance of this compound in drug development lies in its role as a precursor for titanium dioxide nanoparticles. TiO₂ nanoparticles are being extensively investigated for various biomedical applications due to their biocompatibility, chemical stability, and unique physicochemical properties.

  • Drug Delivery: The high surface area of TiO₂ nanoparticles allows for the loading of therapeutic agents. Surface functionalization of these nanoparticles can enable targeted delivery to specific cells or tissues, potentially reducing systemic side effects of potent drugs.[3]

  • Photodynamic Therapy (PDT): TiO₂ is a well-known photocatalyst. Upon activation with UV light, it generates reactive oxygen species (ROS) that can induce cell death. This property is being explored for cancer therapy, where TiO₂ nanoparticles are delivered to the tumor site and then activated by light to destroy cancer cells.[4]

  • Biomaterials and Implants: TiO₂ coatings, which can be prepared using this compound via sol-gel methods, are used to improve the biocompatibility and bioactivity of medical implants.

Conclusion

Titanium(IV) n-propoxide is a valuable chemical precursor and catalyst with significant applications in materials science and organic synthesis. Its controlled hydrolysis is a cornerstone of the sol-gel process for producing high-purity titanium dioxide nanoparticles with tailored properties. While its direct application in pharmaceuticals is limited, its role as a precursor to TiO₂ nanoparticles positions it as an important compound for the advancement of drug delivery systems, photodynamic therapy, and biomedical coatings. Further research into the specific properties and reactions of the n-propoxide isomer will undoubtedly expand its utility in these and other innovative fields.

References

hydrolysis and condensation mechanism of titanium(IV) propoxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Titanium(IV) Propoxide

Introduction

This compound, commonly referred to as titanium isopropoxide (TTIP), is a critical organometallic precursor in materials science, primarily for the synthesis of titanium dioxide (TiO₂) nanomaterials via the sol-gel process.[1][2] This method is highly valued for its ability to produce materials with high purity and controlled microstructures at relatively low temperatures.[3] The sol-gel process is fundamentally based on two key chemical reactions: the hydrolysis of the precursor followed by a series of condensation reactions.[4][5]

A comprehensive understanding of the kinetics and mechanisms of these reactions is paramount for researchers, scientists, and drug development professionals. Control over these processes allows for the precise tailoring of the final TiO₂ material's properties, such as particle size, morphology, surface area, and crystalline phase (anatase, rutile, or brookite), which in turn dictates its performance in applications ranging from photocatalysis and solar cells to biomedical coatings and drug delivery.[1][6] This guide provides a detailed examination of the core mechanisms, influencing factors, quantitative data, and experimental protocols associated with the hydrolysis and condensation of this compound.

Core Reaction Mechanism

The transformation of the molecular precursor, this compound, into an extended solid TiO₂ network is a complex, multi-step process. It is not a single reaction but a sequence of hydrolysis and condensation steps.[1]

1. Hydrolysis The process begins with the hydrolysis reaction, where the isopropoxide groups (-OⁱPr or -OCH(CH₃)₂) of the titanium precursor are replaced by hydroxyl groups (-OH). This is a stepwise nucleophilic substitution reaction initiated by the attack of a water molecule on the electron-deficient titanium atom.[1][3] The reaction proceeds as follows:

  • Step 1: Ti(OⁱPr)₄ + H₂O → Ti(OH)(OⁱPr)₃ + ⁱPrOH

  • Step 2: Ti(OH)(OⁱPr)₃ + H₂O → Ti(OH)₂(OⁱPr)₂ + ⁱPrOH

  • Step 3: Ti(OH)₂(OⁱPr)₂ + H₂O → Ti(OH)₃(OⁱPr) + ⁱPrOH

  • Step 4: Ti(OH)₄(OⁱPr) + H₂O → Ti(OH)₄ + ⁱPrOH

Titanium alkoxides are highly reactive towards water, and these reactions can be extremely rapid, often leading to uncontrolled precipitation if not carefully managed.[3][7]

2. Condensation Following hydrolysis, the partially or fully hydrolyzed titanium species undergo condensation to form a network of titanium-oxygen-titanium (Ti-O-Ti) bridges. This process eliminates small molecules, either water (oxolation) or isopropanol (B130326) (alcoxolation), and results in the formation of the solid gel.[1][5]

  • Oxolation (Water-producing): Ti-OH + HO-Ti → Ti-O-Ti + H₂O

  • Alcoxolation (Alcohol-producing): Ti-OⁱPr + HO-Ti → Ti-O-Ti + ⁱPrOH

The relative rates of hydrolysis and condensation are critical in determining the structure of the resulting polymer network. Slower hydrolysis followed by faster condensation tends to produce more linear polymers, whereas rapid hydrolysis favors the formation of highly branched, particulate structures.[3]

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation TTIP Ti(OⁱPr)₄ Intermediate1 Ti(OH)(OⁱPr)₃ TTIP->Intermediate1 H2O H₂O H2O->Intermediate1 + H₂O - ⁱPrOH Intermediate2 Ti(OH)₂(OⁱPr)₂ H2O->Intermediate2 + H₂O - ⁱPrOH FinalHydrolysis Ti(OH)₄ H2O->FinalHydrolysis + H₂O - ⁱPrOH Intermediate1->Intermediate2 Intermediate2->FinalHydrolysis Alcoxolation Alcoxolation (Ti-OⁱPr + HO-Ti) Intermediate2->Alcoxolation Oxolation Oxolation (Ti-OH + HO-Ti) FinalHydrolysis->Oxolation Network Ti-O-Ti Network Oxolation->Network - H₂O Alcoxolation->Network - ⁱPrOH

Caption: Fundamental hydrolysis and condensation pathway of this compound.

Factors Influencing Reaction Kinetics and Product Properties

The sol-gel process for TTIP is highly sensitive to a variety of experimental parameters that must be precisely controlled to achieve desired material properties.

  • pH (Catalyst): The pH of the reaction medium is a primary factor controlling the rates of hydrolysis and condensation.[8]

    • Acidic Conditions (pH < 3): Acid catalysis protonates the alkoxy groups, making them better leaving groups but slowing the initial nucleophilic attack by water.[8][9] This leads to a slower, more controlled hydrolysis reaction, which generally results in the formation of finer, more homogeneous, and stable colloidal suspensions.[8][10][11] Highly acidic conditions (pH 1-2) can favor the formation of the rutile crystalline phase upon calcination.[8]

    • Neutral or Basic Conditions (pH > 7): These conditions lead to extremely rapid and uncontrolled hydrolysis and condensation, often resulting in the immediate precipitation of large, agglomerated particles of titanium hydroxide.[6][8] Basic conditions (pH 8-10) tend to favor the formation of the anatase phase.[8]

  • Water-to-Alkoxide Molar Ratio (h = [H₂O]/[Ti]): This ratio is a critical parameter that dictates the extent and speed of the hydrolysis reaction.[11]

    • Higher h values lead to faster and more complete hydrolysis.[1][11]

    • Low h values (e.g., h ≤ 10) tend to favor the formation of stable, spherical particles.[10]

    • High h values can lead to unstable colloids that quickly precipitate as large aggregates.[10]

  • Chemical Modifiers (Chelating Agents): To moderate the high reactivity of TTIP, chelating agents such as acetic acid or acetylacetone (B45752) (acac) are often used.[11][12] These agents react with the precursor, replacing one or more isopropoxide groups with a more stable, bidentate ligand.[12][13] This chemical modification sterically hinders the attack by water, dramatically slowing the hydrolysis rate and allowing for much greater control over particle nucleation and growth.[11][13]

  • Temperature: Temperature influences the rates of all reactions involved (hydrolysis, condensation, solvent evaporation) and is a key parameter during the final calcination step, where it determines the final crystalline phase and grain size of the TiO₂.[7][14]

G cluster_inputs Controlling Parameters cluster_outputs Resulting Properties pH pH / Catalyst Process TTIP Sol-Gel Process pH->Process Rate Reaction Rate pH->Rate Acidic: Slower Basic: Faster Phase Crystalline Phase (Anatase, Rutile) pH->Phase Acidic: Rutile Basic: Anatase Ratio h = [H₂O]/[Ti] Ratio Ratio->Process Ratio->Rate High h: Faster Temp Temperature Temp->Process Temp->Phase Determines final phase Chelator Chelating Agents Chelator->Process Chelator->Rate Slows Rate Process->Rate Size Particle Size & Distribution Process->Size Morphology Morphology & Aggregation Process->Morphology Process->Phase

Caption: Relationship between experimental parameters and final material properties.

Quantitative Data Summary

The kinetics of TTIP hydrolysis are notoriously difficult to measure precisely due to the reaction's speed. However, various studies have provided valuable quantitative insights.

Table 1: Kinetic and Thermodynamic Parameters

Parameter Value Conditions Reference
Rate Constant (k) k = 1.23 × 10¹⁴ × exp(−11,323/T) cm³ mol⁻¹ s⁻¹ High temperature (1500-3000 K), 1 atm, second-order model [6][15]
Activation Energy (Ea) 94.1 kJ/mol High temperature (1500-3000 K), 1 atm [1][6]

| Heat of Hydrolysis (-ΔHh) | 64.9 kJ/mol | By excess water, 298.15 K |[1] |

Table 2: Influence of pH on TiO₂ Nanoparticle Properties

pH Particle Size / Morphology Crystalline Phase (Post-Calcination) Reference(s)
~2 Fine, spherical particles (~7.6 nm) Anatase [1][10]
3 Gel formation upon drying (~3 nm primary particles) Anatase [1][9]

| 7 or 10 | Primary particles (~3 nm) aggregate into large secondary particles (300-500 nm) | Anatase |[1][9] |

Experimental Protocols

Precise and reproducible synthesis of TiO₂ nanoparticles requires meticulous adherence to established protocols. The following outlines a general method for the pH-controlled sol-gel synthesis and subsequent characterization.

Protocol 1: Synthesis of TiO₂ Nanoparticles

This protocol describes a common method for preparing TiO₂ nanoparticles under acidic conditions to ensure a controlled reaction.[10][11]

  • Precursor Solution Preparation: In a dry flask under an inert atmosphere, mix 5 mL of this compound (TTIP) with 15 mL of a dry alcohol solvent such as isopropanol.[10][11] Stir the solution until it is homogeneous.

  • Hydrolysis Solution Preparation: In a separate beaker, prepare 250 mL of deionized water. Adjust the pH to the desired value (e.g., pH 2) by the dropwise addition of nitric acid (HNO₃) while monitoring with a pH meter.[10]

  • Hydrolysis and Condensation: While vigorously stirring the hydrolysis solution, slowly add the TTIP/isopropanol solution dropwise. A turbid, white-blue suspension will form, indicating the nucleation of particles.[10][11]

  • Aging and Peptization: Once the addition is complete, cover the beaker and heat the suspension to 60-70°C for 18-20 hours with continuous stirring.[1][10] This aging and peptization step helps to break down aggregates and form a stable, uniform colloidal suspension.[11]

  • Drying and Calcination:

    • Dry the resulting gel or suspension in an oven at approximately 100°C to remove the solvent and water.[16]

    • Grind the dried solid into a fine powder.

    • Calcine the powder in a furnace at a specified temperature (e.g., 400-500°C) for several hours to induce crystallization into the desired TiO₂ phase (typically anatase).[7]

Key Characterization Techniques
  • UV-Visible Spectroscopy (UV-Vis): Used to monitor the initial stages of hydrolysis and the onset of nucleation by observing changes in the solution's turbidity.[6][17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present during the reaction and in the final product. A characteristic band in the 650–700 cm⁻¹ region confirms the formation of Ti-O-Ti bonds.[18]

  • X-ray Diffraction (XRD): Determines the crystalline phase (anatase, rutile, brookite), phase purity, and average crystallite size of the nanoparticles after calcination.[16][18]

  • Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM): Used to visualize the surface morphology, shape, size, and degree of aggregation of the synthesized nanoparticles.[16][18]

G start Start prep 1. Prepare Solutions - TTIP in Isopropanol - Water at desired pH start->prep hydrolysis 2. Hydrolysis Slowly add TTIP solution to water under vigorous stirring prep->hydrolysis peptization 3. Aging & Peptization Heat suspension at 60-70°C for 18-20 hours hydrolysis->peptization drying 4. Drying Evaporate solvent at ~100°C to get powder peptization->drying calcination 5. Calcination Heat powder at >400°C to induce crystallization drying->calcination characterization 6. Characterization (XRD, TEM, SEM, FTIR) calcination->characterization end End characterization->end

Caption: Experimental workflow for the sol-gel synthesis of TiO₂ nanoparticles.

Conclusion

The hydrolysis and condensation of this compound is a complex yet versatile process for synthesizing advanced TiO₂ nanomaterials. The kinetics and reaction pathway are highly sensitive to parameters such as pH, water-to-alkoxide ratio, temperature, and the use of chemical modifiers. By carefully controlling these factors, researchers can manipulate the reaction to produce nanoparticles with specific sizes, morphologies, and crystalline structures. A thorough understanding of these mechanisms, supported by robust experimental protocols, is essential for the reproducible synthesis of tailored TiO₂ materials for a wide array of applications in research, industry, and medicine.[6]

References

An In-depth Technical Guide to the Thermal Decomposition Pathways of Titanium(IV) Propoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of titanium(IV) propoxide (TTIP), a precursor widely utilized in the synthesis of titanium dioxide (TiO₂) nanomaterials for various applications, including drug delivery systems and medical devices. Understanding the thermal behavior of TTIP is critical for controlling the properties of the resulting TiO₂ and ensuring the absence of residual organic impurities. This document details the primary and alternative decomposition mechanisms, presents quantitative data from thermal analysis, outlines detailed experimental protocols for characterization, and provides visual representations of the decomposition pathways and analytical workflows.

Thermal Decomposition Pathways of this compound

The thermal decomposition of this compound is a complex process that can proceed through several pathways, largely dependent on the temperature and surrounding atmosphere. The primary product of this decomposition is titanium dioxide (TiO₂), with the release of various gaseous organic byproducts.[1]

Primary Decomposition Pathway: β-Hydride Elimination

The most commonly cited mechanism for the thermal decomposition of titanium alkoxides is the β-hydride elimination reaction.[1] This process involves the transfer of a hydrogen atom from the β-carbon of the isopropoxide ligand to the titanium center, leading to the formation of a titanium-hydride intermediate and the release of propene (C₃H₆). Subsequent reactions of the intermediate species ultimately yield titanium dioxide, water, and additional propene molecules.

The overall idealized reaction is:

Ti[OCH(CH₃)₂]₄ → TiO₂ + 4CH₂=CHCH₃ + 2H₂O[1]

This pathway is favored at elevated temperatures and results in the formation of a Ti-O-Ti network.[2]

Alternative Decomposition Pathways

Recent computational and experimental studies have revealed that β-hydride elimination is not the sole decomposition pathway.[1] Alternative mechanisms, particularly at different temperature regimes, play a significant role.

Reactive force field molecular dynamics (ReaxFF-MD) simulations have shown that the initial step in the thermal decomposition can be the dissociation of a C-O bond within the isopropoxide ligand.[1] This can occur without the involvement of β-hydride elimination and leads to the formation of different sets of intermediates and byproducts.

Under certain conditions, such as UV-photodissociation, an acetone (B3395972) (C₃H₆O) elimination pathway has been proposed. This four-centered reaction is suggested to have a lower activation barrier than the competing propene elimination, leading to the formation of titanium(II) oxide (TiO) as a major product.[3]

Kinetic modeling suggests that the decomposition can proceed through the formation of a titanium hydroxide (B78521) (Ti(OH)₄) intermediate. This pathway involves the stepwise replacement of isopropoxide groups with hydroxyl groups, followed by the decomposition of Ti(OH)₄ to TiO₂.[4]

Quantitative Data from Thermal Analysis

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for quantifying the thermal decomposition of TTIP. The data presented below is a summary of findings from various studies.

ParameterValueConditionsReference
Onset of Decomposition (0.5% mass loss) 93.5 °CFresh TTIP, 10 K/min heating rate under N₂[5]
Onset of Decomposition (after thermal stress) 86.8 °CTTIP held at 180 °C for 7 days, 10 K/min heating rate under N₂[5]
Major Mass Loss Region (hydrolyzed TTIP gel) 100 - 500 °C32% mass loss, indicating decomposition of organic components[6]
Total Mass Loss (hydrolyzed acetylacetonate-modified TTIP) 43.8%Heated to 900 °C in dynamic air[2]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal decomposition of TTIP are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of TTIP by measuring mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer, typically coupled with a mass spectrometer (TGA-MS) for evolved gas analysis.

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample of TTIP (typically 5-10 mg) into an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove air and prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600-900 °C).

  • Data Acquisition:

    • Continuously record the sample mass as a function of temperature and time.

    • If using TGA-MS, simultaneously acquire mass spectra of the evolved gases.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

    • Analyze the MS data to identify the gaseous decomposition products at different temperatures.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the chemical bonds and functional groups present in the solid and gaseous phases during the thermal decomposition of TTIP in real-time.

Apparatus: An FTIR spectrometer equipped with a heated transmission cell or a diffuse reflectance infrared fourier transform spectroscopy (DRIFTS) accessory with a reaction chamber.

Procedure:

  • Sample Preparation:

    • For transmission, a thin film of TTIP can be cast on an IR-transparent window (e.g., KBr or CaF₂).

    • For DRIFTS, a small amount of TTIP can be mixed with a non-absorbing powder like KBr.

  • Instrument Setup:

    • Place the sample in the heated cell.

    • Connect a gas line to the cell to control the atmosphere (e.g., inert gas flow).

    • Align the cell in the FTIR beam path.

  • Data Acquisition:

    • Record a background spectrum of the empty, heated cell at the desired starting temperature.

    • Introduce the sample and begin the heating program.

    • Collect FTIR spectra at regular temperature intervals throughout the decomposition process. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Analyze the changes in the vibrational bands to identify the disappearance of reactant functional groups (e.g., C-H, C-O in the isopropoxide ligands) and the appearance of product-related bands (e.g., Ti-O-Ti stretching in TiO₂).

    • For evolved gas analysis, identify the characteristic absorption bands of gaseous byproducts (e.g., propene, water, acetone).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile organic compounds produced during the rapid thermal decomposition of TTIP.

Apparatus: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Place a small, precise amount of TTIP (typically in the microgram range) into a pyrolysis sample holder (e.g., a quartz tube or a metal ribbon).

  • Pyrolysis:

    • Rapidly heat the sample to a specific pyrolysis temperature (e.g., 500-800 °C) in an inert atmosphere (helium).

  • Gas Chromatography:

    • The volatile pyrolysis products are immediately swept into the GC column by the carrier gas.

    • Separate the components based on their boiling points and interactions with the stationary phase of the column using a programmed temperature ramp.

  • Mass Spectrometry:

    • As the separated components elute from the GC column, they are introduced into the mass spectrometer.

    • The molecules are ionized and fragmented, and the resulting mass spectrum (a plot of ion abundance versus mass-to-charge ratio) is recorded.

  • Data Analysis:

    • Identify the individual components by comparing their mass spectra to a spectral library (e.g., NIST).

    • The relative abundance of each product can be estimated from the peak areas in the total ion chromatogram.

Reactive Force Field Molecular Dynamics (ReaxFF-MD) Simulations

Objective: To model the atomic-level dynamics of the thermal decomposition of TTIP and elucidate the reaction mechanisms.

Apparatus: High-performance computing resources and molecular dynamics simulation software (e.g., LAMMPS) that implements the ReaxFF potential.

Procedure:

  • System Setup:

    • Construct an initial simulation box containing a number of TTIP molecules.

    • Define the force field parameters that describe the interatomic interactions for Ti, O, C, and H.

  • Simulation Protocol:

    • Perform an initial energy minimization of the system.

    • Equilibrate the system at a starting temperature (e.g., 300 K) in a canonical (NVT) or isothermal-isobaric (NPT) ensemble.

    • Simulate the thermal decomposition by gradually increasing the temperature of the system to the desired decomposition temperature (e.g., 2000 K) over a specified time period.

    • Continue the simulation at the high temperature to observe the decomposition events.

  • Data Analysis:

    • Analyze the simulation trajectory to identify bond-breaking and bond-forming events.

    • Track the evolution of different molecular species (reactants, intermediates, and products) over time.

    • Determine the reaction pathways and calculate reaction rates and activation energies.

Visualizations of Decomposition Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key thermal decomposition pathways of this compound and a typical experimental workflow for its analysis.

Thermal_Decomposition_Pathways cluster_beta β-Hydride Elimination Pathway cluster_alt Alternative Pathways TTIP This compound Ti[OCH(CH₃)₂]₄ Intermediate1 Titanium Hydride Intermediate TTIP->Intermediate1 H transfer CO_Dissociation C-O Bond Dissociation TTIP->CO_Dissociation High T Acetone_Elimination Acetone Elimination TTIP->Acetone_Elimination e.g., UV Propene1 Propene (CH₂=CHCH₃) Intermediate1->Propene1 TiOH_Intermediate Titanium Hydroxide Ti(OH)₄ Intermediate1->TiOH_Intermediate TiO2_beta Titanium Dioxide (TiO₂) TiOH_Intermediate->TiO2_beta Water1 Water (H₂O) TiOH_Intermediate->Water1 CO_Dissociation->TiO2_beta Other_Organics Other Organic Fragments CO_Dissociation->Other_Organics TiO_alt Titanium(II) Oxide (TiO) Acetone_Elimination->TiO_alt Acetone Acetone (C₃H₆O) Acetone_Elimination->Acetone

Caption: Primary and alternative thermal decomposition pathways of this compound.

Experimental_Workflow cluster_analysis Thermal Analysis & Evolved Gas Analysis cluster_data Data Interpretation cluster_modeling Computational Modeling start This compound Sample TGA_MS TGA-MS start->TGA_MS InSitu_FTIR In-situ FTIR start->InSitu_FTIR Py_GC_MS Py-GC-MS start->Py_GC_MS ReaxFF_MD ReaxFF-MD Simulation start->ReaxFF_MD Thermal_Stability Thermal Stability Profile (Mass Loss vs. Temp) TGA_MS->Thermal_Stability Gaseous_Products Gaseous Product Identification (Propene, Acetone, etc.) TGA_MS->Gaseous_Products Solid_Residue Solid Residue Analysis (e.g., XRD, FTIR of TiO₂) InSitu_FTIR->Solid_Residue InSitu_FTIR->Gaseous_Products Py_GC_MS->Gaseous_Products Mechanism_Elucidation Mechanism Elucidation (Reaction Pathways) Thermal_Stability->Mechanism_Elucidation Gaseous_Products->Mechanism_Elucidation ReaxFF_MD->Mechanism_Elucidation

Caption: Experimental and computational workflow for studying TTIP thermal decomposition.

References

A Technical Guide to the Synthesis of Titanium Dioxide Nanoparticles Using Titanium(IV) Propoxide

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of titanium dioxide (TiO₂) nanoparticles using titanium(IV) propoxide as a precursor. It covers the core reaction mechanisms, detailed experimental protocols for common synthesis routes, and the influence of various parameters on the final product's characteristics. Furthermore, it highlights the applications of these nanomaterials in the biomedical field, particularly in drug delivery systems.

Core Reaction Mechanism: Hydrolysis and Condensation

The synthesis of TiO₂ from this compound, a type of titanium alkoxide, is fundamentally a two-step process known as the sol-gel process. This process involves hydrolysis followed by condensation reactions.[1]

  • Hydrolysis: The process begins with the nucleophilic attack of water on the titanium atom of the this compound (Ti[OCH(CH₂)₂CH₃]₄). This reaction substitutes an propoxide group (-OCH(CH₂)₂CH₃) with a hydroxyl group (-OH), releasing propanol (B110389) as a byproduct. This is a stepwise reaction where up to four of the propoxide ligands can be replaced by hydroxyl groups.[1][2]

  • Condensation: The resulting titanium hydroxides and partially hydrolyzed precursors are unstable and undergo condensation. This involves the formation of titanium-oxygen-titanium (Ti-O-Ti) bridges, which eliminates water (oxolation) or propanol (alcoxolation). These reactions lead to the formation of a three-dimensional oxide network, which constitutes the "sol" that eventually forms a "gel".[3][4]

Subsequent heat treatment (calcination) removes residual organic compounds and water, promoting the crystallization of the amorphous TiO₂ gel into desired phases like anatase or rutile.[5]

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_crystallization Crystallization A Ti(OPr)₄ This compound B Ti(OH)x(OPr)₄-x Hydrolyzed Intermediates A->B + x H₂O PrOH1 PrOH B->PrOH1 - x PrOH C Amorphous TiO₂ Gel (Ti-O-Ti Network) B->C Olation / Oxolation H2O H₂O PrOH2 PrOH C->PrOH2 - PrOH H2O_out H₂O C->H2O_out - H₂O D Crystalline TiO₂ (Anatase/Rutile) C->D Heat Calcination (Δ)

Fig. 1: General reaction pathway for TiO₂ synthesis from this compound.

Data Presentation: Synthesis Parameters and Resulting Properties

The properties of the synthesized TiO₂ nanoparticles are highly dependent on the experimental conditions. Key parameters include the precursor concentration, water-to-alkoxide ratio, solvent, pH, and calcination temperature.

ParameterVariationEffect on TiO₂ NanoparticlesReference(s)
Precursor Concentration 0.02 M to 0.10 MLower concentrations can lead to larger particle sizes (e.g., 25 nm), while higher concentrations can produce smaller particles (e.g., 7 nm).[6]
Solvent System Ethanol (B145695)/Water RatioAn ethanol-rich environment tends to produce smaller, more uniform particles. Pure water or high water content can lead to larger particles.[6]
pH (Catalyst) Acidic (e.g., HNO₃, pH 2) vs. Neutral/BasicAcidic conditions (pH < 2) favor the formation of fine, spherical anatase particles. Neutral or basic conditions can lead to larger aggregates.[1][4]
Calcination Temperature 200°C to 800°CHigher temperatures increase crystallinity and particle size. The anatase phase is typically formed at lower temperatures (400-600°C), transitioning to the more stable rutile phase at higher temperatures (>600°C).[5]
Reaction Time (Hydrothermal) 5 to 20 hoursLonger reaction times can promote crystal growth, leading to larger particle sizes and higher crystallinity.[7][8]

Table 1: Influence of Key Synthesis Parameters on TiO₂ Nanoparticle Properties.

Synthesis MethodTypical Particle SizeTypical Crystal PhaseKey AdvantagesReference(s)
Sol-Gel 5 - 50 nmAmorphous, Anatase (with calcination)Simple, economical, good control over particle size at low temperatures.[9][10]
Hydrothermal 10 - 100 nmAnatase, Rutile (phase control via pH/temp)High crystallinity without high-temperature calcination, control over morphology (nanotubes, nanorods).[7][9]
Solvothermal 5 - 20 nmAnataseProduces highly dispersed, homogeneous nanoparticles with small crystallite sizes.[11][12][13]

Table 2: Comparison of TiO₂ Properties Synthesized by Different Methods.

Experimental Protocols

Detailed methodologies for the three primary synthesis routes are provided below. Note that this compound is a flammable, moisture-sensitive liquid and should be handled with appropriate safety precautions, including working in a well-ventilated area or fume hood and wearing personal protective equipment.[14][15][16]

Sol-Gel Synthesis

This method is widely used for its simplicity and control over particle size.

Materials:

  • This compound (precursor)

  • Ethanol or Isopropanol (solvent)

  • Deionized water (hydrolysis agent)

  • Nitric acid (HNO₃) or Acetic Acid (CH₃COOH) (catalyst/stabilizer)

Procedure:

  • Precursor Solution: In a dry flask, add a specific volume of this compound to a solvent such as ethanol (e.g., a 1:20 to 1:40 molar ratio of precursor to solvent).[17] Stir the solution for 30-60 minutes to ensure it is homogeneous.

  • Hydrolysis Solution: In a separate beaker, prepare a solution of deionized water and the same solvent. Add a few drops of nitric acid to adjust the pH to approximately 2-3, which helps control the hydrolysis rate.[4][9]

  • Sol Formation: Add the hydrolysis solution dropwise to the vigorously stirring precursor solution. A translucent sol will gradually form. Continue stirring for 1-2 hours.[17][18]

  • Gelation: Cover the flask and allow the sol to age at room temperature for 24-48 hours, during which it will transform into a viscous, transparent gel.[9]

  • Drying: Dry the gel in an oven at 80-100°C for 12-24 hours to remove the solvent, forming a xerogel.[10][18]

  • Calcination: Grind the xerogel into a fine powder using a mortar and pestle. Calcine the powder in a muffle furnace at a desired temperature (e.g., 450-600°C) for 2-5 hours to obtain crystalline TiO₂ nanoparticles.[10][19]

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Post-Processing A Mix Ti(OPr)₄ + Ethanol C Dropwise Addition (Vigorous Stirring) A->C B Mix H₂O + Ethanol + HNO₃ (pH control) B->C D Sol Formation (Stir 1-2h) C->D E Gelation (Age 24-48h) D->E F Drying (80-100°C) E->F G Grinding F->G H Calcination (450-600°C) G->H I TiO₂ Nanopowder H->I

Fig. 2: Experimental workflow for the Sol-Gel synthesis of TiO₂.
Hydrothermal Synthesis

This method utilizes elevated temperature and pressure to produce highly crystalline nanoparticles directly, often without the need for a separate calcination step.

Materials:

  • This compound

  • Ethanol/Water mixture

  • Nitric acid (optional, for pH adjustment)

  • Sodium Hydroxide (NaOH) (optional, for nanotube synthesis)

Procedure:

  • Precursor Solution: Prepare a solution of this compound in an ethanol and water mixture (e.g., a 1:4 ratio of ethanol to water).[7]

  • pH Adjustment: Add nitric acid dropwise to the solution until it becomes transparent and the pH is adjusted, if necessary.[7]

  • Hydrothermal Reaction: Transfer the transparent solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in an oven and heat it to a specific temperature (e.g., 150-250°C) for a set duration (e.g., 5-13 hours).[7]

  • Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature naturally. Collect the resulting white precipitate by centrifugation.

  • Purification: Wash the precipitate multiple times with distilled water and ethanol to remove any unreacted precursors or byproducts.

  • Drying: Dry the final product in a vacuum oven at approximately 85°C for 12-18 hours to obtain the TiO₂ nanopowder.[7]

G A Prepare Precursor Solution (Ti(OPr)₄ in Ethanol/H₂O) B Transfer to Teflon-lined Autoclave A->B C Hydrothermal Reaction (Heat 150-250°C, 5-13h) B->C D Cool to Room Temperature C->D E Collect Precipitate (Centrifugation) D->E F Wash with H₂O & Ethanol E->F G Dry in Vacuum Oven (~85°C) F->G H Crystalline TiO₂ Nanopowder G->H

Fig. 3: Experimental workflow for the Hydrothermal synthesis of TiO₂.
Solvothermal Synthesis

This process is similar to the hydrothermal method but uses an organic solvent instead of water, which can yield highly dispersed nanoparticles.

Materials:

  • This compound

  • Benzyl (B1604629) alcohol (solvent)

  • Hydrochloric acid (HCl) (crystallizing agent)

Procedure:

  • Solvent Heating: Heat 20 mL of benzyl alcohol in a reaction flask to the desired synthesis temperature (e.g., 100-150°C).[11]

  • Precursor Injection: In a separate vial, mix the required amounts of this compound and hydrochloric acid.

  • Reaction: Rapidly inject the precursor/HCl mixture into the hot benzyl alcohol under vigorous stirring.[11]

  • Aging: Maintain the reaction at the set temperature for a specific duration (e.g., 1-4 hours) to allow for nanoparticle growth.[11]

  • Cooling and Collection: After the reaction period, cool the mixture. Collect the resulting nanoparticles by centrifugation.

  • Washing: Wash the collected powder thoroughly with ethanol to remove residual solvent and byproducts.

  • Drying: Dry the purified TiO₂ nanoparticles in an oven.

Applications in Drug Development and Medicine

The unique properties of TiO₂ nanoparticles, such as their biocompatibility, chemical stability, and photocatalytic activity, make them promising candidates for various biomedical applications.[20][21]

  • Drug Delivery Systems: TiO₂ nanostructures can be loaded with a variety of drugs, including anticancer agents and antibiotics, for localized and controlled release.[20][22] Their high surface area allows for significant drug loading, and their surfaces can be functionalized with polymers like polyethylene (B3416737) glycol (PEG) or targeting ligands (e.g., folic acid) to improve circulation time and selectively target specific cells, such as cancer cells.[22][23][24]

  • Photodynamic Therapy (PDT): The photocatalytic nature of TiO₂ is harnessed in PDT. When irradiated with UV light, TiO₂ generates reactive oxygen species (ROS) that can induce apoptosis (cell death) in nearby cancer cells.[21][24] This allows for site-selective cancer therapy, minimizing damage to healthy tissue.[21]

  • Medical Implants: Due to its excellent biocompatibility and chemical inertness in physiological environments, TiO₂ is used as a coating material for medical implants to improve their integration with bone and reduce the risk of rejection.[23]

G TiO2 TiO₂ Nanoparticle Functionalization Surface Functionalization (e.g., PEG, Folic Acid) TiO2->Functionalization Drug Drug Loading (e.g., Doxorubicin) Functionalization->Drug Carrier Functionalized Drug Carrier Drug->Carrier Targeting Receptor-Mediated Targeting Carrier->Targeting Release Stimuli-Responsive Release (pH, UV Light) Targeting->Release CancerCell Cancer Cell Targeting->CancerCell Effect Therapeutic Effect (Apoptosis) Release->Effect Effect->CancerCell induces

Fig. 4: Conceptual pathway for TiO₂ nanoparticles in targeted drug delivery.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Titanium Tetraisopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium tetraisopropoxide (TTIP), a metal alkoxide of significant interest, serves as a versatile precursor in materials science and a valuable catalyst in organic synthesis. Its high reactivity, particularly towards water, is fundamental to its utility in the sol-gel synthesis of high-purity titanium dioxide (TiO₂) nanomaterials. This technical guide provides a comprehensive overview of the physical and chemical properties of titanium tetraisopropoxide, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key reaction pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of this important organometallic compound.

Physical Properties

Titanium tetraisopropoxide is a colorless to pale-yellow liquid with an alcohol-like odor.[1] It is a diamagnetic, tetrahedral molecule in nonpolar solvents. In the crystalline state, it exists as a tetramer.[2] The physical properties of titanium tetraisopropoxide are crucial for its handling, storage, and application in various experimental setups. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Titanium Tetraisopropoxide

PropertyValueReferences
Molecular Formula C₁₂H₂₈O₄Ti[3]
Molar Mass 284.22 g/mol [3]
Appearance Colorless to pale-yellow liquid[4]
Odor Alcohol-like[4]
Density 0.96 g/mL at 20 °C[5]
Melting Point 14-17 °C[5]
Boiling Point 232 °C at 760 mmHg[5]
Vapor Pressure 0.1 mbar at 20 °C[6]
Viscosity 4.3 cP at 25 °C[6]
Refractive Index (n²⁰/D) 1.464[5]
Flash Point 46 °C[7]
Solubility Soluble in ethanol, ether, benzene, chloroform.[8]
Stability Moisture sensitive; fumes in air.[9]

Chemical Properties and Reactivity

The chemistry of titanium tetraisopropoxide is dominated by the reactivity of the titanium-oxygen bond. It is highly susceptible to hydrolysis and undergoes thermal decomposition at elevated temperatures. Furthermore, it serves as a key catalyst in several important organic reactions.

Hydrolysis and the Sol-Gel Process

The most significant chemical property of titanium tetraisopropoxide is its rapid and exothermic reaction with water, a process known as hydrolysis.[10] This reaction leads to the formation of titanium dioxide and isopropanol. The overall reaction can be summarized as follows:

Ti{OCH(CH₃)₂}₄ + 2 H₂O → TiO₂ + 4 (CH₃)₂CHOH[11]

This hydrolysis is the fundamental step in the sol-gel process, a widely used method for synthesizing TiO₂ nanomaterials with controlled particle size, morphology, and crystallinity.[12] The process involves two main reactions:

  • Hydrolysis: The stepwise replacement of isopropoxide groups with hydroxyl groups.

  • Condensation: The formation of Ti-O-Ti bridges from the hydroxylated intermediates, leading to the formation of a three-dimensional titanium dioxide network.[10]

hydrolysis_condensation TTIP Ti(OⁱPr)₄ Intermediate1 Ti(OⁱPr)₃(OH) TTIP->Intermediate1 + H₂O - ⁱPrOH Intermediate2 Ti(OⁱPr)₂(OH)₂ Intermediate1->Intermediate2 + H₂O - ⁱPrOH TiO2 TiO₂ Network Intermediate2->TiO2 Condensation - H₂O thermal_decomposition TTIP Ti(OⁱPr)₄ Intermediate Intermediate Species TTIP->Intermediate Heat (≥250°C) TiO2 TiO₂ Intermediate->TiO2 Byproducts Propene, Isopropanol, etc. Intermediate->Byproducts sharpless_epoxidation TTIP Ti(OⁱPr)₄ Catalyst Chiral Ti-DET Complex TTIP->Catalyst DET Diethyl Tartrate (DET) DET->Catalyst Epoxide Chiral Epoxide Catalyst->Epoxide Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Epoxide Oxidant t-BuOOH Oxidant->Epoxide kulinkovich_reaction TTIP Ti(OⁱPr)₄ Titanacyclopropane Titanacyclopropane Intermediate TTIP->Titanacyclopropane Grignard Grignard Reagent Grignard->Titanacyclopropane Cyclopropanol Cyclopropanol Titanacyclopropane->Cyclopropanol Ester Ester Ester->Cyclopropanol hydrolysis_kinetics_workflow cluster_prep Solution Preparation Prep_TTIP Prepare TTIP solution in anhydrous isopropanol Mix Rapidly mix solutions in a cuvette Prep_TTIP->Mix Prep_H2O Prepare aqueous solution (controlled pH) Prep_H2O->Mix Measure Record absorbance vs. time at a fixed wavelength Mix->Measure Analyze Analyze data to determine reaction rate Measure->Analyze sol_gel_workflow cluster_solutions Solution Preparation Solution_A Dissolve TTIP in isopropanol Mix Add Solution B dropwise to Solution A with stirring Solution_A->Mix Solution_B Prepare H₂O/Isopropanol/Acid solution Solution_B->Mix Age Age the sol to form a gel Mix->Age Dry Dry the gel in an oven Age->Dry Calcine Calcine the dried gel to form TiO₂ nanoparticles Dry->Calcine

References

A Comprehensive Technical Guide to the Safe Handling of Titanium(IV) Isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for titanium(IV) isopropoxide, a flammable and moisture-sensitive compound frequently used in materials science and organic synthesis. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.

Chemical and Physical Properties

Titanium(IV) isopropoxide, also known as tetraisopropyl titanate, is a colorless to light-yellow liquid.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 546-68-9[2][3]
Molecular Formula C₁₂H₂₈O₄Ti[4]
Boiling Point 232 °C[1]
Flash Point 41 °C - 46 °C (closed cup)[1][2][5]
Relative Density 0.96 at 25°C[1]
Vapor Pressure 1.33 hPa at 63°C[1]
Relative Vapor Density 0.98 (Air = 1.0)[1]
Freezing Point 14 – 17 °C[1]

Hazard Identification and Classification

Titanium(IV) isopropoxide is classified as a hazardous substance with the following primary concerns:

  • Flammable Liquid and Vapor: It is a flammable liquid and its vapors can form explosive mixtures with air.[6][7] Vapors may travel to a source of ignition and flash back.[5][8]

  • Serious Eye Irritation: Causes serious eye irritation upon contact.[1][3][6]

  • Skin Irritation: May cause skin irritation and dermatitis.[2][6]

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory tract irritation.[2]

  • Central Nervous System (CNS) Depression: May cause drowsiness or dizziness.[1][2][3] Ingestion of large amounts can also lead to CNS depression.[2]

  • Moisture Sensitive: Reacts with moist air and water, which can produce flammable isopropyl alcohol.[4][9]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling titanium(IV) isopropoxide to prevent exposure.[4]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4] Contact lenses should not be worn.[9]Protects against splashes and vapors that can cause serious eye irritation.[4]
Hand Protection Neoprene or nitrile rubber gloves.[4][9]Prevents skin contact and potential irritation or dermatitis.[2][4]
Body Protection Flame-retardant and antistatic protective clothing.[4]Shields against accidental splashes and potential fire hazards.[4]
Respiratory Protection A NIOSH-certified organic vapor (black cartridge) respirator should be used if ventilation is inadequate or exposure limits are exceeded.[7][9]Protects against the inhalation of harmful vapors.

Safe Handling and Storage Protocols

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of any potential exposure.[2][4][9]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][3][7]

  • All equipment used during handling and transfer must be properly grounded and bonded to prevent static discharge.[1][2][9]

Handling Procedures

A meticulous approach is necessary for the safe handling of titanium(IV) isopropoxide.

Experimental Protocol: Transfer of Titanium(IV) Isopropoxide

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Verify that an eyewash station and safety shower are accessible.[2][9]

    • Don the required PPE: chemical safety goggles, flame-retardant lab coat, and neoprene or nitrile rubber gloves.[4][9]

    • Clear the work area of all ignition sources, including hot plates, open flames, and spark-producing equipment.[1][3][8]

  • Inert Atmosphere:

    • If the procedure is sensitive to moisture, ensure the reaction vessel is dry and under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Transfer:

    • Ground and bond the source container and the receiving vessel before initiating the transfer.[1][2]

    • Use only non-sparking tools for opening and closing containers.[1][7][9]

    • Slowly transfer the required amount of titanium(IV) isopropoxide using a dry syringe or cannula. Avoid splashing.

    • Keep the container tightly closed when not in use.[1][2][3]

  • Post-Transfer:

    • Wipe down any minor spills immediately with an inert absorbent material (e.g., vermiculite, sand).[2][6]

    • Properly seal and store the titanium(IV) isopropoxide container.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling.[3][6][9]

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][6][9]

  • Keep containers tightly closed and protected from moisture.[2][3][9]

  • Store in a designated flammables area.[2][7][8]

  • Protect containers from physical damage.[6]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][2] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[9]
Skin Contact Take off immediately all contaminated clothing.[1] Rinse the skin with plenty of water for at least 15 minutes.[2] If skin irritation persists, get medical advice.[6]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][5] Get immediate medical advice/attention.[1][9]
Ingestion Do NOT induce vomiting.[2] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Call a poison center or a doctor if you feel unwell.[1]
Fire and Explosion
  • Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide.[1] Alcohol-resistant foam is also effective.[4][7] Do not use a direct stream of water.[4]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective clothing.[1][7] Use a water spray to cool exposed containers.[8][9]

  • Hazards: Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[5][6] Containers may explode when heated.[7][8] Hazardous decomposition products in case of fire include toxic fumes, carbon monoxide, and carbon dioxide.[1][5][8]

Accidental Release
  • Spill Response:

    • Eliminate all ignition sources immediately.[4][6]

    • Ventilate the spillage area.[1][4]

    • Do not attempt to take action without suitable protective equipment.[1]

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[2][6]

    • Collect the absorbed material into a suitable, labeled container for disposal.[4][6]

    • Avoid runoff into sewers and public waters.[2][9]

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations.[1][5] Waste material is considered hazardous and should be handled by a licensed disposal service.[4] Do not dispose of down the drain.[3] Empty containers may retain product residue and can be dangerous; do not cut, drill, grind, or weld on or near them.[2][6]

Visual Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal Prep Assess Risks & Review SDS PPE Don Appropriate PPE Prep->PPE EngControls Verify Engineering Controls (Fume Hood, Eyewash) PPE->EngControls Handling Work in Fume Hood EngControls->Handling Grounding Ground & Bond Containers Handling->Grounding Transfer Slowly Transfer Reagent Grounding->Transfer Spill Clean Minor Spills Immediately Transfer->Spill Storage Store Properly (Tightly Sealed, Flammables Area) Spill->Storage Decon Decontaminate Equipment Storage->Decon Wash Wash Hands Decon->Wash Waste Collect Waste in Labeled Container Wash->Waste Dispose Dispose via Licensed Service Waste->Dispose DecompositionReaction Reactants Ti(OCH(CH₃)₂)₄ + 4H₂O Products TiO₂ + 4(CH₃)₂CHOH Reactants->Products Hydrolysis

References

A Comprehensive Technical Guide to the Solubility of Titanium(IV) Propoxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of titanium(IV) propoxide, a pivotal precursor in materials science and organic synthesis. This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed overview of its behavior in various organic solvents, methodologies for solubility determination, and a logical framework for solvent selection.

Core Concepts: Understanding the Solubility of this compound

This compound, most commonly available as titanium(IV) isopropoxide (TTIP), is a metal alkoxide with the chemical formula Ti[OCH(CH₃)₂]₄. Its solubility is governed by its molecular structure and its high reactivity, particularly its propensity for hydrolysis. The central titanium atom is electron-deficient and readily coordinates with Lewis bases, including many organic solvents. This interaction plays a crucial role in the dissolution process. However, the presence of even trace amounts of water can lead to irreversible hydrolysis, forming titanium dioxide and the corresponding alcohol, which significantly impacts solubility studies. Therefore, all work with this compound requires the use of anhydrous solvents and inert atmosphere conditions.

Quantitative and Qualitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, available information indicates high solubility in many common non-aqueous solvents. The following table summarizes the available miscibility and qualitative solubility data.

SolventSolvent ClassQuantitative SolubilityQualitative SolubilityCitation(s)
2-PropanolAlcoholMiscibleVery Soluble[1]
p-XyleneAromatic HydrocarbonMiscibleVery Soluble[2]
EthanolAlcohol-Very Soluble[3]
TolueneAromatic Hydrocarbon-Soluble[4][5]
BenzeneAromatic Hydrocarbon-Soluble[3][4][5]
Ether (diethyl ether)Ether-Soluble[3][4][5]
ChloroformHalogenated Hydrocarbon-Soluble[3][4][5]
Carbon TetrachlorideHalogenated Hydrocarbon-Very Soluble-
HexaneAliphatic Hydrocarbon-Very Soluble-
KetonesKetone-Soluble[4]
WaterProtic Solvent-Reacts/Hydrolyzes[3][4]

Experimental Protocol for Determining Solubility

Due to the moisture-sensitive nature of this compound, a rigorous experimental protocol is necessary to obtain reliable solubility data. The following is a generalized gravimetric method that can be adapted for various anhydrous organic solvents.

Objective: To determine the solubility of this compound in a specified anhydrous organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent of interest

  • Inert gas (Argon or Nitrogen)

  • Glovebox or Schlenk line

  • Temperature-controlled shaker or stirrer

  • Gas-tight syringes with filters (e.g., 0.2 µm PTFE)

  • Pre-weighed, oven-dried vials

  • Analytical balance

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas. All solvent transfers and manipulations should be performed under an inert atmosphere (e.g., inside a glovebox).

  • Sample Preparation: In a series of vials, add a known mass of the anhydrous organic solvent.

  • Addition of Solute: To each vial, add an excess amount of this compound. The exact mass of the added propoxide should be recorded.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stirrer plate at the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Sample Withdrawal: After equilibration, stop the agitation and allow any undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe equipped with a filter to prevent the transfer of any solid particles.

  • Gravimetric Analysis: Transfer the filtered supernatant to a pre-weighed, dry vial. Record the exact mass of the transferred solution.

  • Solvent Evaporation: Carefully evaporate the solvent from the vial under a gentle stream of inert gas or under vacuum.

  • Final Weighing: Once the solvent is completely removed, weigh the vial containing the this compound residue.

  • Calculation: The solubility can be calculated in various units, such as g/100 g of solvent or mol/L.

    Solubility ( g/100 g solvent) = [(Mass of vial with residue - Mass of empty vial) / (Mass of solution transferred - (Mass of vial with residue - Mass of empty vial))] x 100

Safety Precautions: this compound is flammable and reacts with moisture. All procedures should be carried out in a well-ventilated area, preferably in a fume hood, and under strict anhydrous and inert conditions. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors related to both the solvent and the experimental conditions. The following diagram illustrates the logical relationships between these factors.

G Factors Influencing this compound Solubility Solubility Solubility Solvent_Properties Solvent Properties Solubility->Solvent_Properties Determined by Experimental_Conditions Experimental Conditions Solubility->Experimental_Conditions Influenced by Polarity Polarity Solvent_Properties->Polarity Functional_Groups Functional Groups (e.g., hydroxyl, ether) Solvent_Properties->Functional_Groups Steric_Hindrance Steric Hindrance Solvent_Properties->Steric_Hindrance Temperature Temperature Experimental_Conditions->Temperature Moisture Presence of Moisture Experimental_Conditions->Moisture Van_der_Waals Van der Waals Forces Polarity->Van_der_Waals Coordination Coordination/ Solvation Functional_Groups->Coordination Hydrolysis Hydrolysis/Precipitation Moisture->Hydrolysis Hydrolysis->Solubility Decreases Coordination->Solubility Increases Van_der_Waals->Solubility Contributes to

Caption: Logical workflow of factors affecting this compound solubility.

References

An In-depth Technical Guide on the Molecular Geometry and Aggregation of Titanium(IV) Propoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and aggregation behavior of titanium(IV) propoxide, a key precursor in materials science and organic synthesis. The document elucidates the structural characteristics of both the isopropoxide and n-propoxide isomers, detailing the monomeric tetrahedral geometry of titanium(IV) isopropoxide in non-polar solvents and its aggregation into more complex oligomeric structures in the solid state. Due to the limited availability of precise crystallographic data for the tetrameric form of titanium(IV) isopropoxide, this guide utilizes the well-characterized tetrameric structure of titanium(IV) methoxide (B1231860) as a representative analogue to provide quantitative structural insights into the aggregated state. The factors influencing the monomer-oligomer equilibrium, such as the steric bulk of the alkoxy group and solvent effects, are discussed. Detailed experimental protocols for the synthesis and characterization of these compounds using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Single-Crystal X-ray Diffraction are provided. This guide aims to be a valuable resource for researchers and professionals working with titanium alkoxides, offering fundamental knowledge and practical methodologies for their application.

Molecular Geometry

The molecular geometry of this compound is significantly influenced by the isomeric form of the propoxy group (n-propoxide vs. isopropoxide) and the physical state of the compound. The steric hindrance imparted by the alkyl chain plays a crucial role in determining the coordination number of the titanium center and the overall molecular structure.

Titanium(IV) Isopropoxide

In non-polar solvents, titanium(IV) isopropoxide, also known as titanium tetraisopropoxide (TTIP), predominantly exists as a discrete monomeric species.[1][2][3][4] The central titanium(IV) atom is coordinated to four isopropoxy groups, resulting in a tetrahedral geometry.[4][5] This monomeric nature in solution is a key attribute for its utility in various chemical transformations, including as a catalyst in Sharpless epoxidation.[1][5]

Titanium(IV) n-Propoxide

The less sterically hindered n-propoxide ligand allows for greater flexibility in the coordination sphere of the titanium atom. Consequently, titanium(IV) n-propoxide is expected to exhibit a higher degree of association, forming oligomeric structures even in solution, similar to other less sterically demanding titanium alkoxides like titanium(IV) ethoxide. In these aggregated forms, the titanium centers achieve a higher coordination number, typically octahedral, through the formation of bridging alkoxide ligands.

Aggregation and Oligomerization

Titanium alkoxides have a pronounced tendency to undergo aggregation, a phenomenon driven by the expansion of the coordination sphere of the electron-deficient titanium center. This aggregation is highly dependent on the steric bulk of the alkoxy substituents and the surrounding medium.

Aggregation of Titanium(IV) Isopropoxide
Aggregation of Titanium(IV) n-Propoxide

The reduced steric hindrance of the n-propyl group compared to the isopropyl group leads to a greater propensity for oligomerization. It is anticipated that titanium(IV) n-propoxide forms oligomeric species in both the solid state and in solution. The exact nature and size of these oligomers can be influenced by factors such as concentration and the presence of coordinating solvents.

Data Presentation

The following tables summarize the available quantitative data for the molecular geometry of this compound and its methoxide analogue.

Table 1: Molecular Geometry of Monomeric Titanium(IV) Isopropoxide (Theoretical)

ParameterValue (Calculated)
Ti-O Bond Length~1.77 Å
O-Ti-O Bond Angle~109.5°
Coordination GeometryTetrahedral

Note: Experimental crystallographic data for the monomer is not available as it is not the stable form in the solid state. The values presented are based on theoretical calculations and spectroscopic interpretations.

Table 2: Selected Structural Parameters of Tetrameric Titanium(IV) Methoxide (Ti₄(OCH₃)₁₆) as a Representative Model for Aggregated Titanium Alkoxides

ParameterValue Range (Å or °)
Ti-O (terminal) Bond Length1.90 - 1.95 Å
Ti-O (doubly bridging) Bond Length2.03 - 2.08 Å
Ti-O (triply bridging) Bond Length2.15 - 2.25 Å
Ti-Ti Distance~3.00 - 3.10 Å
O-Ti-O Bond Angles75 - 170 °
Coordination Geometry around TiDistorted Octahedral

Data extracted from the known crystal structure of titanium(IV) methoxide.

Experimental Protocols

Synthesis of this compound Isomers

4.1.1. Synthesis of Titanium(IV) Isopropoxide

Titanium(IV) isopropoxide is typically synthesized by the reaction of titanium(IV) chloride with isopropanol (B130326).[1][2]

  • Reaction: TiCl₄ + 4 (CH₃)₂CHOH → Ti{OCH(CH₃)₂}₄ + 4 HCl

  • Procedure: A solution of titanium(IV) chloride in a dry, inert solvent (e.g., hexane) is added dropwise to a stirred, cooled solution of anhydrous isopropanol. The reaction is exothermic and releases HCl gas, which is typically neutralized by the addition of a base such as ammonia (B1221849) or by bubbling dry nitrogen through the reaction mixture. The resulting mixture is filtered to remove any ammonium (B1175870) chloride precipitate, and the solvent and excess isopropanol are removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation under vacuum.

4.1.2. Synthesis of Titanium(IV) n-Propoxide

The synthesis of titanium(IV) n-propoxide follows a similar procedure to that of the isopropoxide, with n-propanol being used as the alcohol reactant.

  • Reaction: TiCl₄ + 4 CH₃CH₂CH₂OH → Ti(OCH₂CH₂CH₃)₄ + 4 HCl

  • Procedure: The experimental setup and procedure are analogous to the synthesis of titanium(IV) isopropoxide, with appropriate adjustments for the physical properties of n-propanol.

Characterization Methods

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for differentiating between monomeric and aggregated forms of titanium alkoxides in solution.

  • Sample Preparation: Due to the moisture sensitivity of titanium alkoxides, all NMR samples must be prepared under an inert atmosphere (e.g., in a glovebox) using dry, deuterated solvents (e.g., C₆D₆, CDCl₃).

  • ¹H NMR: In the monomeric form of titanium(IV) isopropoxide, a single septet for the methine proton and a single doublet for the methyl protons are expected. Upon aggregation, the presence of bridging and terminal alkoxide groups leads to multiple, often broader, signals in the ¹H NMR spectrum, indicating a more complex chemical environment.

  • ¹³C NMR: Similar to ¹H NMR, the ¹³C NMR spectrum of monomeric titanium(IV) isopropoxide will show two distinct signals for the methine and methyl carbons. Aggregation results in a more complex spectrum with multiple resonances for the different types of alkoxide ligands.

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of the Ti-O and C-O bonds, which are sensitive to the coordination environment of the titanium center.

  • Sample Preparation: Liquid samples can be analyzed neat between KBr or NaCl plates. Solid samples can be analyzed as a Nujol mull or as a KBr pellet. All sample preparation should be performed in a dry environment.

  • Spectral Interpretation: The Ti-O stretching vibrations typically appear in the region of 600-700 cm⁻¹. The C-O stretching vibrations are observed around 1000-1150 cm⁻¹. Changes in the number, position, and width of these bands can indicate the presence of different alkoxide environments (terminal vs. bridging) and thus provide evidence for aggregation.

4.2.3. Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of crystalline titanium alkoxides.

  • Crystal Growth: Growing single crystals of moisture-sensitive compounds like titanium alkoxides requires specialized techniques. Slow evaporation of a saturated solution in a dry, inert solvent (e.g., hexane, toluene) in a sealed container or slow cooling of a saturated solution can yield suitable crystals.

  • Data Collection and Structure Refinement: A suitable single crystal is mounted on a goniometer under a stream of cold, dry nitrogen. X-ray diffraction data are collected, and the resulting diffraction pattern is used to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and the overall molecular packing.

Mandatory Visualization

Monomer_Tetramer_Equilibrium Monomer Monomeric Ti(OPr-i)₄ (in non-polar solvent) Coordination: 4 (Tetrahedral) Tetramer Tetrameric [Ti(OPr-i)₄]₄ (in crystalline state) Coordination: 6 (Octahedral) Monomer->Tetramer Crystallization / Concentration Tetramer->Monomer Dissolution in non-polar solvent

Caption: Equilibrium between monomeric and tetrameric forms of titanium(IV) isopropoxide.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Structural Elucidation Synthesis Synthesis of Ti(OPr)₄ (n- or iso-) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR XRD Single-Crystal X-ray Diffraction Synthesis->XRD If crystalline Monomer Monomeric Structure (in solution) NMR->Monomer Oligomer Aggregated Structure (solid-state/concentrated solution) NMR->Oligomer FTIR->Monomer FTIR->Oligomer XRD->Oligomer

Caption: Experimental workflow for the synthesis and structural characterization of this compound.

References

An In-depth Technical Guide to the Reaction of Titanium(IV) Propoxide with Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between titanium(IV) propoxide and water, a fundamental process in sol-gel chemistry for the synthesis of titanium dioxide (TiO₂) nanomaterials. This document outlines the core reaction mechanism, detailed experimental protocols, and key quantitative data to facilitate controlled and reproducible synthesis for applications ranging from photocatalysis to drug delivery and biomedical coatings.

Core Reaction Mechanism

The reaction of this compound, also known as titanium isopropoxide (TTIP), with water is a complex process that can be broadly categorized into two main stages: hydrolysis and condensation.[1] The overall, simplified reaction is as follows:

Ti{OCH(CH₃)₂}₄ + 2 H₂O → TiO₂ + 4 (CH₃)₂CHOH[1][2]

However, this equation simplifies a multi-step process that allows for the formation of various intermediates, influencing the final properties of the TiO₂ material.[1]

1. Hydrolysis: The process begins with a nucleophilic attack on the titanium atom by a water molecule. This results in the stepwise substitution of isopropoxide groups (-OⁱPr) with hydroxyl groups (-OH), releasing isopropanol (B130326) as a byproduct.[1]

2. Condensation: Following hydrolysis, the titanium precursors containing hydroxyl groups undergo condensation to form Ti-O-Ti (oxolation) or Ti-OH-Ti (olation) bridges.[1] This process eliminates water or isopropanol and leads to the formation of a three-dimensional titanium dioxide network.[2]

The relative rates of hydrolysis and condensation are critical in determining the structure of the resulting material. Slower hydrolysis followed by faster condensation tends to produce more linear and less branched structures, whereas rapid hydrolysis promotes the formation of highly branched, particulate structures.[3]

The reaction is highly sensitive to several factors that can be modulated to control the final product's characteristics:

  • Water-to-Alkoxide Molar Ratio (h = [H₂O]/[Ti]): Higher ratios lead to faster hydrolysis.[4]

  • pH: Acidic conditions (e.g., pH 2-3) can lead to the formation of stable sols with fine particles, while neutral or basic conditions often result in rapid precipitation.[4][5]

  • Temperature: Affects the rates of both hydrolysis and condensation.

  • Presence of Chelating Agents: Ligands such as acetic acid or acetylacetone (B45752) can stabilize the TTIP precursor, thereby slowing down the hydrolysis rate.[4]

  • Solvent: The choice of solvent, typically an alcohol like isopropanol, can influence the reaction kinetics.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the hydrolysis of this compound.

Table 1: Reaction Kinetics and Thermodynamics

ParameterValue / ObservationConditions
Rate Constant (k) k = 1.23 × 10¹⁴ × exp(−11,323/T)High temperature (1500-3000 K), 1 atm, second-order model. Units: mol⁻¹cm³s⁻¹[7]
Activation Energy (Ea) 94.1 kJ/molHigh temperature (1500-3000 K), 1 atm[1][7]
Heat of Hydrolysis (-ΔHh) 64.9 kJ/molFor Ti(OⁱPr)₄ with excess water at 298.15 K[1]
Induction Time An inverse function of reactant concentrationsStudied in the context of precipitation kinetics[8]
Nucleation and Growth Rates Increase with reactant concentrationObserved via photon correlation spectroscopy[8][9]

Table 2: Influence of pH on TiO₂ Nanoparticle Properties

pHParticle Size / MorphologyCrystalline Phase
2 Fine particles (7.6 nm), spherical morphologyAnatase[1]
3 ~3 nm particle size, gelation upon dryingNot specified[1]
7 or 10 Primary particles (~3 nm) aggregate into larger secondary particles (300-500 nm)Not specified[1]

Table 3: Effect of Calcination Temperature on TiO₂ Properties

Calcination TemperatureObservation
100 °C As-prepared powder is in the anatase crystalline phase.[1]
> 300 °C Formation of anatase from initially amorphous particles is observed.[1]
> 400 °C The anatase-to-rutile phase transformation begins.[1]

Experimental Protocols

Precise control over the synthesis of TiO₂ nanoparticles via the hydrolysis of this compound requires meticulous experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Controlled Hydrolysis for Nanoparticle Synthesis

This protocol describes a standard sol-gel method for synthesizing TiO₂ nanoparticles with a controlled size using an acid catalyst to moderate the reaction.[1][4]

Materials:

  • Titanium(IV) isopropoxide (TTIP, 97%)[1]

  • Isopropanol (anhydrous)[1]

  • Deionized water[1]

  • Nitric acid (HNO₃) or Ammonium hydroxide (B78521) (NH₄OH) for pH adjustment[1]

Procedure:

  • Precursor Solution Preparation (Solution A):

    • In a clean, dry flask, prepare a 0.15 M solution of TTIP in anhydrous isopropanol.[1] For example, mix 5 mL of TTIP with 15 mL of isopropanol.[4][5]

    • This step should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from ambient moisture.[1]

    • Seal the flask and stir magnetically for 15 minutes in a fume hood.[4]

  • Hydrolysis Solution Preparation (Solution B):

    • In a separate beaker, prepare a solution of deionized water in isopropanol. The amount of water will determine the hydrolysis ratio. For example, use 250 mL of deionized water.[4]

    • Adjust the pH of this solution to the desired level (e.g., pH 2) using nitric acid.[5]

  • Hydrolysis:

    • Place the beaker containing Solution B on a magnetic stirrer and ensure vigorous stirring.[4]

    • Using a burette or syringe pump, add Solution A dropwise to Solution B at a slow, constant rate (e.g., 1 mL/min).[4] A turbid, white-blue suspension will form.[4]

  • Aging/Peptization:

    • Once the addition is complete, cover the beaker and heat the suspension to 60-70°C for 18-20 hours.[1][5] This aging step, known as peptization, helps to break down aggregates and form a stable colloidal suspension.[1][4]

  • Washing and Drying:

    • After aging, the resulting precipitate is washed with ethanol.[5]

    • The washed precipitate is then dried, for instance, at 100°C for several hours.[5]

  • Calcination:

    • The dried powder is subsequently calcined at a specific temperature (e.g., 200-800°C) for a set duration (e.g., 2 hours) to achieve the desired crystalline phase and particle size.[5]

Protocol 2: Kinetic Analysis using UV-Vis Spectrophotometry

This method is suitable for monitoring the initial stages of hydrolysis and the onset of nucleation by observing changes in turbidity.[9]

Materials:

  • Titanium(IV) isopropoxide (TTIP)[9]

  • Anhydrous isopropanol (solvent)[9]

  • Deionized water[9]

  • Acid (e.g., HNO₃) or base (e.g., NH₄OH) for pH adjustment[9]

  • UV-Vis Spectrophotometer[9]

Procedure:

  • Prepare a stock solution of TTIP in anhydrous isopropanol (e.g., 0.1 M).[9]

  • Prepare a separate aqueous solution with the desired pH, adjusted with an acid or base.[9]

  • Initiate the reaction by mixing the two solutions under controlled conditions (e.g., rapid mixing in a cuvette).

  • Immediately begin monitoring the absorbance or transmittance at a fixed wavelength (e.g., in the range of 320-500 nm) over time.[8]

  • The change in absorbance/turbidity can be correlated with the kinetics of particle formation.[8]

Visualizations

Reaction Pathway Diagram

ReactionPathway TTIP Ti(OⁱPr)₄ (Titanium Isopropoxide) Hydrolyzed_Intermediate Ti(OH)ₓ(OⁱPr)₄₋ₓ (Hydrolyzed Intermediate) TTIP->Hydrolyzed_Intermediate Hydrolysis H2O H₂O (Water) Condensation_Product Ti-O-Ti Network (Oligomers/Polymers) Hydrolyzed_Intermediate->Condensation_Product Condensation Isopropanol (CH₃)₂CHOH (Isopropanol) TiO2 TiO₂ (Titanium Dioxide) Condensation_Product->TiO2 Further Condensation & Aging ExperimentalWorkflow Prepare_A Prepare Solution A (TTIP in Isopropanol) Mix Mix A and B (Vigorous Stirring) Prepare_A->Mix Prepare_B Prepare Solution B (H₂O in Isopropanol) Adjust_pH Adjust pH of Solution B Prepare_B->Adjust_pH Adjust_pH->Mix Age Age / Peptize (e.g., 60-70°C) Mix->Age Wash_Dry Wash & Dry Precipitate (e.g., 100°C) Age->Wash_Dry Calcine Calcination (e.g., 400-800°C) Wash_Dry->Calcine Characterize Characterization (XRD, SEM, etc.) Calcine->Characterize

References

Methodological & Application

Application Notes and Protocols: Titanium(IV) Propoxide Sol-Gel Method for TiO2 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of titanium dioxide (TiO₂) nanoparticles using the titanium(IV) propoxide sol-gel method. This method is widely utilized due to its relative simplicity, cost-effectiveness, and ability to control the resulting nanoparticle properties.[1] These notes also cover key applications relevant to research and drug development, including photocatalysis and drug delivery.

Overview of the Sol-Gel Method

The sol-gel process for synthesizing TiO₂ nanoparticles from this compound involves two primary chemical reactions: hydrolysis and condensation.[2] Initially, the titanium precursor, this compound (Ti[OCH(CH₃)₂]₄), undergoes hydrolysis in the presence of water, often catalyzed by an acid or base. This reaction replaces the propoxide groups with hydroxyl groups. Subsequently, condensation reactions occur between the hydroxylated titanium species, leading to the formation of Ti-O-Ti bridges and the gradual development of a three-dimensional oxide network. This network, known as a "sol," eventually transitions into a gelatinous "gel." The gel is then aged, dried, and calcined at elevated temperatures to remove residual organic compounds and induce crystallization into the desired TiO₂ phase (anatase, rutile, or brookite).

The properties of the final TiO₂ nanoparticles, such as particle size, crystal structure, and surface area, are highly dependent on several reaction parameters. These include the concentration of the titanium precursor, the water-to-alkoxide molar ratio, the type of solvent, the pH of the solution, and the calcination temperature and duration.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the sol-gel synthesis of TiO₂ nanoparticles using this compound.

Table 1: Synthesis Parameters for TiO₂ Nanoparticles

ParameterValue RangeEffect on Nanoparticle Properties
This compound Concentration 0.1 M - 1.0 MHigher concentrations can lead to larger particle sizes and faster gelation.
Water to Precursor Molar Ratio (H₂O:Ti) 2:1 - 100:1A higher ratio generally leads to faster hydrolysis and condensation, resulting in smaller particle sizes.
pH 2 - 11Acidic pH (2-4) typically favors the formation of the anatase phase and smaller particle sizes. Basic pH can lead to faster precipitation and larger agglomerates.[3]
Solvent Ethanol (B145695), Isopropanol, MethanolThe choice of solvent affects the hydrolysis and condensation rates, influencing particle size and morphology.
Stirring Time 1 - 36 hoursLonger stirring times can promote more uniform nanoparticle formation and prevent agglomeration.[4]
Aging Time 12 - 48 hoursAllows for the completion of condensation reactions and strengthening of the gel network.
Calcination Temperature 300°C - 800°CLower temperatures (400-600°C) generally favor the formation of the anatase phase. Higher temperatures (>600°C) can induce a phase transformation to the more stable rutile phase and lead to particle growth.[5]
Calcination Duration 1 - 5 hoursLonger durations at a given temperature can promote crystal growth and phase transformation.

Table 2: Resulting Properties of Sol-Gel Derived TiO₂ Nanoparticles

PropertyTypical Value RangeCharacterization Technique
Crystallite Size 5 nm - 50 nmX-ray Diffraction (XRD)
Particle Size (TEM) 10 nm - 100 nmTransmission Electron Microscopy (TEM)
Crystal Phase Anatase, Rutile, Brookite, or mixed phasesX-ray Diffraction (XRD), Raman Spectroscopy
Surface Area (BET) 50 m²/g - 200 m²/gBrunauer-Emmett-Teller (BET) Analysis
Band Gap 3.0 eV - 3.2 eV (Anatase)UV-Vis Spectroscopy

Experimental Protocols

Protocol 1: Synthesis of Anatase TiO₂ Nanoparticles

This protocol describes a general method for synthesizing anatase TiO₂ nanoparticles suitable for photocatalytic applications.

Materials:

  • This compound (97%)

  • Ethanol (absolute)

  • Nitric acid (70%)

  • Deionized water

Procedure:

  • Prepare a solution of ethanol and deionized water. The molar ratio of water to titanium precursor should be controlled, for example, at 4:1.

  • Slowly add nitric acid to the water/ethanol solution to adjust the pH to approximately 3. This acidic environment helps to control the hydrolysis rate.

  • In a separate flask, dissolve this compound in ethanol.

  • Add the acidic water/ethanol solution dropwise to the titanium precursor solution under vigorous stirring. A white precipitate will form, indicating the hydrolysis of the precursor.

  • Continue stirring the resulting sol for at least 2 hours at room temperature to ensure homogeneity.

  • Age the sol for 24 hours in a sealed container to allow for the completion of the condensation reactions and the formation of a stable gel.

  • Dry the gel in an oven at 80-100°C for 12-24 hours to remove the solvent.

  • Grind the dried gel into a fine powder using a mortar and pestle.

  • Calcine the powder in a furnace at 450-500°C for 2 hours to obtain crystalline anatase TiO₂ nanoparticles.

Protocol 2: Surface Functionalization for Targeted Drug Delivery

This protocol outlines the functionalization of TiO₂ nanoparticles with folic acid for targeted delivery to cancer cells that overexpress the folate receptor.

Materials:

  • Synthesized TiO₂ nanoparticles (from Protocol 1)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Folic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

Procedure:

  • Amine Functionalization:

    • Disperse the TiO₂ nanoparticles in ethanol.

    • Add APTES to the suspension and reflux the mixture for 4-6 hours to introduce amine groups onto the nanoparticle surface.

    • Wash the amine-functionalized nanoparticles (TiO₂-NH₂) several times with ethanol to remove unreacted APTES and dry under vacuum.

  • Activation of Folic Acid:

    • Dissolve folic acid in DMSO.

    • Add DCC and NHS to the folic acid solution and stir in the dark at room temperature for 12 hours to activate the carboxylic acid group of folic acid.

  • Conjugation of Folic Acid:

    • Disperse the TiO₂-NH₂ nanoparticles in DMSO.

    • Add the activated folic acid solution to the nanoparticle suspension and stir for 24 hours at room temperature in the dark.

    • Wash the folic acid-conjugated nanoparticles (TiO₂-FA) extensively with DMSO and then ethanol to remove unreacted reagents.

    • Dry the final product under vacuum.

Protocol 3: Drug Loading and In Vitro Release

This protocol describes the loading of a model anticancer drug, doxorubicin (B1662922) (DOX), onto the TiO₂ nanoparticles and the subsequent in vitro release study.

Materials:

  • Synthesized TiO₂ nanoparticles (functionalized or unfunctionalized)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

Procedure:

  • Drug Loading:

    • Disperse a known amount of TiO₂ nanoparticles in a solution of DOX in deionized water.

    • Stir the mixture in the dark for 24 hours to allow for the adsorption of the drug onto the nanoparticle surface.

    • Centrifuge the suspension to separate the DOX-loaded nanoparticles (TiO₂-DOX).

    • Measure the concentration of DOX in the supernatant using a UV-Vis spectrophotometer to determine the drug loading efficiency.

  • In Vitro Drug Release:

    • Disperse a known amount of TiO₂-DOX nanoparticles in PBS at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the acidic tumor microenvironment).

    • Incubate the suspensions at 37°C with gentle shaking.

    • At predetermined time intervals, collect aliquots of the release medium after centrifugation.

    • Measure the concentration of released DOX in the aliquots using a UV-Vis spectrophotometer.

    • Replenish the release medium with fresh PBS to maintain a constant volume.

Visualizations

Sol-Gel Process Workflow

Sol_Gel_Process Precursor This compound + Solvent (e.g., Ethanol) Hydrolysis Hydrolysis (Addition of H2O/Catalyst) Precursor->Hydrolysis Sol Formation of Sol (Colloidal Suspension) Hydrolysis->Sol Gelation Gelation (Formation of 3D Network) Sol->Gelation Aging Aging Gelation->Aging Drying Drying Aging->Drying Calcination Calcination Drying->Calcination Nanoparticles TiO2 Nanoparticles Calcination->Nanoparticles

Caption: Workflow of the sol-gel synthesis of TiO₂ nanoparticles.

Signaling Pathway for TiO₂ Nanoparticle-Induced Apoptosis in Photodynamic Therapy

Apoptosis_Pathway cluster_0 Extracellular cluster_1 Cellular Environment UV_Light UV Light TiO2_NP TiO2 Nanoparticle UV_Light->TiO2_NP Excitation ROS Reactive Oxygen Species (ROS) Generation TiO2_NP->ROS MAPK MAPK Pathway Activation (p38, ERK, JNK) ROS->MAPK NFkB NF-kB Activation ROS->NFkB Mitochondria Mitochondrial Membrane Depolarization ROS->Mitochondria Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Signaling cascade of TiO₂ nanoparticle-induced apoptosis.[6][7][8]

Upon excitation by UV light, TiO₂ nanoparticles generate reactive oxygen species (ROS).[9][10] This oxidative stress can trigger several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are crucial regulators of cell proliferation, inflammation, and apoptosis.[5][6][7] ROS can also directly damage mitochondria, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway through caspase-9 and caspase-3.[1] Ultimately, the activation of these signaling cascades converges to induce programmed cell death, or apoptosis, in cancer cells. This forms the basis of photodynamic therapy (PDT) using TiO₂ nanoparticles.[11]

References

Application Notes: Titanium(IV) Propoxide in Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Titanium(IV) propoxide, also known as titanium isopropoxide (TTIP), is a crucial precursor in materials science for the synthesis of titanium dioxide (TiO₂), a highly effective and widely used photocatalyst.[1][2] Its utility is most prominent in sol-gel and hydrothermal synthesis methods, which allow for the creation of a Ti-O-Ti network through controlled hydrolysis and condensation reactions.[3][4] This control enables the precise tailoring of the physicochemical properties of the resulting TiO₂ material, such as crystalline phase (anatase, rutile, or brookite), particle size, surface area, and morphology.[4][5] These properties are critical determinants of photocatalytic efficiency. TiO₂ nanomaterials derived from this compound are extensively investigated for a broad range of photocatalytic applications, particularly in environmental remediation for the degradation of organic pollutants in water and air, and in organic synthesis.[4][6][7]

Mechanism of TiO₂ Photocatalysis

The photocatalytic activity of TiO₂ is initiated when it absorbs photons with energy equal to or greater than its band gap (e.g., ~3.2 eV for the anatase phase).[8][9] This absorption promotes an electron (e⁻) from the valence band (VB) to the conduction band (CB), creating a positively charged hole (h⁺) in the VB.[9] These electron-hole pairs can migrate to the catalyst surface and initiate redox reactions. The holes oxidize water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), while the electrons reduce adsorbed oxygen molecules to form superoxide (B77818) radical anions (O₂•⁻).[8] These reactive oxygen species (ROS) are powerful, non-selective oxidizing agents that can break down complex organic pollutants into simpler, less harmful substances like CO₂, H₂O, and mineral acids.[6][8] The synergistic effect between different crystalline phases, such as anatase and rutile, can enhance photocatalytic activity by promoting charge separation and reducing the recombination rate of electron-hole pairs.[9]

photocatalysis_pathway cluster_semiconductor TiO₂ Particle cluster_environment Aqueous Environment VB Valence Band (VB) CB Conduction Band (CB) Pollutant Organic Pollutants Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation H2O H₂O OH_rad •OH H2O->OH_rad OH_neg OH⁻ OH_neg->OH_rad O2 O₂ O2_rad O₂•⁻ O2->O2_rad Light Light (hν ≥ Ebg) Light->VB Photon Absorption e e⁻ e->CB e⁻ e->O2 Reduction h h⁺ h->VB h⁺ h->Pollutant Direct Oxidation h->H2O Oxidation h->OH_neg Oxidation OH_rad->Pollutant Oxidation O2_rad->Pollutant Oxidation

Caption: Mechanism of photocatalysis on a TiO₂ semiconductor surface.

Key Applications

  • Environmental Remediation: The primary application is the degradation of persistent organic pollutants (POPs) in wastewater.[4] This includes dyes from textile industries (e.g., Methylene Blue, Methyl Orange, Reactive Black 5), phenols (e.g., 4-chlorophenol), and antibiotics (e.g., tetracycline).[8][10][11][12][13]

  • Air Purification: TiO₂ photocatalysts are used to decompose volatile organic compounds (VOCs) and other air pollutants, such as ethylene, into harmless products.[14]

  • Antibacterial Activities: The strong oxidizing power of photoactivated TiO₂ can be harnessed to kill bacteria and other microorganisms, making it useful for sterilizing surfaces and water.[9]

  • Organic Synthesis: Titanium-based compounds, including those derived from TTIP, act as photocatalysts in various organic transformations, such as decarboxylation and C-H activation reactions, often proceeding through single-electron transfer (SET) or ligand-to-metal charge transfer (LMCT) pathways.[6][7]

Quantitative Data Summary

The performance of TiO₂ photocatalysts derived from this compound is highly dependent on the synthesis conditions and the target pollutant. The table below summarizes key performance data from various studies.

Precursor / MethodTarget PollutantCatalyst LoadingLight SourceDegradation Efficiency / RateReference
TTIP / Sol-Gel (HCl catalyst)Methylene Blue5 g/LUV (365 nm)98.1% in 90 min[11]
TTIP / Green Sol-GelMethylene BlueThin FilmUV & Visible95% (UV), 86% (Visible) at 0.5 M TTIP[15]
TTIP / Hydrothermal4-Chlorophenol (B41353)N/AUVCNot specified[10]
TTIP / Sol-GelNaphthol Green BN/AUVk = 0.011 min⁻¹ (nanoparticles)[16]
TTIP / Precipitation (Bio-synthesis)TetracyclineN/AUVNot specified (Higher surface area: 245.51 m²/g)[12]
TTIP / HydrolysisAcid Red 18N/AN/AActivity increased with water used for hydrolysis[5]
Y₂O₃ / Bio-based TiO₂ (from TTIP)Reactive Black 5N/ASimulated Sunlight100% in 60 min (k = 0.064 min⁻¹)[8]

Note: "N/A" indicates data not specified in the cited source. TTIP refers to Titanium(IV) isopropoxide.

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of TiO₂ Nanoparticles

This protocol describes a common acid-catalyzed sol-gel method for synthesizing TiO₂ nanoparticles from this compound.

Materials:

  • This compound (TTIP, precursor)

  • Ethanol (absolute, solvent)

  • Hydrochloric acid (HCl, catalyst) or Nitric Acid (HNO₃)

  • Deionized water

  • Beakers, magnetic stirrer, burette/dropping funnel

  • Centrifuge

  • Drying oven

  • Muffle furnace

Procedure:

  • Solution Preparation: In a beaker, prepare a solution of ethanol, deionized water, and the acid catalyst. A typical ratio involves 23.5 mL of ethanol, 0.9 mL of distilled water, and an acid to adjust the pH to around 4.[11]

  • Precursor Addition: While stirring the solution vigorously, add 2.35 mL of this compound (TTIP) dropwise using a burette.[11] The slow addition is crucial to control the hydrolysis and condensation rates.

  • Gelation: Continue stirring the solution at room temperature for 30 minutes to 2 hours. A transparent sol will form, which will gradually transform into a viscous gel.[10][11]

  • Aging: Allow the gel to age for 24-48 hours at room temperature. This step strengthens the gel network.

  • Drying: Dry the gel in an oven at 80-100°C for 12-18 hours to remove the solvent and residual water, resulting in a xerogel.[10][12]

  • Calcination: Grind the dried xerogel into a fine powder. Calcine the powder in a muffle furnace at a temperature between 400°C and 600°C for 2-6 hours.[5][10] The calcination temperature is critical for forming the desired crystalline phase (anatase is typically formed at 400-500°C).[5]

  • Characterization: The final TiO₂ powder can be characterized using techniques like X-ray Diffraction (XRD) for crystal phase, Scanning Electron Microscopy (SEM) for morphology, and BET analysis for surface area.[11][17]

synthesis_workflow start Start mix Mix Ethanol, Water, & Acid Catalyst start->mix add_ttip Add this compound (TTIP) Dropwise with Vigorous Stirring mix->add_ttip stir Stir at Room Temp (1-2 hours) add_ttip->stir gel Sol-to-Gel Transition stir->gel age Age Gel (24-48 hours) gel->age dry Dry in Oven (80-100°C, 12-18h) age->dry grind Grind Xerogel dry->grind calcine Calcine Powder (400-600°C, 2-6h) grind->calcine end TiO₂ Nanopowder calcine->end

Caption: Experimental workflow for the sol-gel synthesis of TiO₂ nanoparticles.
Protocol 2: Evaluation of Photocatalytic Activity

This protocol outlines the methodology for assessing the photocatalytic efficiency of the synthesized TiO₂ nanoparticles by monitoring the degradation of an organic dye (e.g., Methylene Blue) under UV irradiation.

Materials & Equipment:

  • Synthesized TiO₂ photocatalyst

  • Methylene Blue (MB) or other target pollutant

  • Deionized water

  • Photoreactor equipped with a UV lamp (e.g., 125 W, 365 nm wavelength)[11]

  • Magnetic stirrer

  • Beakers or reaction vessel

  • Syringes and filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer

Procedure:

  • Catalyst Suspension: Prepare a suspension by adding a specific amount of the TiO₂ catalyst to a known concentration of the pollutant solution (e.g., 100 mg of TiO₂ in 20 mL of 20 mg/L MB solution).[11]

  • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes. This allows the pollutant molecules to adsorb onto the surface of the catalyst, reaching an equilibrium state.

  • Photoreaction Initiation: Place the reaction vessel in the photoreactor and turn on the UV lamp to initiate the photocatalytic reaction. Continue stirring throughout the experiment to ensure the catalyst remains suspended.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90 minutes), withdraw a small aliquot (e.g., 3 mL) of the suspension.

  • Sample Preparation: Immediately filter the aliquot through a syringe filter to remove the TiO₂ nanoparticles. This step is crucial to stop the reaction and prevent interference during measurement.

  • Concentration Measurement: Measure the absorbance of the filtered, clear solution at the maximum absorption wavelength of the pollutant (e.g., ~664 nm for Methylene Blue) using a UV-Vis spectrophotometer.

  • Calculation: The degradation efficiency (%) can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 Where C₀ is the initial concentration of the pollutant (after the dark adsorption step) and Cₜ is the concentration at time 't'. Concentration is typically determined from the absorbance values using the Beer-Lambert law.

parameter_influence cluster_params Synthesis Parameters cluster_props Catalyst Properties p1 Precursor Molarity (TTIP) prop2 Particle Size p1->prop2 prop4 Morphology p1->prop4 p2 pH / Acid Catalyst prop1 Crystal Phase (Anatase/Rutile) p2->prop1 p2->prop2 p3 Calcination Temp. p3->prop1 p3->prop2 prop3 Surface Area p3->prop3 p4 Solvent p4->prop4 activity Photocatalytic Activity prop1->activity prop2->activity prop3->activity prop4->activity

Caption: Influence of synthesis parameters on TiO₂ properties and activity.

References

Application Notes and Protocols for Thin Film Deposition using Titanium(IV) Propoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deposition of titanium dioxide (TiO₂) thin films using titanium(IV) propoxide as a precursor. The methodologies covered include sol-gel, Chemical Vapor Deposition (CVD), and Atomic Layer Deposition (ALD), which are standard techniques for fabricating high-quality thin films for a variety of applications, including protective coatings, optical layers, and biocompatible surfaces in drug development and medical devices.

Overview of Deposition Techniques

This compound (Ti[OCH(CH₃)₂]₄), also known as titanium isopropoxide (TTIP), is a widely used precursor for the deposition of TiO₂ thin films due to its high reactivity and volatility. The choice of deposition technique depends on the desired film properties, such as thickness, uniformity, crystallinity, and conformity.

  • Sol-Gel: A wet-chemical technique that involves the hydrolysis and condensation of the precursor in a solution to form a "sol." This sol is then applied to a substrate and heat-treated to form a dense film. It is a cost-effective method suitable for coating large and complex-shaped substrates.

  • Chemical Vapor Deposition (CVD): A process where the substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. CVD can produce high-purity and high-performance films.

  • Atomic Layer Deposition (ALD): A thin-film deposition technique based on the sequential use of a gas-phase chemical process. ALD is unique in its ability to produce highly conformal and uniform films with atomic-level thickness control.

Chemical Reaction Pathway: Hydrolysis and Condensation

The fundamental chemical reactions underpinning the sol-gel process and influencing the surface chemistry in CVD and ALD are the hydrolysis and condensation of this compound. These reactions convert the molecular precursor into an inorganic TiO₂ network.

G Hydrolysis and Condensation of this compound cluster_hydrolysis Hydrolysis cluster_condensation Condensation Ti(OR)4 This compound Ti(OCH(CH₃)₂)₄ Ti(OR)3OH Hydrolyzed Precursor Ti(OCH(CH₃)₂)₃(OH) Ti(OR)4->Ti(OR)3OH + H₂O H2O Water H₂O ROH Isopropanol (CH₃)₂CHOH Ti(OR)3OH->ROH - ROH Ti(OR)3OH_1 Hydrolyzed Precursor 1 Ti-O-Ti Titanium-Oxo-Titanium Bridge (RO)₃Ti-O-Ti(OR)₃ Ti(OR)3OH_1->Ti-O-Ti + Ti(OR)₃OH Ti(OR)3OH_2 Hydrolyzed Precursor 2 Ti(OR)3OH_2->Ti-O-Ti H2O_out Water H₂O Ti-O-Ti->H2O_out - H₂O (Oxolation) ROH_out Isopropanol (CH₃)₂CHOH Ti-O-Ti->ROH_out - ROH (Alcoxolation)

Hydrolysis and condensation of this compound.

Experimental Protocols

Sol-Gel Deposition of TiO₂ Thin Films

This protocol describes a common method for preparing TiO₂ thin films on glass substrates using a dip-coating or spin-coating approach.

Materials:

  • This compound (TTIP)

  • Ethanol (B145695) (absolute)

  • Hydrochloric acid (HCl) or Acetic Acid (as a catalyst and stabilizer)

  • Deionized water

  • Glass substrates

Equipment:

  • Magnetic stirrer and hot plate

  • Beakers and graduated cylinders

  • Pipettes

  • Dip-coater or Spin-coater

  • Furnace or hot plate for annealing

Protocol:

  • Substrate Cleaning:

    • Thoroughly clean the glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and finally ethanol, each for 15 minutes.

    • Dry the substrates with a stream of nitrogen gas and store them in a clean, dry environment.

  • Sol Preparation:

    • In a dry atmosphere (e.g., a glovebox or under a nitrogen flow), prepare a solution of ethanol and the chosen acid catalyst (e.g., 0.1 M HCl in ethanol).

    • Slowly add this compound to the acidic ethanol solution while stirring vigorously. A typical molar ratio is 1:20:0.1 (TTIP:Ethanol:HCl).

    • Stir the solution for at least 2 hours at room temperature to ensure complete mixing and initial hydrolysis. The resulting sol should be clear and stable.

  • Film Deposition (Spin-Coating Example):

    • Place a cleaned substrate on the spin-coater chuck.

    • Dispense a small amount of the prepared sol onto the center of the substrate.

    • Spin the substrate at a desired speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to spread the sol evenly.

  • Drying and Annealing:

    • Dry the coated substrate on a hot plate at a low temperature (e.g., 100°C) for 10 minutes to evaporate the solvent.

    • Transfer the substrate to a furnace and anneal at a higher temperature (e.g., 400-500°C) for 1-2 hours to promote the formation of the crystalline TiO₂ phase (typically anatase). The heating and cooling rates should be controlled to avoid thermal shock.

Chemical Vapor Deposition (CVD) of TiO₂ Thin Films

This protocol outlines a general procedure for the deposition of TiO₂ films using a low-pressure CVD (LPCVD) system.[1]

Materials:

  • This compound (TTIP)

  • High-purity nitrogen or argon gas (carrier gas)

  • Substrates (e.g., silicon wafers)

Equipment:

  • CVD reactor with a furnace and vacuum system

  • Precursor bubbler with temperature and pressure control

  • Mass flow controllers for gas delivery

  • Substrate holder

Protocol:

  • Substrate Preparation:

    • Clean the silicon wafer substrates using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

    • Load the cleaned substrates into the CVD reactor.

  • System Setup and Purging:

    • Heat the TTIP precursor in the bubbler to a stable temperature (e.g., 70-80°C) to achieve a sufficient vapor pressure.

    • Heat the substrate to the desired deposition temperature (e.g., 325-500°C).[1]

    • Evacuate the reactor to a base pressure and then purge with the inert carrier gas.

  • Deposition:

    • Introduce the TTIP vapor into the reactor by flowing the carrier gas through the bubbler.

    • Maintain a constant pressure inside the reactor during deposition (e.g., 0.00216 mbar).[1]

    • The deposition time will determine the final film thickness.

  • Post-Deposition:

    • After the desired deposition time, stop the precursor flow and cool down the reactor under an inert gas flow.

    • Remove the coated substrates for characterization.

Atomic Layer Deposition (ALD) of TiO₂ Thin Films

This protocol describes a typical thermal ALD process for TiO₂ using TTIP and water as precursors.[2]

Materials:

  • This compound (TTIP)

  • Deionized water

  • High-purity nitrogen gas (carrier and purge gas)

  • Substrates (e.g., silicon wafers)

Equipment:

  • ALD reactor with precursor and reactant delivery systems

  • Vacuum pump

  • Substrate holder with temperature control

Protocol:

  • Substrate Preparation and Loading:

    • Clean the substrates as described in the CVD protocol.

    • Load the substrates into the ALD reactor.

  • Deposition Cycle:

    • Heat the substrate to the desired deposition temperature within the ALD window (e.g., 100-300°C).[2]

    • Heat the TTIP and water sources to appropriate temperatures to achieve adequate vapor pressure.

    • The ALD process consists of repeated cycles, each comprising four steps:

      • TTIP Pulse: Introduce a pulse of TTIP vapor into the reactor. The precursor molecules will adsorb and react with the substrate surface in a self-limiting manner.

      • Purge 1: Purge the reactor with inert gas to remove any unreacted TTIP and byproducts.

      • H₂O Pulse: Introduce a pulse of water vapor. The water molecules will react with the adsorbed precursor layer, forming TiO₂ and surface hydroxyl groups.

      • Purge 2: Purge the reactor with inert gas to remove unreacted water and byproducts.

    • The number of ALD cycles determines the final film thickness with high precision.

  • Post-Deposition:

    • After the desired number of cycles, cool down the reactor under an inert gas flow.

    • Remove the coated substrates for characterization.

Data Presentation: Typical Thin Film Properties

The properties of the deposited TiO₂ thin films are highly dependent on the deposition parameters. The following tables summarize typical quantitative data obtained using this compound as a precursor.

Deposition TechniquePrecursor SystemSubstrate Temperature (°C)Film Thickness (nm)Refractive Index (@ ~550 nm)Band Gap (eV)Crystal Phase
Sol-Gel (Spin-Coating)TTIP/Ethanol/Acid400 - 50050 - 2002.1 - 2.43.2 - 3.5Anatase
CVDTTIP325 - 500100 - 5002.4 - 2.53.2 - 3.4Anatase
ALDTTIP / H₂O100 - 30010 - 1002.3 - 2.53.3 - 3.6Amorphous to Anatase

Note: The values presented are indicative and can vary significantly based on the specific experimental conditions.

Experimental Workflow and Characterization

A typical workflow for thin film deposition and subsequent characterization is illustrated below.

G Thin Film Deposition and Characterization Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Treatment cluster_char Characterization Substrate_Cleaning Substrate Cleaning Deposition Thin Film Deposition (Sol-Gel, CVD, or ALD) Substrate_Cleaning->Deposition Precursor_Prep Precursor/Sol Preparation Precursor_Prep->Deposition Annealing Annealing (if required) Deposition->Annealing Structural Structural Analysis (XRD, Raman) Annealing->Structural Morphological Morphological Analysis (SEM, AFM) Annealing->Morphological Optical Optical Properties (UV-Vis, Ellipsometry) Annealing->Optical Compositional Compositional Analysis (XPS, EDX) Annealing->Compositional

Workflow for thin film deposition and characterization.

Common Characterization Techniques:

  • X-ray Diffraction (XRD): To determine the crystal structure (anatase, rutile, or amorphous) and crystallite size of the films.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the films, providing information on thickness and grain structure.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness and topography.

  • UV-Visible Spectroscopy: To measure the optical transmittance and absorbance, from which the band gap of the material can be calculated.

  • Ellipsometry: To accurately measure the film thickness and refractive index.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements within the film.

These protocols and notes are intended as a guide. Researchers should optimize the parameters for their specific applications and equipment.

References

Application Notes and Protocols for Titanium(IV) Propoxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) propoxide, particularly titanium(IV) isopropoxide (TTIP), is a versatile and efficient Lewis acidic catalyst employed in a wide array of organic transformations.[1][2] Its utility stems from its ability to act as a precursor to catalytically active titanium species in situ. This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by titanium(IV) isopropoxide, including the Kulinkovich reaction for cyclopropanol (B106826) synthesis, Sharpless asymmetric epoxidation of allylic alcohols, direct amidation of carboxylic acids, and transesterification of esters.

Kulinkovich Reaction: Synthesis of Cyclopropanols

The Kulinkovich reaction provides a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents, catalyzed by titanium(IV) isopropoxide.[3][4][5] The reaction proceeds via the formation of a titanacyclopropane intermediate, which then reacts with the ester to yield the cyclopropanol product.[3][5]

Quantitative Data

The following table summarizes the yields of 1-substituted cyclopropanols from the reaction of various methyl esters with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide.

EntryEster SubstrateProductYield (%)
1Methyl acetate (B1210297)1-Methylcyclopropanol76-95%
2Methyl propionate1-Ethylcyclopropanol85%
3Methyl butyrate1-Propylcyclopropanol90%
4Methyl isobutyrate1-Isopropylcyclopropanol88%
5Methyl valerate1-Butylcyclopropanol92%
6Methyl hexanoate1-Pentylcyclopropanol95%
7Methyl benzoate (B1203000)1-Phenylcyclopropanol82%

Data sourced from Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. Synthesis 1991, 234.[1]

Experimental Protocol: Synthesis of 1-Phenylcyclopropanol
  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of methyl benzoate (1.36 g, 10 mmol) in anhydrous diethyl ether (50 mL).

  • Catalyst Addition: Titanium(IV) isopropoxide (0.3 mL, 1 mmol) is added to the stirred solution at room temperature (18-20°C).

  • Grignard Reagent Addition: A solution of ethylmagnesium bromide (3 M in diethyl ether, 7.3 mL, 22 mmol) is added dropwise to the reaction mixture over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 30°C.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of 1 M aqueous sulfuric acid (30 mL) at 0°C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (30 mL) and brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate = 10:1) to afford 1-phenylcyclopropanol.

Reaction Mechanism: Kulinkovich Reaction

Kulinkovich_Mechanism cluster_0 Catalyst Activation cluster_1 Cyclopropanol Formation Ti(OiPr)4 Ti(OiPr)4 Et2Ti(OiPr)2 Et2Ti(OiPr)2 Ti(OiPr)4->Et2Ti(OiPr)2 2 EtMgBr EtMgBr EtMgBr Titanacyclopropane Titanacyclopropane Et2Ti(OiPr)2->Titanacyclopropane - Ethane Intermediate_1 Oxatitanacyclopentane Titanacyclopropane->Intermediate_1 + Ester Ester Ester Intermediate_2 β-titanio ketone Intermediate_1->Intermediate_2 Product_Mg_salt Cyclopropanol (Mg salt) Intermediate_2->Product_Mg_salt Final_Product Cyclopropanol Product_Mg_salt->Final_Product H3O+ workup

Caption: Mechanism of the Kulinkovich Reaction.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[6] This reaction utilizes a catalyst system generated from titanium(IV) isopropoxide, a chiral tartrate ester (e.g., diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[6][7][8]

Quantitative Data

The enantioselectivity of the Sharpless epoxidation is consistently high, often exceeding 90% enantiomeric excess (ee). The choice of the chiral tartrate dictates the stereochemical outcome.

Allylic AlcoholChiral LigandProduct EnantiomerEnantiomeric Excess (%)Yield (%)
Geraniol (B1671447)(+)-DIPT(2R,3R)-2,3-Epoxygeraniol>9587
(Z)-α-Phenylcinnamyl alcohol(-)-DET(2S,3S)-Epoxide>9890
Cinnamyl alcohol(+)-DET(2R,3R)-Epoxide9685

DIPT: Diisopropyl tartrate, DET: Diethyl tartrate

Experimental Protocol: Asymmetric Epoxidation of Geraniol
  • Reaction Setup: An oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with powdered, activated 4Å molecular sieves (2.0 g).

  • Solvent and Reagents: Anhydrous dichloromethane (B109758) (100 mL) is added, and the suspension is cooled to -20°C. Titanium(IV) isopropoxide (2.94 mL, 10 mmol) is added, followed by (+)-diisopropyl tartrate (2.81 g, 12 mmol). The mixture is stirred for 30 minutes at -20°C.

  • Substrate Addition: A solution of geraniol (1.54 g, 10 mmol) in dichloromethane (20 mL) is added to the catalyst mixture.

  • Oxidant Addition: Anhydrous tert-butyl hydroperoxide in toluene (B28343) (5.5 M, 3.6 mL, 20 mmol) is added dropwise over 10 minutes, maintaining the temperature at -20°C.

  • Reaction Monitoring: The reaction is stirred at -20°C for 4 hours and monitored by TLC.

  • Work-up: The reaction is quenched by the addition of water (2 mL). The mixture is warmed to room temperature and stirred for 1 hour. The resulting gel is filtered through a pad of Celite, and the filter cake is washed with dichloromethane.

  • Purification: The combined filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield (2R,3R)-2,3-epoxygeraniol.

Reaction Mechanism: Sharpless Asymmetric Epoxidation

Sharpless_Epoxidation cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ti(OiPr)4 Ti(OiPr)4 Catalyst_core [Ti(tartrate)(OiPr)2]2 Ti(OiPr)4->Catalyst_core + 2 Tartrate - 4 iPrOH Tartrate (+)-DET Active_Catalyst Active Ti-Tartrate Complex Catalyst_core->Active_Catalyst Loaded_Complex Ti-Tartrate-Alcohol-TBHP Complex Active_Catalyst->Loaded_Complex + Allylic Alcohol + TBHP Allylic_Alcohol Allylic_Alcohol TBHP TBHP Loaded_Complex->Active_Catalyst - Epoxy Alcohol - tBuOH Epoxy_Alcohol Epoxy_Alcohol Loaded_Complex->Epoxy_Alcohol tBuOH tert-Butanol Loaded_Complex->tBuOH

Caption: Sharpless Asymmetric Epoxidation Cycle.

Direct Amidation of Carboxylic Acids

Titanium(IV) isopropoxide catalyzes the direct formation of amides from carboxylic acids and amines, offering an environmentally benign alternative to methods that require stoichiometric activating agents.[9][10]

Quantitative Data
EntryCarboxylic AcidAmineProductYield (%)
1Phenylacetic acidBenzylamine (B48309)N-Benzyl-2-phenylacetamide91
2Benzoic acidAnilineN-Phenylbenzamide85
3Hexanoic acidMorpholine4-Hexanoylmorpholine79
4(S)-IbuprofenBenzylamine(S)-N-Benzyl-ibuprofenamide80 (83% ee)

Data compiled from various sources.[11][12]

Experimental Protocol: Synthesis of N-Benzyl-2-phenylacetamide
  • Reaction Setup: A sealable reaction tube is charged with phenylacetic acid (136 mg, 1.0 mmol), benzylamine (107 mg, 1.0 mmol), and 4Å molecular sieves (0.5 g).

  • Solvent and Catalyst: Anhydrous tetrahydrofuran (B95107) (THF, 2.5 mL) is added, followed by titanium(IV) isopropoxide (30 µL, 0.1 mmol, 10 mol%).

  • Reaction Conditions: The tube is sealed and heated in an oil bath at 70°C for 24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to afford the pure amide.

Transesterification

Titanium(IV) isopropoxide is an effective catalyst for transesterification reactions, which are crucial in processes such as biodiesel production and the synthesis of various esters.[13] The catalyst is active under neutral conditions and can be used for the conversion of various esters with a range of alcohols.

Quantitative Data

The yield of transesterification is influenced by temperature, catalyst concentration, and the alcohol-to-ester molar ratio.

SubstrateAlcoholCatalyst Loading (wt%)Temperature (°C)Time (h)Conversion (%)
Soybean OilIsopropanol1200341.6
Soybean OilIsopropanol16--71
Rapeseed Oil Methyl Esters2-Ethyl-1-hexanol11602>93
Castor Oil Methyl Esters2-Ethyl-1-hexanol11602>93

Data compiled from various sources.[2][8][13]

Experimental Protocol: Transesterification of Rapeseed Oil Methyl Esters
  • Reaction Setup: A mixture of rapeseed oil methyl esters (FAMEs) and 2-ethyl-1-hexanol (molar ratio of 1:3) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Titanium(IV) isopropoxide (1% w/w of the FAMEs) is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to 160°C and stirred for 2 hours.

  • Monitoring and Work-up: The reaction progress is monitored by gas chromatography. Upon completion, the catalyst can be removed by filtration after cooling. The excess alcohol is removed by distillation.

  • Purification: The resulting biolubricant can be further purified by vacuum distillation if necessary.

Experimental Workflow: Transesterification for Biolubricant Production

Transesterification_Workflow Start Start Mix_Reactants Mix FAMEs and Alcohol Start->Mix_Reactants Add_Catalyst Add Ti(OiPr)4 Mix_Reactants->Add_Catalyst Heat_Reaction Heat to 160°C for 2h Add_Catalyst->Heat_Reaction Monitor_Progress Monitor by GC Heat_Reaction->Monitor_Progress Cool_Down Cool to Room Temperature Monitor_Progress->Cool_Down Reaction Complete Remove_Catalyst Catalyst Removal (Filtration) Cool_Down->Remove_Catalyst Remove_Alcohol Excess Alcohol Removal (Distillation) Remove_Catalyst->Remove_Alcohol Purify_Product Product Purification (Optional) Remove_Alcohol->Purify_Product End End Purify_Product->End

Caption: Workflow for Biolubricant Production.

References

protocol for preparing TiO2 thin films from titanium(IV) propoxide

Author: BenchChem Technical Support Team. Date: December 2025

Protocol for Preparing Titanium Dioxide (TiO₂) Thin Films from Titanium(IV) Isopropoxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Titanium dioxide (TiO₂) is a versatile material widely studied for its exceptional optical, electronic, and photocatalytic properties.[1] This makes it a prime candidate for a variety of applications, including solar cells, sensors, photocatalysis, and specialized coatings.[1] Among the various crystalline forms of TiO₂, the anatase phase is often preferred for applications in photocatalysis and solar cells due to its high surface reactivity.[1] The sol-gel method, coupled with spin or dip coating, is a popular, cost-effective, and straightforward technique for producing high-purity, uniform TiO₂ thin films.[1] This document provides a detailed protocol for the preparation of TiO₂ thin films using titanium(IV) isopropoxide as the precursor.

Experimental Protocols

Substrate Cleaning

Thorough cleaning of the substrate is crucial to ensure strong adhesion and uniformity of the TiO₂ film.[1] This protocol is suitable for glass, silicon, or indium tin oxide (ITO) coated glass substrates.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • Acetone (B3395972)

  • Methanol (B129727)

  • Isopropanol (B130326)

  • Deionized water

  • Mixture of sulfuric acid and hydrogen peroxide (3:1 by volume) - Caution: Piranha solution is extremely corrosive and reactive.

  • Ultrasonic bath

  • Drying oven or nitrogen gas stream

Procedure:

  • Cut substrates to the desired dimensions.

  • Place the substrates in a beaker and sonicate in acetone for 15 minutes.

  • Decant the acetone and sonicate the substrates in methanol for 15 minutes.

  • Rinse the substrates thoroughly with deionized water.

  • For a more rigorous clean, immerse the substrates in a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) in an ultrasonic cleaner. Handle with extreme care in a fume hood. [2]

  • Rinse the substrates again extensively with deionized water.[2]

  • Finally, rinse with isopropanol and dry the substrates in an oven at 100°C for 30 minutes or under a stream of nitrogen gas.[2][3]

Preparation of TiO₂ Sol-Gel Solution

The sol-gel solution is prepared by the controlled hydrolysis and condensation of a titanium alkoxide precursor. Acetic acid is often used as a stabilizer to control the reaction rate.

Materials:

  • Titanium(IV) isopropoxide (TTIP) (C₁₂H₂₈O₄Ti)

  • Ethanol (C₂H₅OH) or Isopropanol ((CH₃)₂CHOH)

  • Glacial Acetic Acid (CH₃COOH)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • In a clean, dry beaker, mix the titanium(IV) isopropoxide (TTIP) precursor with the solvent (ethanol or isopropanol).[4][5]

  • Slowly add a stabilizing agent, such as glacial acetic acid, to the solution while stirring.[4][5][6] The acid helps to control the hydrolysis and prevent rapid precipitation.

  • Continue stirring the solution vigorously for approximately 4-5 hours at room temperature to obtain a clear, homogenous, and stable sol.[4]

A typical molar ratio for the precursor solution is presented in the table below. The concentration of acetic acid can be varied to influence the resulting grain size of the TiO₂ crystals.[4]

ReagentExample Molar Ratio ComponentFunction
Titanium(IV) Isopropoxide (TTIP)1Titanium Precursor
Ethanol/Isopropanol35Solvent
Glacial Acetic Acid0.5 - 2Stabilizer/Catalyst
Thin Film Deposition: Spin Coating

Spin coating is a widely used technique to deposit uniform thin films onto flat substrates.[1]

Equipment:

  • Spin coater

  • Micropipette

Procedure:

  • Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.

  • Using a micropipette, dispense a few drops of the prepared TiO₂ sol-gel solution onto the center of the substrate.[1]

  • Start the spin coater. A typical two-step process involves an initial low-speed spin to spread the solution, followed by a high-speed spin to achieve the desired thickness.

  • After the spinning process is complete, the film is typically dried at a low temperature (e.g., 100°C for 5-10 minutes) to evaporate the solvent before the final annealing step.[7] This preheating step can be repeated for multilayer depositions.[7]

Annealing (Calcination)

A final heat treatment is necessary to remove organic residues and to crystallize the amorphous TiO₂ film into the desired phase, typically anatase.[1]

Equipment:

  • Muffle furnace or tube furnace

Procedure:

  • Carefully place the coated substrates into the furnace.

  • Heat the furnace to the desired annealing temperature. The anatase phase is typically formed at temperatures between 300°C and 500°C.[1][4][8]

  • Maintain the temperature for a specified duration, typically 1 to 2 hours.[2][4]

  • Allow the furnace to cool down naturally to room temperature before removing the samples.

Data Presentation

The processing parameters significantly influence the final properties of the TiO₂ thin films. The following tables summarize typical ranges for these parameters and the resulting film characteristics based on literature.

Table 1: Deposition and Annealing Parameters

ParameterTypical RangeEffect on Film Properties
Spin Speed (rpm)1000 - 5000[1]Higher speeds generally result in thinner films.
Spin Duration (s)30 - 60Affects film uniformity and thickness.
Annealing Temperature (°C)300 - 600[1][9]Determines the crystalline phase (anatase vs. rutile) and crystallite size.[1][7]
Annealing Duration (hr)1 - 2[4][7]Affects the degree of crystallinity and grain growth.

Table 2: Resulting Film Properties

PropertyValue RangeInfluencing Factors
Crystalline PhaseAmorphous, Anatase, RutilePrimarily annealing temperature. Anatase is favored at lower temperatures (e.g., 500°C).[4][7]
Crystallite Size (nm)13 - 49[4][7]Increases with higher annealing temperatures.[7]
Film Thickness (nm)50 - 200[10]Spin speed, solution viscosity, and number of deposited layers.
Optical Band Gap (eV)3.26 - 3.51[11]Crystallite size (quantum confinement effects) and crystalline phase.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in the preparation of TiO₂ thin films.

experimental_workflow sub_prep Substrate Cleaning sol_prep Sol-Gel Preparation deposition Spin Coating sol_prep->deposition drying Pre-heating / Drying deposition->drying annealing Annealing drying->annealing characterization Characterization annealing->characterization

Caption: Workflow for TiO₂ thin film preparation.

Logical Relationship of Parameters

This diagram shows how the initial parameters influence the final properties of the thin film.

parameter_influence sol_params Sol-Gel Parameters thickness Film Thickness sol_params->thickness morphology Morphology & Grain Size sol_params->morphology spin_params Spin Coating Parameters spin_params->thickness spin_params->morphology anneal_params Annealing Parameters anneal_params->morphology crystallinity Crystallinity & Phase anneal_params->crystallinity optical Optical Properties morphology->optical crystallinity->optical

Caption: Influence of process parameters on film properties.

References

Application Notes: Titanium(IV) Propoxide in the Synthesis of Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), positioning them as a promising next-generation photovoltaic technology. A critical component of high-performing PSCs is the electron transport layer (ETL), which facilitates the efficient extraction and transport of photogenerated electrons from the perovskite absorber layer to the transparent conducting oxide (TCO) while blocking holes. Titanium dioxide (TiO₂) is a widely utilized ETL material due to its advantageous band alignment with perovskite, high electron mobility, and excellent chemical stability.[1][2] Titanium(IV) propoxide, as a precursor in sol-gel synthesis, enables the formation of high-quality, uniform TiO₂ thin films, which are crucial for fabricating efficient ETLs in PSCs.

Role of this compound

This compound is a key precursor for the sol-gel synthesis of TiO₂ nanoparticles and thin films.[2] Through controlled hydrolysis and condensation reactions, it allows for the precise tailoring of the resulting TiO₂ material's morphology and properties. This control is vital for producing both compact and mesoporous TiO₂ layers, which are common architectures for the ETL in PSCs.[1] The use of this compound and other titanium alkoxides is a well-established method for producing the crystalline anatase phase of TiO₂ upon annealing, which is beneficial for electron transport.

Experimental Protocols

Protocol 1: Preparation of TiO₂ Precursor Solution from this compound

This protocol details the preparation of a TiO₂ precursor solution using a sol-gel method, suitable for depositing a compact TiO₂ (c-TiO₂) layer.

Materials:

  • Titanium(IV) isopropoxide

  • Ethanol (B145695) (anhydrous)

  • Hydrochloric acid (HCl)

  • Isopropanol

Procedure:

  • Solution A Preparation: In a clean, dry beaker, mix 5 ml of ethanol with 3 ml of titanium isopropoxide.[3]

  • Solution B Preparation: In a separate beaker, carefully add 1 ml of hydrochloric acid to the mixture.[3]

  • Mixing: Slowly add Solution B to Solution A while stirring vigorously.

  • Stirring: Continue to stir the final solution at room temperature for a minimum of 10 minutes. The resulting solution should be colorless and transparent.[3]

Alternative Spray Pyrolysis Solution: A solution for spray pyrolysis can be prepared by mixing 0.2 M titanium(IV) isopropoxide and 2 M acetylacetone (B45752) in isopropyl alcohol.[1]

Protocol 2: Fabrication of a Planar Perovskite Solar Cell

This protocol outlines the fabrication of a complete planar perovskite solar cell using the TiO₂ precursor solution from Protocol 1.

Materials and Equipment:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • TiO₂ precursor solution (from Protocol 1)

  • Perovskite precursor solution (e.g., 1.1 M PbI₂, 1 M FAI, 0.2 M PbBr₂, 0.2 M MABr in a 4:1 v/v mixture of N,N-dimethylformamide/dimethyl sulfoxide)[1]

  • Chlorobenzene (B131634) (anti-solvent)

  • Hole transport layer (HTL) solution (e.g., 70 mM Spiro-OMeTAD, 20 mM LiTFSI, 200 mM TBP in chlorobenzene)[1]

  • Gold (Au) for thermal evaporation

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Nitrogen-filled glovebox

Procedure:

  • Substrate Cleaning: Clean the FTO glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

  • Deposition of Compact TiO₂ ETL:

    • Place a cleaned FTO substrate on the spin coater.

    • Dispense the TiO₂ precursor solution onto the substrate.

    • Spin coat to achieve a uniform layer. A typical spin coating program is 4500 rpm for 30 seconds.[1]

    • Alternative: Spray Pyrolysis: The compact TiO₂ layer can also be deposited by spray pyrolysis at 450°C.[1]

  • Annealing of TiO₂ Layer:

    • Transfer the coated substrate to a hotplate and anneal in ambient air.

    • A typical annealing process involves heating at 450°C for about 20 minutes to ensure the formation of a crystalline anatase phase.[3]

    • Allow the substrate to cool to room temperature.

  • Perovskite Layer Deposition (in a nitrogen-filled glovebox):

    • Transfer the cooled substrates into the glovebox.

    • Dispense approximately 75 µL of the perovskite precursor solution onto the TiO₂ layer.[1]

    • Spin coat at 4500 rpm for 30 seconds.[1]

    • During the last 15 seconds of spinning, dispense 125 µL of chlorobenzene as an anti-solvent.[1]

    • Immediately transfer the substrate to a hotplate and anneal at 100°C for 30 minutes.[1]

  • Hole Transport Layer (HTL) Deposition:

    • Allow the substrate to cool.

    • Deposit the Spiro-OMeTAD solution onto the perovskite layer.

    • Spin coat at 4000 rpm for 30 seconds.[1]

  • Gold Electrode Deposition:

    • Transfer the device to a thermal evaporator.

    • Deposit an 80 nm thick gold electrode under vacuum.[1]

Data Presentation

The performance of perovskite solar cells is highly dependent on the quality of the ETL. The following table summarizes typical performance parameters for PSCs utilizing TiO₂ ETLs derived from titanium alkoxide precursors.

ETL Precursor/MaterialDevice StructureVoc (V)Jsc (mA/cm²)Fill Factor (%)PCE (%)
Titanium(IV) ethoxideFTO/TiO₂/CsPbBr₃/Carbon---6.08
Titanium(IV) bis(acetylacetonate) diisopropoxideFTO/TiO₂/CsPbBr₃/Carbon---5.62
Titanium Isopropoxide based pasteFTO/c-TiO₂/m-TiO₂/Perovskite/Spiro-OMeTAD/Au--554.4
SnO₂/TiO₂ BilayerFTO/SnO₂/TiO₂/CsPbI₃₋ₓBrₓ/Carbon--~15% higher than single layer11.48

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the fabrication of a perovskite solar cell with a TiO₂ electron transport layer derived from a this compound precursor.

Perovskite_Solar_Cell_Fabrication cluster_0 Substrate Preparation cluster_1 ETL Deposition & Annealing cluster_2 Perovskite Layer Formation (Glovebox) cluster_3 HTL & Electrode Deposition FTO_Cleaning FTO Substrate Cleaning TiO2_Deposition TiO₂ Deposition (Spin Coating/Spray Pyrolysis) FTO_Cleaning->TiO2_Deposition TiO2_Annealing TiO₂ Annealing (450-500°C) TiO2_Deposition->TiO2_Annealing Perovskite_Deposition Perovskite Deposition (Spin Coating) TiO2_Annealing->Perovskite_Deposition Anti_Solvent Anti-Solvent Application Perovskite_Deposition->Anti_Solvent Perovskite_Annealing Perovskite Annealing (100°C) Anti_Solvent->Perovskite_Annealing HTL_Deposition HTL Deposition (Spin Coating) Perovskite_Annealing->HTL_Deposition Au_Deposition Gold Electrode Deposition (Thermal Evaporation) HTL_Deposition->Au_Deposition Final_Device Completed PSC Device Au_Deposition->Final_Device

Caption: Workflow for Perovskite Solar Cell Fabrication.

References

The Role of Titanium(IV) Propoxide in Sharpless Epoxidation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless Asymmetric Epoxidation is a Nobel Prize-winning reaction that provides a powerful and predictable method for the enantioselective synthesis of 2,3-epoxyalcohols from prochiral and chiral allylic alcohols. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the construction of complex chiral molecules. At the heart of this catalytic system lies titanium(IV) isopropoxide, a key component that orchestrates the assembly of the active chiral catalyst.

Titanium(IV) isopropoxide, in conjunction with an enantiomerically pure dialkyl tartrate (such as diethyl tartrate, DET, or diisopropyl tartrate, DIPT) and an oxidant, typically tert-butyl hydroperoxide (TBHP), forms a chiral catalyst in situ.[1][2] This catalyst creates a chiral environment that directs the epoxidation of the allylic alcohol to one of the two enantiotopic faces of the double bond, resulting in high enantiomeric excess (ee). The choice of the L-(+)- or D-(-)-tartrate enantiomer dictates the stereochemical outcome of the epoxidation, making it a highly versatile and predictable synthetic tool.[3] The reaction is known for its broad substrate scope, accommodating a wide variety of primary and secondary allylic alcohols.[2]

Mechanism of Action: The Catalytic Cycle

The catalytic cycle of the Sharpless epoxidation begins with the rapid ligand exchange of the isopropoxide groups on the titanium center with the chiral dialkyl tartrate and tert-butyl hydroperoxide. The allylic alcohol substrate then coordinates to the titanium center, displacing another isopropoxide ligand. This assembly forms the active catalytic species, which is believed to be a dimer of [Ti(tartrate)(OR)₂]. Within this chiral complex, the tert-butyl hydroperoxide delivers an oxygen atom to the double bond of the allylic alcohol in a stereocontrolled manner, dictated by the chirality of the tartrate ligand. After the epoxidation, the product epoxy alcohol dissociates, and the catalyst can enter another catalytic cycle.

Sharpless_Epoxidation_Cycle cluster_main catalyst_formation Ti(O-iPr)₄ + Chiral Tartrate active_catalyst Active Chiral Titanium Complex catalyst_formation->active_catalyst Ligand Exchange substrate_binding Coordination of Allylic Alcohol & TBHP active_catalyst->substrate_binding Substrate Coordination epoxidation Stereoselective Oxygen Transfer substrate_binding->epoxidation Epoxidation product_release Release of Epoxy Alcohol epoxidation->product_release Product Formation product_release->active_catalyst Catalyst Regeneration

Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Experimental Protocols

The following are detailed protocols for the Sharpless asymmetric epoxidation of representative allylic alcohols. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Asymmetric Epoxidation of Geraniol (B1671447)

This protocol is adapted from a procedure described in the Journal of Chemical Education.[4]

Materials:

  • Geraniol

  • L-(+)-Diethyl tartrate ((+)-DET)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • tert-Butyl hydroperoxide (TBHP), 5.0–6.0 M solution in nonane

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Catalyst Formation:

    • To a flame-dried 25-mL round-bottom flask under a nitrogen atmosphere, add L-(+)-diethyl tartrate (800 mg, 3.88 mmol).

    • Add a magnetic stir bar, anhydrous dichloromethane (10 mL), and titanium(IV) isopropoxide (960 µL, 921 mg, 3.24 mmol).

    • Stir the mixture in a -23 °C bath (CCl₄/dry ice) for 5 minutes.

  • Epoxidation:

    • Dissolve geraniol (500 mg, 3.24 mmol) in 1 mL of anhydrous dichloromethane and add it to the reaction mixture via syringe.

    • Slowly add tert-butyl hydroperoxide (1.2 mL, ~6.6 mmol) via syringe.

    • Stir the reaction mixture at -23 °C for 45 minutes.

    • Cap the flask and store it at -20 °C for at least 18 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Add a 10% aqueous NaOH solution and continue stirring until the aqueous and organic layers are clear.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol is a representative example of a catalytic Sharpless epoxidation.[5]

Materials:

  • (E)-2-Hexen-1-ol

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous tert-butyl hydroperoxide (TBHP) in toluene

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Powdered 4Å molecular sieves

  • 10% aqueous NaOH solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add powdered 4Å molecular sieves.

    • Add anhydrous dichloromethane and cool the flask to -20 °C.

  • Catalyst Formation:

    • Add titanium(IV) isopropoxide (5-10 mol%) to the cooled suspension.

    • Add L-(+)-diethyl tartrate (6-12 mol%) and stir the mixture at -20 °C for 30 minutes.

  • Epoxidation:

    • Add (E)-2-Hexen-1-ol (1 equivalent) to the reaction mixture.

    • Slowly add the anhydrous TBHP solution (1.5-2.0 equivalents) dropwise, maintaining the temperature at -20 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Warm the mixture to room temperature and stir for 1 hour.

    • Add a 10% aqueous NaOH solution and stir for an additional 30 minutes.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting epoxy alcohol by flash column chromatography.

Data Presentation: Performance of the Sharpless Asymmetric Epoxidation

The following table summarizes the performance of the Sharpless asymmetric epoxidation for a variety of allylic alcohols.

Allylic Alcohol SubstrateChiral LigandYield (%)ee (%)Reference(s)
Geraniol(+)-DET77>95[1]
(E)-2-Hexen-1-ol(+)-DET8594[6]
Cinnamyl alcohol(+)-DIPT8095[7]
Allyl alcohol(+)-DIPT~1573[1]
(Z)-2-Methylhept-2-enol(+)-DET8089[1]
3-(Trimethylsilyl)prop-2-en-1-ol(+)-DET-90[6]

Logical Workflow for a Sharpless Epoxidation Experiment

The following diagram illustrates the general workflow for conducting a Sharpless asymmetric epoxidation experiment.

Sharpless_Workflow cluster_workflow start Start reagent_prep Prepare Anhydrous Solvents and Reagents start->reagent_prep setup Set up Flame-Dried Glassware under Inert Gas reagent_prep->setup catalyst_formation In situ Catalyst Formation (Ti(O-iPr)₄ + Chiral Tartrate) setup->catalyst_formation substrate_addition Add Allylic Alcohol and TBHP at Low Temp catalyst_formation->substrate_addition reaction_monitoring Monitor Reaction by TLC/GC substrate_addition->reaction_monitoring workup Quench Reaction and Perform Aqueous Workup reaction_monitoring->workup purification Purify Epoxy Alcohol (e.g., Chromatography) workup->purification analysis Characterize Product and Determine Enantiomeric Excess purification->analysis end End analysis->end

Caption: General experimental workflow for Sharpless epoxidation.

References

Application Note: Hydrothermal Synthesis of Titanium Dioxide (TiO₂) Nanoparticles Using Titanium(IV) Propoxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of titanium dioxide (TiO₂) nanoparticles via the hydrothermal method using titanium(IV) propoxide as a precursor. The hydrothermal technique is a versatile and efficient approach for producing crystalline TiO₂ with controlled morphology, size, and phase composition. These nanomaterials have significant applications in photocatalysis, drug delivery systems, and as coatings for biomedical devices due to their high stability, biocompatibility, and unique electronic properties. This note includes a step-by-step experimental protocol, a summary of how reaction parameters influence the final product, and a table of quantitative data from various studies for easy comparison.

General Principles

The hydrothermal synthesis of TiO₂ from this compound (TTIP) involves two primary chemical steps within a sealed, high-pressure vessel (autoclave):

  • Hydrolysis: The titanium alkoxide precursor (TTIP) reacts with water to form titanium hydroxide (B78521) and isopropanol. The reaction rate can be controlled by adjusting pH, temperature, and the solvent system.

  • Dehydration & Crystallization: Under elevated temperature and pressure, the titanium hydroxide undergoes dehydration and crystallizes to form titanium dioxide. The specific crystalline phase (e.g., anatase, rutile, or brookite) and particle morphology are determined by the reaction conditions.

This method is advantageous as it allows for the formation of highly crystalline nanoparticles at relatively low temperatures without the need for a post-synthesis high-temperature calcination step, although calcination can be used to further modify the crystal structure and properties.[1]

Experimental Workflow

The overall process for the hydrothermal synthesis of TiO₂ nanoparticles is outlined in the workflow diagram below. The process begins with the preparation of a precursor solution, followed by the hydrothermal reaction in an autoclave, and concludes with purification and optional heat treatment of the resulting nanoparticles.

G start_node Precursor Solution Preparation process_node_1 Hydrothermal Reaction (Autoclave) start_node->process_node_1 Transfer to Autoclave process_node_2 Cooling & Collection process_node_1->process_node_2 Heat at 150-250°C process_node_3 Washing & Centrifugation process_node_2->process_node_3 process_node_4 Drying process_node_3->process_node_4 Remove impurities optional_node Optional Calcination process_node_4->optional_node end_node TiO₂ Nanoparticles (Characterization & Application) process_node_4->end_node optional_node->end_node Phase transformation

Caption: General experimental workflow for TiO₂ nanoparticle synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for synthesizing TiO₂ nanoparticles.[2]

3.1 Materials & Equipment

  • Chemicals:

    • Titanium(IV) isopropoxide (TTIP, ≥97%)

    • Ethanol (B145695) (Absolute, ≥99.5%)

    • Nitric acid (HNO₃, 70%)

    • Deionized (DI) water

    • Sodium Hydroxide (NaOH) (for pH adjustment, if needed)

  • Equipment:

    • Teflon-lined stainless-steel autoclave (e.g., 50-100 mL capacity)

    • Laboratory oven or furnace

    • Magnetic stirrer and stir bars

    • Beakers, graduated cylinders, and pipettes

    • Centrifuge and centrifuge tubes

    • Vacuum oven for drying

3.2 Synthesis Procedure

  • Precursor Solution Preparation: In a typical synthesis, 8.8 mL of titanium(IV) isopropoxide (TTIP) is added dropwise to a solution containing 240 mL of DI water and 60 mL of ethanol under vigorous stirring.[2]

  • pH Adjustment: To control the hydrolysis and achieve a transparent solution, nitric acid is added dropwise until the solution is clear and the pH is approximately 7.[2] The solution should be stirred continuously for at least 2 hours.

  • Hydrothermal Reaction: The transparent precursor solution is transferred into a Teflon-lined stainless-steel autoclave, which should not be filled more than 80% of its total volume. The autoclave is sealed tightly and heated in an oven to 250 °C for 5 hours.[2]

  • Cooling and Collection: After the reaction, the autoclave is allowed to cool down to room temperature naturally. The resulting white precipitate is collected.

  • Washing: The collected precipitate is washed several times with DI water and then ethanol to remove any unreacted precursors and by-products. Centrifugation (e.g., 8000 rpm for 10 minutes) is used to separate the powder between each washing step.

  • Drying: The final washed product is dried in a vacuum oven at 85 °C for 18 hours to obtain a fine white powder of TiO₂ nanoparticles.[2]

  • Optional Calcination: To modify the crystallinity or induce phase transformation (e.g., from anatase to rutile), the dried powder can be calcined in a furnace. A typical procedure involves heating at 400 °C for 6 hours.[1][2]

3.3 Safety Precautions

  • Titanium(IV) isopropoxide is moisture-sensitive and flammable; handle it in a dry environment and under a fume hood.

  • Hydrothermal autoclaves operate under high pressure and temperature. Always follow the manufacturer's instructions and safety guidelines. Do not exceed the recommended temperature, pressure, or filling volume.

  • Handle nitric acid and sodium hydroxide with appropriate personal protective equipment (gloves, goggles, lab coat).

Factors Influencing TiO₂ Nanoparticle Properties

The physicochemical properties of the synthesized TiO₂ are highly dependent on the synthesis parameters. Understanding these relationships is crucial for tailoring the material for specific applications.

G cluster_inputs Input Parameters cluster_outputs Output Properties Temp Temperature Size Particle Size & Morphology Temp->Size Higher T, smaller grain size Phase Crystal Phase (Anatase/Rutile) Temp->Phase Higher T promotes rutile Time Reaction Time Time->Size Longer time, larger crystals pH pH / Solvent pH->Size Affects nucleation rate pH->Phase Precursor Precursor Conc. Precursor->Size Surface Surface Area

Caption: Key parameters affecting the properties of hydrothermally synthesized TiO₂.

  • Temperature and Time: Higher hydrothermal temperatures and longer reaction times generally lead to increased crystallinity and larger particle sizes.[3][4] However, some studies show that grain size can decrease with increasing temperature within a certain range.[5] Temperature is also a critical factor in determining the crystal phase, with higher temperatures often favoring the formation of the rutile phase over anatase.[1]

  • pH: The pH of the precursor solution significantly impacts the hydrolysis and condensation rates of TTIP, thereby influencing the nucleation and growth of TiO₂ particles.[6] Acidic conditions, often using nitric or hydrochloric acid, are commonly used to control hydrolysis.[2][7] Basic conditions can also be employed and affect the final particle size.[6]

  • Precursor Concentration: The concentration of TTIP affects the particle density and can influence the final particle size and degree of agglomeration.

Summary of Quantitative Data

The following table summarizes results from various studies on the hydrothermal synthesis of TiO₂ using this compound, highlighting the influence of different synthesis conditions on the product's properties.

Hydrothermal Temp (°C)Time (h)pH / AdditivesPost-TreatmentCrystal PhaseParticle/Crystallite Size (nm)Surface Area (m²/g)Reference(s)
2505Nitric Acid (pH ~7)Calcination at 400°C for 6hAnatase1746.24[2]
15018Acetylacetone, UreaNot specifiedAnataseNot specifiedNot specified[8]
100Not specifiedNeutral waterCalcination at 500°CAnatase13.573[9]
24012NaOHDrying at 450°C for 2hNot specified~17Not specified[10]
2208Nitric AcidNoneTetragonal56 - 89 (grain size)Not specified[5]
150-2003-24Hydrochloric AcidDrying at 60-80°CRutileNot specified (nanorods)Not specified[7]
Not specifiedNot specifiedAcetic AcidNoneAnatase10.43Not specified[11]

Applications in Research and Drug Development

  • Photocatalysis: The strong oxidizing potential of TiO₂ upon UV irradiation makes it an excellent photocatalyst. This property is utilized for the degradation of organic pollutants, antibacterial coatings on medical devices, and in self-cleaning surfaces for laboratory equipment.[12][13]

  • Drug Delivery: The high surface area and biocompatibility of TiO₂ nanoparticles make them suitable as carriers for therapeutic agents.[8] Drugs can be adsorbed onto the nanoparticle surface, and their release can potentially be triggered by external stimuli like UV light, allowing for targeted therapy.

  • Biomaterials and Biosensing: TiO₂ is used as a coating material for biomedical implants due to its chemical inertness and ability to promote bone integration. Its semiconductor properties also make it a promising material for the development of highly sensitive biosensors.

  • Dye-Sensitized Solar Cells (DSSCs): The high surface area and favorable electronic band structure of TiO₂ nanoparticles make them a critical component as the photoanode in DSSCs.[6][14]

References

Titanium(IV) Propoxide: A Versatile Catalyst in Polymer Synthesis and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Titanium(IV) propoxide, also known as titanium tetraisopropoxide (TTIP), is a highly versatile and reactive organometallic compound with the chemical formula Ti{OCH(CH₃)₂}₄. Its efficacy as a catalyst and precursor is well-established in both academic and industrial research, particularly in the synthesis of specialty polymers and as a catalyst in various organic transformations.[1] This document provides detailed application notes and protocols for the use of this compound in key areas of polymer synthesis and catalysis, with a focus on reproducibility and practical implementation in a research and development setting.

Applications in Polymer Synthesis

This compound is a catalyst of choice for several polymerization techniques, including ring-opening polymerization (ROP) and polycondensation. Its high reactivity, good solubility in common organic solvents, and its role as a precursor for titanium-based active species make it a valuable tool for polymer chemists.[1]

Ring-Opening Polymerization (ROP) of Biodegradable Polyesters

This compound is an efficient initiator for the ROP of cyclic esters like lactide and ε-caprolactone, leading to the formation of biodegradable and biocompatible polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). These polymers have significant applications in the biomedical and pharmaceutical fields.[1][2] The polymerization proceeds through a coordination-insertion mechanism.[2]

Table 1: Synthesis of Polylactide (PLA) via Ring-Opening Polymerization (ROP) using this compound [1]

MonomerCatalyst Concentration (mol% relative to monomer)Temperature (°C)Time (h)Molecular Weight (Mw, kDa)Polydispersity Index (PDI)
L-lactide0.051302435-401.7-2.2
Experimental Protocol: Synthesis of Polylactide (PLA) via ROP

This protocol outlines the bulk polymerization of L-lactide using this compound as a catalyst.[1][3]

Materials:

  • L-lactide

  • This compound

  • Anhydrous toluene

  • Chloroform (B151607) or dichloromethane

  • Methanol (B129727)

  • Schlenk flask

  • Magnetic stir bar

  • Syringes

  • Inert atmosphere (Nitrogen or Argon)

  • Vacuum oven

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox or under a stream of inert gas, add the desired amount of L-lactide to a dry Schlenk flask equipped with a magnetic stir bar. In a separate vial, prepare a stock solution of this compound in anhydrous toluene.[1]

  • Initiation: Using a syringe, inject the calculated amount of the this compound solution into the Schlenk flask containing the molten L-lactide (the flask should be heated to the reaction temperature).

  • Polymerization: Maintain the reaction mixture at the set temperature (e.g., 130 °C) under stirring for the desired reaction time (e.g., 24 hours). The viscosity of the mixture will increase as the polymerization progresses.[1]

  • Purification: After the reaction is complete, cool the flask to room temperature. Dissolve the crude polymer in a minimal amount of chloroform or dichloromethane.[1]

  • Precipitation: Precipitate the polymer by slowly adding the polymer solution to a large excess of cold methanol with vigorous stirring.[1]

  • Isolation and Drying: Collect the precipitated PLA by filtration and wash it several times with methanol. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[1]

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification prep_monomer Add L-lactide to Schlenk flask initiation Inject catalyst into molten L-lactide prep_monomer->initiation prep_catalyst Prepare Ti(IV) propoxide solution in toluene prep_catalyst->initiation polymerization Stir at 130°C for 24h initiation->polymerization dissolution Dissolve in Chloroform polymerization->dissolution precipitation Precipitate in cold Methanol dissolution->precipitation isolation Filter and wash with Methanol precipitation->isolation drying Dry under vacuum isolation->drying

Figure 1: Experimental workflow for PLA synthesis via ROP.
Polycondensation of Polyesters

This compound is also a highly effective catalyst for the two-stage polycondensation synthesis of various polyesters, such as poly(ethylene furanoate) (PEF) and poly(butylene succinate) (PBS).[1][4]

Table 2: Synthesis of Poly(butylene succinate) (PBS) via Two-Stage Polycondensation [1]

StageMonomersCatalystTemperature (°C)Key Process
EsterificationSuccinic acid, 1,4-butanediol (B3395766)This compound (or supported)~170Water removal
PolycondensationPrepolymer from esterificationThis compound (or supported)~235Removal of excess diol under vacuum
Experimental Protocol: Synthesis of Poly(butylene succinate) (PBS)

This protocol describes the synthesis of PBS from succinic acid and 1,4-butanediol.[1]

Materials:

  • Succinic acid

  • 1,4-butanediol

  • This compound (or a supported version)

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and distillation setup

  • Heating and vacuum equipment

Procedure:

  • Esterification Stage:

    • Charge the reactor with succinic acid and a slight excess of 1,4-butanediol.

    • Add the titanium catalyst (e.g., 0.3 wt% of a supported catalyst).[1]

    • Heat the mixture to around 170 °C under a nitrogen atmosphere.[1]

    • Water will be formed and should be distilled off. The reaction is typically continued until the acid number of the mixture drops to a low value.[1]

  • Polycondensation Stage:

    • Increase the temperature to approximately 235 °C.[1]

    • Gradually apply a vacuum to the system to remove excess 1,4-butanediol and drive the polymerization reaction forward.

    • Continue the polycondensation under high vacuum until the desired melt viscosity is achieved, which is indicative of high molecular weight polymer formation.

  • Polymer Isolation:

    • Once the desired viscosity is reached, release the vacuum with nitrogen.

    • Extrude the molten polymer from the reactor into a water bath to quench it.

    • Pelletize the solidified polymer strands for further analysis and processing.[1]

Applications in Catalysis

Beyond polymerization, this compound is a versatile catalyst in a range of organic reactions.

Transesterification Reactions

This compound is an effective catalyst for transesterification reactions, which are crucial in various industrial processes, including the production of biolubricants and biodiesel.[5][6][7]

Table 3: Transesterification of Soybean Oil for Biodiesel Production [6][8]

CatalystCatalyst Concentration (w/w)Temperature (°C)Time (h)Yield of Propyl Esters (%)
Monomeric this compound1%200341.56
Experimental Protocol: Transesterification for Biolubricant Production

This protocol outlines the transesterification of rapeseed oil methyl esters with 2-ethyl-1-hexanol to produce biolubricants.[7]

Materials:

  • Rapeseed oil methyl esters (FAMEs)

  • 2-ethyl-1-hexanol

  • This compound

  • Reaction vessel with temperature control and stirring

Procedure:

  • Reaction Setup: Charge the reaction vessel with rapeseed oil methyl esters and 2-ethyl-1-hexanol in the desired molar ratio (e.g., 3:1 alcohol to methyl ester).

  • Catalyst Addition: Add this compound as the catalyst (e.g., 1% w/w of the total reactants).[7]

  • Reaction: Heat the mixture to the desired temperature (e.g., 150 °C) with continuous stirring. The reaction is typically monitored by gas chromatography to follow the decrease in FAME concentration.[7]

  • Work-up: After the reaction is complete (typically over 93% conversion is achieved in two hours), the catalyst can be separated, and the product purified by distillation to remove excess alcohol and byproducts.[7]

G Ti_alkoxide Ti(OR)4 Coordination Coordination of carbonyl to Ti Ti_alkoxide->Coordination Triglyceride Triglyceride Triglyceride->Coordination Nucleophilic_attack Nucleophilic attack by alkoxide Coordination->Nucleophilic_attack Intermediate Tetrahedral Intermediate Nucleophilic_attack->Intermediate Product_release Release of Fatty Acid Ester Intermediate->Product_release Catalyst_regen Catalyst Regeneration Product_release->Catalyst_regen Catalyst_regen->Ti_alkoxide

Figure 2: Proposed catalytic cycle for transesterification.
Precursor for Titanium Dioxide (TiO₂) Nanoparticles

This compound is a widely used precursor for the synthesis of titanium dioxide (TiO₂) nanoparticles via sol-gel and other methods.[9] These nanoparticles have numerous applications in photocatalysis, sensors, and drug delivery.[9][10] The green synthesis of TiO₂ nanoparticles using plant extracts as reducing and capping agents is an environmentally friendly approach.[9]

Table 4: Green Synthesis of TiO₂ Nanoparticles [9]

PrecursorReducing/Capping AgentMethodKey Feature
This compoundPlant extracts (e.g., Phyllanthus niruri)Sol-gelEco-friendly, cost-effective
Experimental Protocol: Green Synthesis of TiO₂ Nanoparticles

This protocol describes the green synthesis of TiO₂ nanoparticles using a plant extract.[9]

Materials:

  • This compound

  • Ethanol (B145695)

  • Plant leaves (e.g., Phyllanthus niruri)

  • Distilled water

  • Beakers, magnetic stirrer

Procedure:

  • Preparation of Plant Extract:

    • Collect and thoroughly wash fresh plant leaves.

    • Shade-dry the leaves and grind them into a fine powder.

    • Add a known amount of the leaf powder (e.g., 20 g) to distilled water (e.g., 150 mL) and heat (e.g., at 60-80 °C for 2 hours) with continuous stirring.[9]

    • Cool and filter the mixture to obtain the aqueous plant extract.[9]

  • Synthesis of TiO₂ Nanoparticles:

    • Prepare a solution of this compound in ethanol (e.g., 15 mL of TTIP in 50 mL of ethanol).[9]

    • Slowly add a specific volume of the prepared plant extract (e.g., 50 mL) to the this compound solution under vigorous and continuous stirring.[9]

    • Continue stirring the mixture at room temperature for a designated period (e.g., 4-12 hours) until a precipitate forms.[9]

  • Purification and Characterization:

    • Collect the precipitate by centrifugation or filtration.

    • Wash the nanoparticles with distilled water and ethanol to remove impurities.

    • Dry the nanoparticles in an oven.

    • Characterize the synthesized TiO₂ nanoparticles using techniques such as UV-Visible Spectroscopy, FTIR, XRD, and SEM.[9]

G cluster_extract Plant Extract Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Characterization collect_leaves Collect and Wash Leaves dry_grind Dry and Grind Leaves collect_leaves->dry_grind extraction Aqueous Extraction dry_grind->extraction mixing Mix Precursor Solution with Plant Extract extraction->mixing prep_precursor Prepare Ti(IV) propoxide solution in Ethanol prep_precursor->mixing stirring Stir for 4-12h mixing->stirring collection Collect Precipitate stirring->collection washing Wash with Water and Ethanol collection->washing drying Dry Nanoparticles washing->drying characterization Characterize (UV-Vis, XRD, etc.) drying->characterization

References

Troubleshooting & Optimization

Technical Support Center: Controlling the Hydrolysis Rate of Titanium(IV) Propoxide in Sol-Gel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling the hydrolysis of titanium(IV) propoxide (TTIP) in sol-gel processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the hydrolysis rate of this compound?

The hydrolysis of this compound is a highly sensitive reaction, and its rate is primarily influenced by several key factors:

  • Water-to-Alkoxide Molar Ratio (h): A higher molar ratio of water to the titanium precursor leads to a faster hydrolysis rate.[1]

  • pH (Catalyst): The pH of the reaction medium significantly impacts particle size and stability. Acidic conditions (e.g., pH ~2) generally result in finer, more uniform suspensions, while neutral or basic conditions often lead to rapid precipitation.[1][2]

  • Temperature: Higher temperatures accelerate the reaction kinetics of hydrolysis.[1]

  • Precursor Concentration: High concentrations of titanium propoxide can lead to rapid and uncontrolled reactions.[1] Diluting the precursor in a suitable solvent is a common practice.

  • Solvent: The choice of solvent can influence the hydrolysis and condensation reactions.[3] Anhydrous alcohols like isopropanol (B130326) are commonly used to dissolve the titanium precursor.[1]

  • Chelating Agents: The addition of chelating agents like acetic acid or acetylacetone (B45752) can stabilize the precursor and significantly slow down the hydrolysis rate.[1][4]

Q2: How does a chelating agent work to control the reaction?

Chelating agents, such as acetic acid or acetylacetone (acac), coordinate with the titanium atom in the precursor.[1] This coordination can replace one or more of the isopropoxide groups, creating a more stable complex. This steric hindrance makes the titanium center less susceptible to nucleophilic attack by water, thereby slowing down the hydrolysis rate significantly. This controlled reaction allows for more uniform particle growth.[1]

Q3: What is the fundamental chemistry behind the hydrolysis and condensation of TTIP?

The sol-gel process involving TTIP occurs in two primary stages:

  • Hydrolysis: The isopropoxide groups (-OPr) attached to the titanium atom are replaced by hydroxyl groups (-OH) when they react with water.[5]

  • Condensation: The resulting hydroxylated titanium precursors then react with each other to form Ti-O-Ti bridges, eliminating water or isopropanol in the process. This polymerization leads to the formation of a network, which is the basis of the sol and subsequent gel.[5]

Troubleshooting Guides

Issue 1: Immediate formation of a dense, white precipitate upon mixing reactants.

  • Question: I'm trying to synthesize a TiO₂ sol, but a thick white precipitate forms instantly as soon as I add the water or introduce my TTIP solution. What's happening and how can I prevent it?

  • Answer: This indicates an extremely rapid and uncontrolled hydrolysis and condensation reaction. Titanium propoxide is highly reactive with water.[1] To prevent this, you must slow down the reaction rate.

    • Immediate Solutions:

      • Reduce Reactant Concentration: The most common cause is an excessively high concentration of your titanium precursor. Dilute your TTIP solution in a dry alcohol solvent (like isopropanol) before introducing it to the water/catalyst solution.[1]

      • Control the Addition Rate: Instead of mixing the reactants all at once, add the water solution dropwise to the TTIP solution (or vice-versa) under vigorous and continuous stirring. This keeps the localized concentration of water low.[1]

      • Lower the Temperature: Conducting the reaction in an ice bath can significantly decrease the reaction kinetics, providing better control.[1]

      • Use an Acid Catalyst: Lowering the pH to acidic conditions (e.g., pH < 3) is a highly effective method to control the hydrolysis rate.[2]

Issue 2: Inconsistent results – sometimes a gel forms, sometimes a solution remains, and other times a precipitate forms.

  • Question: I'm attempting to form a stable sol-gel, but my results are not reproducible. How can I achieve consistency?

  • Answer: The formation of a stable gel depends on a delicate balance between the rates of hydrolysis (formation of Ti-OH bonds) and condensation (formation of Ti-O-Ti bonds). Inconsistent results point to a lack of control over key experimental parameters.

    • Key Parameters to Standardize:

      • pH Control: The pH has a profound effect on gelation time. Ensure the pH of your solutions is consistent for every experiment.[2]

      • Water-to-Alkoxide Ratio: Precisely control the molar ratio of water to titanium propoxide.

      • Temperature: Maintain a constant temperature throughout the reaction.

      • Stirring Rate: Use a consistent and vigorous stirring rate to ensure homogeneity.

      • Purity of Reagents: Ensure your solvent is anhydrous and the precursor has not been prematurely hydrolyzed by atmospheric moisture.

Issue 3: The final TiO₂ particles are too large and aggregated.

  • Question: How can I synthesize smaller, more monodisperse nanoparticles?

  • Answer: Large and aggregated particles are a result of uncontrolled nucleation and growth. To achieve smaller, more uniform particles, you need to promote nucleation over particle growth and prevent the aggregation of newly formed particles.

    • Strategies for Size Control:

      • Use a Chelating Agent: This is a very effective method. Adding a chelating agent like acetylacetone (acac) to the TTIP solution before hydrolysis can lead to more controlled particle growth.[1]

      • Optimize pH: Highly acidic or alkaline conditions can create repulsive forces between particles, preventing aggregation and leading to smaller nanoparticles.[2]

      • Vigorous Stirring: Constant and vigorous stirring ensures a homogeneous reaction mixture and prevents localized high concentrations of reactants that can lead to rapid, uncontrolled growth.[1]

Quantitative Data Summary

The following table summarizes the quantitative effects of various parameters on the sol-gel synthesis of TiO₂ from this compound.

ParameterConditionObserved EffectReference(s)
pH pH = 2Fine, spherical particles with a size of approximately 7.6 nm (anatase phase).[5][6]
pH = 7 or 10Primary particles of ~3 nm aggregate into larger secondary particles (300-500 nm).[5]
pH = 8Can lead to the smallest crystal size.[2]
pH = 9Resulted in anatase phase with a crystallite size of 8.4 nm, showing excellent photocatalytic activity.[2]
Water-to-Alkoxide Molar Ratio > 6000Enhanced particle dispersion.[7][8]
Calcination Temperature 100 °CAs-prepared powder can be in the anatase crystalline phase.[5]
> 300 °CFormation of anatase from initially amorphous particles.[5]
> 400 °CThe anatase to rutile phase transformation begins.[5]
600 °CAnatase crystallite size increases from 7.6 nm to 38.7 nm as temperature is raised to this point.[6]
Chelating Agent (Acetic Acid) Molar ratio of [Acetic Acid]/[TBOT] from 0.1 to 5Increased ratio significantly decreased agglomeration.[9]
Heat of Hydrolysis (-ΔHh) Ti(OPr)₄ in excess water at 298.15 K64.9 kJ/mol[5]

Experimental Protocols

Protocol 1: Controlled Hydrolysis using an Acid Catalyst for TiO₂ Nanoparticle Synthesis

This protocol describes a standard method for synthesizing TiO₂ nanoparticles with a controlled size by using an acid catalyst to moderate the reaction.

  • Prepare Precursor Solution (Solution A):

    • In a dry flask, mix 5 mL of this compound with 15 mL of isopropanol.

    • Seal the flask and stir magnetically for 15 minutes in a fume hood. Ensure all glassware is perfectly dry to prevent premature reaction.

  • Prepare Hydrolysis Medium (Solution B):

    • In a separate beaker, take 250 mL of deionized water.

    • Adjust the pH of the water to the desired acidic value (e.g., pH 2) by adding nitric acid (HNO₃) or hydrochloric acid (HCl) dropwise while monitoring with a pH meter.

  • Initiate Hydrolysis:

    • Place the beaker containing Solution B on a magnetic stirrer and ensure vigorous stirring.

    • Using a burette or syringe pump, add Solution A dropwise to Solution B at a slow, constant rate (e.g., 1 mL/min). A turbid, white-blue suspension will form.[1]

  • Peptization (Aging):

    • Once the addition is complete, cover the beaker and heat the suspension to 60-70°C for 18-20 hours.[6] This process, known as peptization, helps to break down aggregates and form a stable colloidal suspension.[1]

  • Washing and Drying:

    • After peptization, the precipitate can be collected and washed, for example with ethanol, to remove any remaining reactants.

    • Dry the collected powder in an oven, for instance at 100°C for several hours.[6]

  • Calcination (Optional):

    • To induce crystallinity and control the phase of the TiO₂, the dried powder can be calcined in a furnace at a specific temperature (e.g., 400-800°C) for a set duration (e.g., 2 hours).

Visualizations

Hydrolysis_Factors Rate Hydrolysis Rate pH pH (Catalyst) pH->Rate Influences Temp Temperature Temp->Rate Increases Conc Precursor Concentration Conc->Rate Increases Water Water:Alkoxide Ratio (h) Water->Rate Increases Chelate Chelating Agent Chelate->Rate Decreases Solvent Solvent Type Solvent->Rate Influences

Caption: Key factors influencing the hydrolysis rate of this compound.

Sol_Gel_Workflow Start Start PrepA Prepare Precursor Solution (TTIP in dry alcohol) Start->PrepA PrepB Prepare Hydrolysis Solution (Water with catalyst) Start->PrepB Mix Controlled Mixing (Dropwise addition, vigorous stirring) PrepA->Mix PrepB->Mix Hydrolysis Hydrolysis & Condensation Mix->Hydrolysis Aging Aging / Peptization (e.g., 60-70°C) Hydrolysis->Aging Wash Washing & Drying (e.g., 100°C) Aging->Wash Calcination Calcination (e.g., 400-800°C, Optional) Wash->Calcination End End Product (TiO₂ Nanoparticles) Calcination->End

Caption: A generalized workflow for the controlled sol-gel synthesis of TiO₂.

References

Technical Support Center: Synthesis of TiO2 Nanoparticles from Titanium(IV) Propoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of titanium dioxide (TiO2) nanoparticles during synthesis from titanium(IV) propoxide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is preventing agglomeration of TiO2 nanoparticles crucial for my research?

Agglomeration, or the clumping of nanoparticles, is a critical issue that can significantly impact experimental outcomes. When TiO2 nanoparticles agglomerate, their effective surface area decreases, which can reduce their efficiency in applications like photocatalysis.[1] Furthermore, the size of these agglomerates can influence their toxicological effects in biological studies.

Q2: What are the primary strategies to prevent TiO2 nanoparticle agglomeration during synthesis from this compound?

The main approaches to maintain a stable dispersion of TiO2 nanoparticles include:

  • pH Control: Adjusting the pH of the reaction solution can create surface charges on the nanoparticles, leading to electrostatic repulsion that prevents them from sticking together.[1]

  • Use of Surfactants/Dispersants: Adding surfactants or dispersants can provide steric (physical blocking) or electrostatic stabilization.[1][2]

  • Surface Modification: Covalently attaching molecules like polymers (e.g., PEGylation) to the nanoparticle surface can prevent agglomeration.[1]

  • Ultrasonication: Applying ultrasonic energy can break up existing agglomerates and promote better dispersion.[1]

Q3: My TiO2 nanoparticles are still agglomerating even after synthesis. What troubleshooting steps can I take?

If you observe agglomeration after the initial synthesis, consider the following:

  • Post-synthesis Ultrasonication: Use a probe or bath sonicator to break up agglomerates. However, this may not provide long-term stability.[3] For more stable dispersions, combine ultrasonication with a stabilizing agent.[1]

  • Adjusting the pH: The surface of TiO2 nanoparticles has hydroxyl groups that can be protonated or deprotonated depending on the solution's pH. The isoelectric point (IEP) of TiO2 is typically between pH 4.5 and 6.5, where the net surface charge is zero, leading to maximum agglomeration.[1] To enhance stability, adjust the pH to be below 4 or above 7.[1]

  • Addition of a Surfactant: If not used during synthesis, a surfactant can be added post-synthesis to stabilize the nanoparticle dispersion.

Q4: I used a surfactant during synthesis, but still see significant agglomeration. What could be the problem?

Several factors could be at play:

  • Incorrect Surfactant Choice: The effectiveness of a surfactant depends on the specific experimental conditions. Common choices include anionic surfactants like Sodium Dodecyl Sulfate (SDS), cationic surfactants such as Cetyltrimethylammonium Bromide (CTAB), and non-ionic surfactants like Tween 80 or Triton X-100.[1][2] You may need to experiment with different types to find the most suitable one for your system.

  • Inadequate Surfactant Concentration: The concentration of the surfactant is crucial. Too little may not provide sufficient stabilization, while too much can sometimes lead to other issues like interference with downstream applications.

  • pH is Near the Isoelectric Point: Even with a surfactant, if the pH is close to the IEP of TiO2, electrostatic repulsion will be minimal.[1] Ensure the pH is adjusted to a range that promotes stability.

Q5: How does the pH of the synthesis medium affect the final TiO2 nanoparticles?

The pH of the reaction medium plays a significant role in determining the crystalline phase, particle size, and morphology of the TiO2 nanoparticles.

  • Crystalline Phase: Lower acidity (higher pH) tends to favor the formation of the anatase phase, while higher acidity (lower pH) can result in the rutile phase.[4] At a pH of 4.4–6.8, the anatase phase is commonly observed, while under strongly acidic conditions (pH 3.2), a mixture of rutile, brookite, and anatase can co-exist, with rutile being the predominant phase.[5]

  • Particle Size and Agglomeration: The pH affects the degree of crystallinity and the crystallite size.[4] Nanoparticle size can be controlled by altering the pH of the solution.[6] For instance, one study found that at a pH of 6.8, the prepared powder consisted of uniform morphology with low agglomeration, while at a pH of 5.0, the nanoparticles were more agglomerated and irregular in shape.[5]

Quantitative Data Summary

ParameterRecommended Conditions/ValuesExpected OutcomeReference(s)
pH for Stability Below 4 or above 7Enhanced electrostatic repulsion, leading to stable dispersion.[1]
Isoelectric Point (IEP) of TiO2 pH 4.5 - 6.5Minimal electrostatic repulsion, maximum agglomeration.[1]
Anionic Surfactant Sodium Dodecyl Sulfate (SDS)Creates a negative surface charge for stabilization.[1][2]
Cationic Surfactant Cetyltrimethylammonium Bromide (CTAB)Provides good stability through positive surface charge.[1][2]
Non-ionic Surfactant Tween 80, Triton X-100, Polyethylene Glycol (PEG)Prevents agglomeration through steric hindrance.[1][2]

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of TiO2 Nanoparticles with pH Control

This protocol describes a general sol-gel synthesis of TiO2 nanoparticles from this compound, with an emphasis on pH adjustment to prevent agglomeration.

  • Precursor Solution Preparation: Dissolve a specific amount of this compound in a suitable solvent, such as isopropyl alcohol.[4]

  • Hydrolysis: Slowly add the precursor solution dropwise into distilled water under vigorous stirring. The molar ratio of water to the alkoxide is a critical parameter.[4]

  • pH Adjustment: Adjust the pH of the solution by adding an acid (e.g., HNO3) or a base (e.g., NaOH) to the desired level (e.g., below 4 or above 9) to promote the formation of a stable sol.[4]

  • Gelation and Aging: Continue stirring the mixture for several hours at room temperature to form a gel. The aging of the gel is an important step for the evolution of the nanoparticle structure.

  • Washing and Drying: Centrifuge the precipitate and redisperse it in ethanol (B145695) to minimize agglomeration.[4] The resulting gel is then dried, for example, at 120°C for one day to remove water.[7]

  • Calcination: The dried gel is subsequently calcined in a furnace at a specific temperature (e.g., 450°C for 2 hours) to obtain the crystalline TiO2 nanoparticles.[7]

Protocol 2: Surfactant-Assisted Sol-Gel Synthesis

This protocol incorporates the use of a surfactant to prevent agglomeration during the synthesis process.

  • Surfactant Solution: Prepare a solution of the chosen surfactant (e.g., CTAB, SDS, or PEG) in the reaction solvent.[2]

  • Precursor Addition: Follow the steps for the sol-gel synthesis as described in Protocol 1, but add the this compound to the surfactant-containing solution.

  • Hydrolysis and Gelation: Proceed with the dropwise addition of water and subsequent stirring to induce hydrolysis and gelation. The surfactant molecules will adsorb onto the surface of the forming nanoparticles, preventing their aggregation.

  • Washing, Drying, and Calcination: Follow the same post-synthesis processing steps as in Protocol 1.

Visual Guides

TroubleshootingWorkflow start Start: TiO2 Nanoparticle Synthesis from this compound agglomeration Observe Agglomeration? start->agglomeration no_agglomeration Successful Synthesis: Stable Nanoparticle Dispersion agglomeration->no_agglomeration No troubleshoot Initiate Troubleshooting agglomeration->troubleshoot Yes check_ph 1. Check and Adjust pH (Away from IEP: 4.5-6.5) troubleshoot->check_ph use_surfactant 2. Introduce Surfactant (Anionic, Cationic, or Non-ionic) check_ph->use_surfactant ultrasonicate 3. Apply Ultrasonication (Break up existing agglomerates) use_surfactant->ultrasonicate surface_modification 4. Consider Surface Modification (e.g., PEGylation for long-term stability) ultrasonicate->surface_modification re_evaluate Re-evaluate Dispersion Stability surface_modification->re_evaluate success Agglomeration Resolved re_evaluate->success Stable further_optimization Further Optimization Needed re_evaluate->further_optimization Unstable

Caption: Troubleshooting workflow for preventing TiO2 nanoparticle agglomeration.

StabilizationMechanisms cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization es_particle1 TiO2 Nanoparticle (+ Surface Charge) es_repulsion Repulsive Force es_particle2 TiO2 Nanoparticle (+ Surface Charge) ss_particle1 Surfactant-Coated TiO2 Nanoparticle ss_hindrance Physical Hindrance ss_particle2 Surfactant-Coated TiO2 Nanoparticle agglomerated Agglomerated Nanoparticles cluster_electrostatic cluster_electrostatic agglomerated->cluster_electrostatic Application of Stabilization Method cluster_steric cluster_steric agglomerated->cluster_steric Application of Stabilization Method stabilized Stabilized Dispersion cluster_electrostatic->stabilized cluster_steric->stabilized

Caption: Mechanisms of nanoparticle stabilization to prevent agglomeration.

References

Technical Support Center: Optimizing Titanium(IV) Propoxide Concentration for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of titanium(IV) propoxide for the synthesis of titanium dioxide (TiO₂) nanoparticles. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during nanoparticle synthesis.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the synthesis of TiO₂ nanoparticles using this compound.

Issue Potential Cause(s) Recommended Solution(s)
Immediate formation of a white precipitate upon precursor addition 1. Rapid, uncontrolled hydrolysis: The concentration of water is too high, or the addition of the water/alcohol mixture is too fast. 2. Inhomogeneous mixing: The precursor is not dispersing quickly enough, leading to localized high concentrations and rapid precipitation. 3. Incorrect solvent: The chosen solvent may not be optimal for controlling the hydrolysis rate.1. Control the hydrolysis rate: - Add the water-containing solution dropwise to the this compound solution under vigorous stirring. - Consider using a less polar solvent to slow down the reaction. - Perform the reaction at a lower temperature to decrease the hydrolysis rate. 2. Ensure vigorous stirring: Use a magnetic stirrer at a high speed to ensure rapid and homogeneous mixing of the reactants. 3. Solvent selection: Use anhydrous solvents for the initial precursor solution. Alcohols like ethanol (B145695) or isopropanol (B130326) are commonly used to control the reaction rate.[1]
Final product is amorphous instead of crystalline 1. Insufficient calcination temperature: The temperature was not high enough to induce crystallization. 2. Insufficient calcination time: The duration of the heat treatment was too short for crystal growth.1. Optimize calcination temperature: Calcine the dried gel at a temperature typically between 400°C and 600°C to obtain the anatase phase. Higher temperatures can lead to the rutile phase.[2] 2. Increase calcination time: A typical calcination time is 2-4 hours. If the product is still amorphous, consider increasing the duration.
Obtaining the rutile phase instead of the desired anatase phase 1. High calcination temperature: Temperatures above 600-700°C favor the transformation from anatase to the more stable rutile phase.[3] 2. Acidic pH: Strongly acidic conditions can sometimes promote the formation of the rutile phase.[4] 3. High precursor concentration: Higher concentrations of this compound can sometimes favor the formation of the rutile phase.[5]1. Control calcination temperature: For the anatase phase, maintain the calcination temperature between 400°C and 500°C. 2. Adjust pH: Synthesize in a neutral or slightly basic medium to favor the anatase phase. 3. Optimize precursor concentration: Use a lower to moderate concentration of this compound. Refer to the data tables below for guidance.
Nanoparticle agglomeration 1. High precursor concentration: Leads to a high density of nanoparticles that are prone to sticking together. 2. pH near the isoelectric point: The surface charge of the nanoparticles is minimal, reducing electrostatic repulsion. The isoelectric point for TiO₂ is typically between pH 4 and 6. 3. Inadequate stabilization: Lack of a suitable capping agent or surfactant.1. Reduce precursor concentration: Lowering the concentration of this compound can reduce the likelihood of agglomeration. 2. Adjust pH: Work at a pH well above or below the isoelectric point to ensure sufficient surface charge and electrostatic repulsion.[4] 3. Use a stabilizing agent: Introduce a surfactant or capping agent, such as oleic acid or polyvinylpyrrolidone (B124986) (PVP), to the reaction mixture to prevent particles from aggregating.[6]
Inconsistent nanoparticle size (polydispersity) 1. Non-uniform nucleation and growth: Caused by inconsistent temperature or reactant addition rates. 2. Fluctuations in precursor concentration: Inhomogeneous mixing can lead to variations in particle growth.1. Precise control of reaction conditions: Maintain a constant temperature and a slow, steady rate of reactant addition. 2. Ensure vigorous and continuous stirring: This promotes uniform distribution of the precursor and consistent nanoparticle growth.
Desired nanoparticle morphology is not achieved 1. Solvent system: The type of solvent used can significantly influence the shape of the nanoparticles. 2. Precursor to solvent ratio: The relative amounts of this compound and the solvent affect the reaction kinetics and particle shape.1. Vary the solvent: Different alcohols (e.g., methanol, ethanol, isopropanol) or other solvents can lead to different morphologies. For example, some studies have shown that the choice of solvent can influence the formation of nanorods versus spherical particles. 2. Adjust precursor to solvent ratio: Systematically vary the ratio of this compound to the solvent to find the optimal conditions for the desired morphology.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in sol-gel synthesis of TiO₂ nanoparticles?

A1: The concentration of this compound can vary significantly depending on the desired nanoparticle size and characteristics. Generally, concentrations in the range of 0.02 M to 0.5 M are reported in the literature.[3] Lower concentrations tend to produce smaller nanoparticles, while higher concentrations can lead to larger particles and potentially a mixture of anatase and rutile phases.[5]

Q2: How does the concentration of this compound affect the crystalline phase of the resulting TiO₂ nanoparticles?

A2: The concentration of the precursor can influence the final crystalline phase. Higher concentrations of titanium(IV) isopropoxide have been observed to favor the formation of the rutile phase, especially at higher calcination temperatures.[5] To obtain a pure anatase phase, it is often recommended to use a lower to moderate precursor concentration and a calcination temperature between 400°C and 500°C.

Q3: Can I control the size of the TiO₂ nanoparticles by simply changing the this compound concentration?

A3: Yes, the concentration of this compound is a key parameter for controlling nanoparticle size. In general, a lower precursor concentration leads to the formation of smaller nanoparticles due to a lower rate of nucleation and growth.[3] Conversely, higher concentrations tend to produce larger nanoparticles. For precise size control, it is important to also control other parameters such as temperature, pH, and the water-to-alkoxide ratio.

Q4: What is the role of the solvent in the synthesis, and how does it relate to the precursor concentration?

A4: The solvent plays a crucial role in controlling the hydrolysis and condensation rates of the this compound. Alcohols like ethanol and isopropanol are commonly used to dilute the precursor and moderate the reaction. The ratio of the precursor to the solvent is a critical parameter. A higher solvent-to-precursor ratio (lower precursor concentration) generally slows down the reaction, leading to smaller and more uniform nanoparticles.

Q5: Why is it important to add the water/alcohol mixture slowly to the this compound solution?

A5: this compound is highly reactive with water. A rapid addition of water will cause an uncontrolled and very fast hydrolysis reaction, leading to the immediate formation of large, agglomerated particles of titanium hydroxide, rather than a stable sol of nanoparticles. Slow, dropwise addition under vigorous stirring is essential to control the reaction rate and allow for the formation of a uniform sol.

Data Presentation: Quantitative Effects of this compound Concentration

The following tables summarize the influence of this compound (TTIP) concentration on the resulting nanoparticle size and crystalline phase, based on findings from various studies.

Table 1: Effect of TTIP Concentration on Nanoparticle Size

TTIP Concentration (M)Solvent SystemResulting Nanoparticle Size (nm)Reference
0.02Ethanol/Water (1:8)~25[3]
0.04Ethanol/Water (1:2)~15[3]
0.10Ethanol/Water (4:1)~7[3]

Table 2: Effect of TTIP Concentration on Crystalline Phase (after calcination at 600°C)

TTIP Concentration (in 40 ml Methanol)Predominant Crystalline PhaseAverage Crystallite Size (nm)Reference
3.5 mlMixed Anatase/Rutile~35 ± 5[5]
4.5 mlMixed Anatase/Rutile~35 ± 5[5]
5.5 mlMixed Anatase/Rutile (higher rutile content)~35 ± 5[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the sol-gel synthesis of anatase TiO₂ nanoparticles.

Protocol: Sol-Gel Synthesis of Anatase TiO₂ Nanoparticles

Materials:

  • This compound (Ti[OCH(CH₃)₂]₄)

  • Absolute Ethanol (C₂H₅OH)

  • Deionized Water (H₂O)

  • Nitric Acid (HNO₃) or Acetic Acid (CH₃COOH) (as catalyst)

Procedure:

  • Preparation of the Precursor Solution:

    • In a dry, clean beaker, add a specific volume of absolute ethanol.

    • While stirring vigorously with a magnetic stirrer, slowly add the desired volume of this compound to the ethanol. A common starting point is a molar ratio of 1:20 to 1:40 (precursor:ethanol).

    • Continue stirring for at least 30 minutes to ensure a homogeneous solution.

  • Preparation of the Hydrolysis Solution:

    • In a separate beaker, mix a specific volume of deionized water with absolute ethanol.

    • To this mixture, add a few drops of nitric acid or acetic acid to act as a catalyst and to control the pH. The acid helps to control the hydrolysis and condensation rates.

  • Hydrolysis and Condensation:

    • Under vigorous and continuous stirring, add the hydrolysis solution dropwise to the precursor solution using a burette or a syringe pump. This is a critical step; the slow addition is necessary to prevent rapid precipitation.

    • As the hydrolysis solution is added, the mixture will gradually become a translucent sol.

    • After the complete addition, continue stirring the sol for 1-2 hours at room temperature.

  • Gelation (Aging):

    • Cover the beaker and allow the sol to age at room temperature for 24-48 hours. During this period, the sol will transform into a gel.

  • Drying:

    • Place the gel in an oven at 80-100°C for several hours until all the solvent has evaporated, resulting in a xerogel.

  • Calcination:

    • Grind the dried xerogel into a fine powder using a mortar and pestle.

    • Place the powder in a ceramic crucible and calcine it in a muffle furnace. For anatase TiO₂ nanoparticles, a typical calcination temperature is between 400°C and 500°C for 2-4 hours.[2]

Visualizations

Experimental Workflow for Sol-Gel Synthesis of TiO₂ Nanoparticles

G Experimental Workflow for Sol-Gel Synthesis of TiO₂ Nanoparticles cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Post-Processing Precursor Solution Prepare this compound in Ethanol Hydrolysis Dropwise Addition of Hydrolysis Solution to Precursor Solution with Vigorous Stirring Precursor Solution->Hydrolysis Hydrolysis Solution Prepare Water, Ethanol, and Acid Catalyst Hydrolysis Solution->Hydrolysis Aging Gelation at Room Temperature (24-48h) Hydrolysis->Aging Drying Dry the Gel in an Oven (80-100°C) Aging->Drying Calcination Calcine the Xerogel (400-500°C for Anatase) Drying->Calcination Characterization Characterize Nanoparticles (XRD, TEM, etc.) Calcination->Characterization

Caption: Workflow for TiO₂ nanoparticle synthesis.

Troubleshooting Decision Tree for TiO₂ Nanoparticle Synthesis

G Troubleshooting Decision Tree for TiO₂ Nanoparticle Synthesis Start Start Problem Problem Start->Problem Observe Issue Cause1 Cause1 Problem->Cause1 Immediate Precipitate Cause2 Cause2 Problem->Cause2 Amorphous Product Cause3 Cause3 Problem->Cause3 Agglomeration Cause4 Cause4 Problem->Cause4 Rutile instead of Anatase Cause Cause Solution Solution Solution1 Decrease water addition rate Lower temperature Increase stirring Cause1->Solution1 Rapid Hydrolysis Solution2 Increase calcination temperature (400-500°C) Increase calcination time Cause2->Solution2 Low Calcination Temp/Time Solution3a Decrease this compound conc. Cause3->Solution3a High Precursor Conc. Solution3b Adjust pH away from 4-6 Cause3->Solution3b pH near IEP Solution4a Calcine at < 600°C Cause4->Solution4a High Calcination Temp. Solution4b Decrease this compound conc. Cause4->Solution4b High Precursor Conc.

Caption: Troubleshooting decision tree.

References

effect of pH on titanium(IV) propoxide hydrolysis and particle size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of titanium(IV) propoxide to synthesize titanium dioxide (TiO₂) nanoparticles. Our goal is to help you overcome common challenges and control particle size and morphology by understanding the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental effect of pH on the hydrolysis of this compound?

A1: The pH of the reaction medium is a critical parameter that dictates the rates of hydrolysis and condensation of this compound. In acidic conditions (low pH), the hydrolysis rate is slowed down, while the condensation rate is promoted. Conversely, in basic conditions (high pH), the hydrolysis rate is significantly increased, leading to rapid formation of titanium hydroxide (B78521) species. The isoelectric point of TiO₂, which is the pH at which the surface charge is neutral, typically lies between pH 5 and 6.8. At pH values above or below the isoelectric point, the particles carry a net negative or positive surface charge, respectively, leading to electrostatic repulsion that can prevent agglomeration and result in more stable sols.

Q2: How does pH influence the final particle size of the synthesized TiO₂ nanoparticles?

A2: The pH has a direct impact on the final particle size. In strongly acidic media, the slow hydrolysis and faster condensation can lead to the formation of smaller, more uniform particles.[1][2] However, some studies have shown that in highly acidic conditions (e.g., pH 1), the formation of the rutile phase can be promoted, which may be associated with larger or rod-like particles.[3] In neutral or near-neutral pH, rapid hydrolysis and condensation can lead to the formation of larger aggregates of primary particles.[1] In basic media, while hydrolysis is fast, the strong surface charge can prevent aggregation, leading to the formation of small, well-dispersed nanoparticles. One study found that the average particle size increased from 14 nm at pH 1 to 20 nm at pH 10.[3]

Q3: What is the effect of pH on the crystalline phase (anatase vs. rutile) of the resulting TiO₂?

A3: The pH of the synthesis environment significantly influences the resulting crystalline phase of TiO₂. Generally, lower acidity (higher pH) tends to favor the formation of the anatase phase, while higher acidity (lower pH) can promote the formation of the rutile phase.[3] For instance, a study observed that at pH 1, a trace of the rutile phase was present alongside the anatase phase, whereas at higher pH values, only the anatase phase was formed.[3] The anatase phase is often desired for applications such as photocatalysis.

Q4: Why does my this compound solution immediately form a white precipitate upon contact with water?

A4: this compound is extremely reactive towards water.[4][5] The instantaneous formation of a white precipitate, which is amorphous titanium dioxide, indicates an uncontrolled and very rapid hydrolysis reaction.[4][5][6] This typically happens when the precursor is added too quickly to water or when the concentration of the precursor is too high.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Immediate formation of a dense, white precipitate Uncontrolled, rapid hydrolysis and condensation.[4][5][6]- Dilute the this compound in an anhydrous alcohol (e.g., isopropanol) before introducing it to the aqueous solution.[4] - Add the precursor solution dropwise into the water with vigorous stirring to ensure rapid dispersion.[4] - Conduct the reaction at a lower temperature (e.g., in an ice bath) to slow down the reaction kinetics.[4]
Formation of large, aggregated particles - pH is near the isoelectric point of TiO₂ (around 5-6.8), minimizing electrostatic repulsion. - Insufficient stirring during hydrolysis.- Adjust the pH to be either strongly acidic (e.g., < 3) or basic (e.g., > 9) to induce surface charge and electrostatic repulsion between particles. - Ensure continuous and vigorous stirring throughout the addition of the precursor and the subsequent reaction time.[4]
Inconsistent particle size between batches Poor control over key experimental parameters.- Precisely control the pH of the hydrolysis medium using a calibrated pH meter. - Maintain a constant temperature throughout the experiment. - Standardize the rate of addition of the this compound solution.[4] - Use the same source and purity of reagents for all experiments.
Desired crystalline phase (e.g., pure anatase) is not obtained The pH of the synthesis is not optimal for the desired phase.- For pure anatase, synthesis at a slightly acidic to basic pH is generally preferred.[3] - For rutile, a highly acidic environment (e.g., pH 1) may be necessary.[3] - A post-synthesis calcination step is often required to achieve high crystallinity; the temperature and duration of calcination also play a crucial role.

Quantitative Data Summary

The following table summarizes the effect of pH on the crystallite size and crystalline phase of TiO₂ nanoparticles synthesized via the hydrolysis of a titanium alkoxide precursor, followed by calcination.

pH Average Crystallite Size (nm) Crystalline Phase Reference
114Anatase with traces of rutile[3]
3-Anatase
3.27.77Rutile, Brookite, and Anatase (Rutile is predominant)[2]
4.4-Anatase[2]
521.02Anatase[2]
5-Anatase
6.89.92Anatase[2]
719Anatase[3]
7-Anatase
98.4Anatase
1020Anatase[3]

Experimental Protocols

General Protocol for TiO₂ Nanoparticle Synthesis via Sol-Gel Method

This protocol describes a general method for synthesizing TiO₂ nanoparticles with pH control.

Materials:

  • This compound (or isopropoxide)

  • Anhydrous isopropanol

  • Deionized water

  • Nitric acid (HNO₃) or Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Precursor Solution Preparation (Solution A): In a dry flask, dissolve a specific amount of this compound in anhydrous isopropanol. A typical concentration is around 0.15 M.[1] This step should ideally be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.[1]

  • Hydrolysis Medium Preparation (Solution B): In a separate beaker, take a defined volume of deionized water. Adjust the pH to the desired value (e.g., 1, 3, 5, 7, 9) by adding dilute nitric acid for acidic conditions or sodium hydroxide for basic conditions.

  • Hydrolysis: Place the beaker containing Solution B on a magnetic stirrer and ensure vigorous stirring. Slowly add Solution A dropwise to Solution B. The immediate formation of a white precipitate (hydrous titanium oxide) is expected.

  • Aging: Continue to stir the mixture vigorously for a set period, for example, 4 hours at room temperature, to allow the hydrolysis and condensation reactions to complete.

  • Washing and Drying: Collect the precipitate by filtration or centrifugation. Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove residual ions and organic species. Dry the resulting powder in an oven, for instance, at 100°C for 12 hours.[7][8]

  • Calcination: To induce crystallization and obtain the desired TiO₂ phase (e.g., anatase), calcine the dried powder in a furnace at a specific temperature, for example, 400-500°C, for a few hours.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_analysis Characterization Precursor Prepare Precursor Solution (this compound in Isopropanol) Hydrolysis Dropwise Addition & Vigorous Stirring (Hydrolysis & Condensation) Precursor->Hydrolysis Hydrolysis_Medium Prepare Hydrolysis Medium (DI Water + pH adjustment) Hydrolysis_Medium->Hydrolysis Aging Aging of the Sol Hydrolysis->Aging Washing Washing & Centrifugation Aging->Washing Drying Drying of the Precipitate Washing->Drying Calcination Calcination Drying->Calcination Analysis Particle Size & Phase Analysis (e.g., SEM, XRD) Calcination->Analysis

Caption: Experimental workflow for the synthesis of TiO₂ nanoparticles.

pH_Effect_Logic cluster_conditions Reaction Conditions cluster_rates Reaction Rates cluster_outcome Particle Properties pH pH of the Medium Hydrolysis_Rate Hydrolysis Rate Ti-OR + H₂O → Ti-OH pH->Hydrolysis_Rate Influences Condensation_Rate Condensation Rate Ti-OH + HO-Ti → Ti-O-Ti pH->Condensation_Rate Influences Crystalline_Phase Crystalline Phase (Anatase/Rutile) pH->Crystalline_Phase Determines Particle_Size Final Particle Size Hydrolysis_Rate->Particle_Size Affects Condensation_Rate->Particle_Size Affects

Caption: Logical relationship of pH and reaction rates on TiO₂ particle properties.

References

Technical Support Center: Synthesis of TiO₂ Nanoparticles from Titanium(IV) Propoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of titanium dioxide (TiO₂) nanoparticles using titanium(IV) propoxide as a precursor. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of calcination temperature in the synthesis of TiO₂ nanoparticles?

Calcination temperature is a critical parameter that significantly influences the crystalline phase, crystallite size, particle size, and surface area of the synthesized TiO₂ nanoparticles.[1][2][3][4] These properties, in turn, dictate the material's performance in various applications, such as photocatalysis.

Q2: How does the crystalline phase of TiO₂ change with increasing calcination temperature?

The crystalline phase of TiO₂ typically transforms as the calcination temperature increases. At lower temperatures (around 250–500°C), the anatase phase is commonly formed.[5] As the temperature rises above 600-700°C, the transformation from the anatase to the more stable rutile phase begins.[1][4][6] At very high temperatures (e.g., 900-1100°C), the conversion to the rutile phase is often complete.[4][5] Some studies also report the presence of the brookite phase at intermediate temperatures.[2]

Q3: What is the expected trend for crystallite and particle size as calcination temperature increases?

Both crystallite size and particle size tend to increase with higher calcination temperatures.[1][2][5][7] This is due to the promotion of crystal growth and particle agglomeration at elevated temperatures.

Q4: How does calcination temperature affect the surface area of the TiO₂ nanoparticles?

The specific surface area of TiO₂ nanoparticles generally decreases as the calcination temperature increases.[1][5] This is a consequence of the increase in particle size and the reduction of pore volume due to sintering and crystallite growth.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low photocatalytic activity of synthesized TiO₂ The calcination temperature may be too low or too high, resulting in a non-optimal crystalline phase or particle size. For instance, a purely rutile phase, often obtained at high temperatures, may exhibit lower photocatalytic activity than a mixed anatase-rutile phase for certain reactions.[1][4]Optimize the calcination temperature to achieve the desired crystalline phase and particle size. A mixed-phase of anatase and rutile, often achieved around 700°C, has been shown to exhibit enhanced photocatalytic activity.[1][4]
Obtaining an amorphous (non-crystalline) TiO₂ powder The calcination temperature was too low to induce crystallization.Increase the calcination temperature. The anatase phase typically starts to form at temperatures between 250°C and 400°C.[5]
Inconsistent or broad particle size distribution Inadequate control over the hydrolysis and condensation reactions during the sol-gel process, or non-uniform heating during calcination.Ensure controlled addition of water and precursor. Use a programmable furnace with a controlled heating and cooling rate for calcination.
Complete conversion to the rutile phase when anatase is desired The calcination temperature was too high. The anatase to rutile phase transformation is generally observed to start above 600-700°C.[1][4][6]Reduce the calcination temperature to a range where the anatase phase is stable, typically below 600°C.
Low surface area of the final TiO₂ product High calcination temperature leading to particle sintering and growth.[5]Use a lower calcination temperature to minimize particle agglomeration and preserve a higher surface area.

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of calcination temperature on the properties of TiO₂ synthesized from this compound.

Table 1: Effect of Calcination Temperature on Crystallite Size and Phase Composition

Calcination Temperature (°C)Anatase Crystallite Size (nm)Rutile Crystallite Size (nm)Brookite Crystallite Size (nm)Anatase (%)Rutile (%)Brookite (%)
300------
40010[5]-----
500------
600-20.5[5]----
70017.7[5]-----
800----100[2]0[2]
900-22.7[5]----
1100---0[1]1000[3]

Note: Dashes indicate data not available in the cited sources.

Table 2: Influence of Calcination Temperature on Surface Area

Calcination Temperature (°C)Specific Surface Area (m²/g)
250145.8[5]
300101.24[1]
400106.9[5]
50045.68[1]
70026.85[5]
9005.32[1]
11003.25[1]

Experimental Protocols

Detailed Methodology for TiO₂ Synthesis via Sol-Gel Method

This protocol is a generalized procedure based on common practices reported in the literature.[8][9][10][11]

  • Precursor Solution Preparation:

    • Slowly add this compound to a solvent such as isopropanol (B130326) or ethanol (B145695) with vigorous stirring.

    • The molar ratio of solvent to precursor can be varied to control the reaction kinetics.

  • Hydrolysis:

    • Prepare an aqueous solution, which may contain an acid (e.g., nitric acid) or a base to catalyze the hydrolysis reaction.

    • Add the aqueous solution dropwise to the precursor solution under continuous stirring. The rate of addition is crucial for controlling particle size.

  • Gelation:

    • Continue stirring the mixture until a gel is formed. This may take several hours.

  • Aging:

    • Allow the gel to age for a specific period (e.g., 24 hours) at room temperature. This step allows for the completion of condensation reactions.

  • Drying:

    • Dry the gel in an oven at a temperature typically between 80°C and 100°C to remove the solvent and water.

  • Grinding:

    • Grind the dried gel into a fine powder using a mortar and pestle.

  • Calcination:

    • Place the powder in a furnace and heat it to the desired calcination temperature at a controlled ramp rate.

    • Maintain the temperature for a set duration (e.g., 2-4 hours) to allow for crystallization and phase transformation.

    • Allow the furnace to cool down to room temperature naturally.

Visualizations

experimental_workflow cluster_synthesis Sol-Gel Synthesis cluster_calcination Thermal Treatment cluster_characterization Characterization precursor This compound + Solvent hydrolysis Hydrolysis (Water Addition) precursor->hydrolysis gelation Gelation hydrolysis->gelation aging Aging gelation->aging drying Drying aging->drying grinding Grinding drying->grinding calcination Calcination (Variable Temperature) grinding->calcination Amorphous Powder characterization TiO₂ Nanoparticles (Analysis of Properties) calcination->characterization Crystalline TiO₂

Caption: Experimental workflow for the synthesis of TiO₂ nanoparticles.

temp_influence cluster_properties TiO₂ Properties temp Increasing Calcination Temperature phase Phase Transformation (Anatase → Rutile) temp->phase size ↑ Crystallite & Particle Size temp->size surface_area ↓ Specific Surface Area temp->surface_area

Caption: Influence of calcination temperature on TiO₂ properties.

References

Technical Support Center: Optimizing Crystallinity of TiO2 Films from Titanium(IV) Propoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the crystallinity of TiO2 films synthesized from titanium(IV) propoxide via the sol-gel method.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of TiO2 films and provides actionable solutions to enhance film crystallinity.

Problem Potential Cause(s) Recommended Solution(s)
Low film crystallinity or amorphous films Insufficient thermal energy for crystallization.Increase the annealing temperature. The anatase phase typically forms at temperatures between 300°C and 500°C.[1][2] Higher temperatures can promote further crystal growth.[3][4]
Rapid hydrolysis and condensation of the precursor.Control the hydrolysis rate by: - Using a less reactive solvent.[5] - Adding a chelating agent like acetylacetone (B45752) or acetic acid to stabilize the precursor.[6][7] - Carefully controlling the amount of water added to the sol.[8]
Film cracking or peeling High stress due to excessive shrinkage during drying and annealing.- Increase the ramp rate of the annealing process to reduce thermal shock. - Deposit thinner films by adjusting the spin coater speed or withdrawal speed in dip coating. - Optimize the solvent composition to achieve a more uniform evaporation rate.
Formation of precipitates in the sol Uncontrolled and rapid hydrolysis of this compound.- Ensure all glassware is dry and conduct the initial mixing steps in a low-humidity environment or a glove box.[9] - Add the titanium precursor to the solvent dropwise while stirring vigorously. - Use a stabilizing agent like acetic acid or acetylacetone before the addition of water.[6][9] - Lower the pH of the solution by adding an acid like HCl or HNO3.[8][10]
Inconsistent film thickness and uniformity Non-uniform substrate wetting by the sol.- Ensure the substrate is thoroughly cleaned to remove any organic residues. - Modify the viscosity of the sol by adjusting the solvent composition or precursor concentration. - Optimize spin coating parameters (speed, acceleration, and duration).
Presence of undesired rutile phase at lower temperatures Certain synthesis conditions can promote rutile formation.- The anatase-to-rutile phase transformation is typically observed at temperatures above 600°C.[3] To favor the anatase phase, keep the annealing temperature below this threshold. - The presence of certain ions or impurities can lower the transformation temperature. Ensure high-purity reagents and a clean processing environment.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for improving the crystallinity of TiO2 films?

A1: Annealing temperature is one of the most crucial factors. As-deposited sol-gel films are often amorphous.[2] A post-deposition heat treatment (annealing) provides the necessary thermal energy for the nucleation and growth of crystalline grains. Increasing the annealing temperature generally leads to improved crystallinity and larger crystallite sizes.[1][3][4]

Q2: How does the choice of solvent affect the crystallinity of the resulting TiO2 film?

A2: The solvent plays a significant role in the sol-gel process by influencing the hydrolysis and condensation rates of the titanium precursor. Solvents with higher boiling points and viscosity, as well as longer carbon chains, can lead to the formation of smaller crystallite sizes.[5] The choice of solvent can also affect the stability of the sol and the morphology of the final film.[5][11]

Q3: My TiO2 sol becomes cloudy and forms precipitates. How can I prevent this?

A3: The formation of precipitates is due to the rapid and uncontrolled hydrolysis of this compound. To prevent this, you should control the hydrolysis reaction. This can be achieved by:

  • Adding a stabilizing or chelating agent, such as acetic acid or acetylacetone, to the titanium precursor before adding water.[6][9] These agents modify the precursor, making it less reactive.

  • Carefully controlling the amount of water and adding it slowly to the precursor solution while stirring vigorously.[8]

  • Conducting the reaction in a controlled, low-humidity environment.[9]

Q4: What is the typical phase transformation sequence for TiO2 films during annealing?

A4: For TiO2 films prepared by the sol-gel method, the typical phase transformation sequence with increasing annealing temperature is: Amorphous → Anatase → Rutile.[1][12] The transition from amorphous to the anatase phase generally begins at temperatures around 300-400°C.[1][2] The anatase to rutile transformation typically occurs at temperatures above 600-800°C.[1][3]

Q5: Can I achieve crystalline TiO2 films at low temperatures?

A5: Achieving high crystallinity at low temperatures (e.g., below 300°C) is challenging. However, methods such as water-assisted crystallization, where a higher water content is used in the precursor solution, can promote crystallization at relatively lower temperatures.[8]

Experimental Protocols

Protocol 1: General Synthesis of TiO2 Sol

This protocol describes the preparation of a stable TiO2 sol using this compound as the precursor and an acid catalyst.

  • Preparation of Solution A: In a dry flask, mix this compound with a solvent such as isopropanol (B130326) or ethanol (B145695) under vigorous stirring in an inert atmosphere.

  • Preparation of Solution B: In a separate beaker, prepare a mixture of the same solvent, deionized water, and an acid catalyst (e.g., nitric acid or hydrochloric acid).

  • Sol Formation: Add Solution B dropwise to Solution A under continuous and vigorous stirring.

  • Aging: Allow the resulting transparent sol to age for a specified period (e.g., 24 hours) at room temperature before film deposition.

Protocol 2: Spin Coating Deposition of TiO2 Films

This protocol outlines the procedure for depositing a uniform TiO2 thin film onto a substrate.

  • Substrate Cleaning: Thoroughly clean the substrate (e.g., silicon wafer, glass slide) using a sequence of sonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.

  • Dispensing the Sol: Place the cleaned substrate on the spin coater chuck. Dispense a sufficient amount of the prepared TiO2 sol onto the center of the substrate.

  • Spin Coating: Ramp up the spin coater to the desired speed (e.g., 3000 rpm) and maintain for a set duration (e.g., 30 seconds) to spread the sol evenly and evaporate the solvent.

  • Pre-heating: Heat the coated substrate on a hot plate at a low temperature (e.g., 100°C) for a few minutes to remove residual solvent.

  • Annealing: Place the pre-heated film in a furnace and anneal at the desired temperature (e.g., 500°C) for a specified duration (e.g., 1 hour) to induce crystallization.

Quantitative Data Summary

Parameter Value/Range Effect on Crystallinity Reference(s)
Annealing Temperature 300°C - 900°CIncreased temperature generally leads to higher crystallinity, larger crystallite size, and phase transformation from anatase to rutile.[1][2][4]
Crystallite Size (Anatase) 15 nm - 50 nmIncreases with higher annealing temperatures.[2]
Precursor Molarity 0.1 M - 0.5 MCan influence the phase composition (anatase, rutile, brookite content) and crystallite size.[13]
Solvent Type Alcohols (Methanol, Ethanol, Isopropanol, 1-Butanol), AcetoneThe choice of solvent affects nanoparticle size, degree of agglomeration, and surface morphology. Solvents with higher boiling points and viscosity may lead to smaller crystallite sizes.[5][14]
Water to Precursor Molar Ratio VariesHigher water content can assist in crystallization at lower temperatures.[8]

Visualizations

experimental_workflow cluster_sol_prep Sol Preparation cluster_film_dep Film Deposition & Treatment precursor Titanium(IV) Propoxide mix1 Mix Precursor & Solvent precursor->mix1 solvent Solvent (e.g., Ethanol) solvent->mix1 stabilizer Stabilizer (e.g., Acetic Acid) mix2 Add Stabilizer stabilizer->mix2 hydrolysis Water + Acid mix3 Controlled Hydrolysis hydrolysis->mix3 mix1->mix2 mix2->mix3 aging Aging mix3->aging Stirring deposition Spin Coating / Dip Coating aging->deposition drying Drying (Hot Plate) deposition->drying annealing Annealing (Furnace) drying->annealing characterization Characterization (XRD, SEM) annealing->characterization

Caption: Experimental workflow for TiO2 thin film synthesis.

logical_relationship cluster_params Synthesis Parameters cluster_props Film Properties temp Annealing Temperature cryst Crystallinity temp->cryst increases phase Phase (Anatase/Rutile) temp->phase influences size Crystallite Size temp->size increases solv Solvent Type solv->size influences morph Morphology solv->morph influences water Water Content water->cryst influences stab Stabilizer Concentration stab->cryst improves

References

managing moisture sensitivity of titanium(IV) isopropoxide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the moisture sensitivity of titanium(IV) isopropoxide (TTIP) in experimental settings. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful and safe handling of this reactive compound.

Frequently Asked Questions (FAQs)

Q1: What is the white precipitate that forms in my titanium(IV) isopropoxide solution?

A1: The white precipitate is typically titanium dioxide (TiO₂). Titanium(IV) isopropoxide is extremely sensitive to moisture and reacts rapidly with water in a process called hydrolysis.[1][2] This reaction converts the soluble TTIP into insoluble titanium dioxide, which appears as a white solid.[3] Even trace amounts of water from the atmosphere, solvents, or wet glassware can initiate this process.

Q2: My solution of titanium(IV) isopropoxide turned into a gel. Why did this happen?

A2: Gel formation is also a result of hydrolysis and subsequent condensation reactions. The initial hydrolysis forms titanium-hydroxy species (Ti-OH). These intermediates then react with each other or with other TTIP molecules to form Ti-O-Ti bridges. As this network of bridges extends, the viscosity of the solution increases, eventually leading to the formation of a semi-solid gel. This is the fundamental chemistry of the sol-gel process.[4][5]

Q3: How can I prevent the unwanted formation of precipitates and gels?

A3: The key to preventing premature precipitation and gelation is the rigorous exclusion of water from your experiment. This can be achieved by:

  • Using Anhydrous Solvents: Always use solvents with a very low water content. Freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods are recommended.[6][7]

  • Drying Glassware: Thoroughly dry all glassware in an oven (e.g., at >120°C for several hours) and cool it under a stream of inert gas or in a desiccator immediately before use.[8]

  • Inert Atmosphere Techniques: Handle TTIP and prepare your solutions under an inert atmosphere, such as dry nitrogen or argon, using a glovebox or a Schlenk line.[8][9]

Q4: What is the purpose of adding acetic acid to my titanium(IV) isopropoxide solution?

A4: Acetic acid acts as a chelating agent and a stabilizer. It reacts with TTIP to form a new, more stable complex.[10] This complex is less reactive towards water, which slows down the rate of hydrolysis and condensation.[10] This controlled reaction is often desirable, especially in sol-gel synthesis, as it allows for better control over the size and morphology of the resulting titanium dioxide particles.[11]

Q5: How should I properly store titanium(IV) isopropoxide?

A5: TTIP should be stored in a tightly sealed container to prevent contact with atmospheric moisture.[6][12] The container should be flushed with an inert gas like nitrogen or argon.[11] It is best to store it in a cool, dry, and well-ventilated area away from sources of ignition, as it is also flammable.[12][13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Immediate formation of a dense white precipitate upon adding TTIP to a solvent. 1. Wet Solvent: The solvent contains a significant amount of water. 2. Wet Glassware: Residual moisture on the flask, stirrer, or syringe walls. 3. Atmospheric Moisture: High humidity in the lab environment and improper handling.1. Use a new, sealed bottle of anhydrous solvent or dry the solvent prior to use (see Table 2). 2. Oven-dry all glassware and cool under an inert atmosphere before use. 3. Perform the experiment under a nitrogen or argon atmosphere using a Schlenk line or in a glovebox.
Solution becomes cloudy or forms a precipitate over time. 1. Slow reaction with trace moisture: Gradual ingress of moisture from the atmosphere or from a marginally dry solvent. 2. Improperly sealed container: The reaction or storage vessel is not airtight.1. Ensure all joints and septa are well-sealed. Maintain a positive pressure of inert gas. 2. Use high-quality septa and seal joints with vacuum grease or Teflon tape. Store solutions under an inert atmosphere.
Formation of a gel instead of a clear solution or fine precipitate. 1. High concentration of reactants: Higher concentrations can accelerate the condensation process. 2. Elevated temperature: Higher temperatures increase the reaction rate. 3. Uncontrolled addition of water: In sol-gel processes, adding water too quickly can lead to rapid gelation.1. Try diluting the reaction mixture. 2. Prepare and maintain the solution at a lower temperature (e.g., in an ice bath). 3. Add the water or aqueous solution dropwise with vigorous stirring. Consider using a syringe pump for controlled addition.
Inconsistent results between experiments. 1. Variable moisture content: Inconsistent levels of water contamination in solvents or from the atmosphere. 2. Purity of TTIP: The starting material may have partially hydrolyzed over time.1. Standardize your procedure for drying solvents and handling reagents. Consider quantifying the water content in your solvent (e.g., via Karl Fischer titration). 2. If the TTIP is old or has been opened multiple times, consider purifying it by vacuum distillation or using a fresh bottle.

Data Presentation

Table 1: Effect of Water-to-Alkoxide Molar Ratio (Rw) on TiO₂ Nanoparticle Properties in Sol-Gel Synthesis
Water:Alkoxide Molar Ratio (Rw)Resulting Primary Particle SizeCrystalline Phase (after calcination)Observations
< 2Larger particles, often aggregatedPrimarily AnataseSlower hydrolysis allows for more ordered condensation.
2 - 4~3 nm primary particlesAnataseRapid hydrolysis and condensation lead to small primary particles that may form larger aggregates (300-500 nm).[14]
> 4Small particles, potentially amorphousAnatase, may contain Brookite or Rutile at higher RwVery rapid and uncontrolled hydrolysis can lead to a less ordered structure.

Note: The final properties are also highly dependent on other factors such as pH, temperature, and solvent.[4][15]

Table 2: Efficiency of Common Drying Agents for Solvents
Drying AgentSuitable SolventsResidual Water ContentNotes
Molecular Sieves (3Å or 4Å) Alcohols, THF, Toluene, Hexane, Acetonitrile< 10 ppmVery efficient and easy to use. Requires activation (heating under vacuum) before use. 3Å is necessary for alcohols and acetonitrile.[16][17]
Calcium Hydride (CaH₂) THF, Toluene, Hexane~10-20 ppmReacts with water to produce H₂ gas. Not suitable for alcohols or other protic solvents. Requires careful handling.[17]
Sodium/Benzophenone THF, Toluene, Hexane< 10 ppmVery effective, but requires distillation. The blue/purple color of the ketyl radical indicates an anhydrous solvent. Not suitable for halogenated or protic solvents.
Anhydrous Magnesium Sulfate (MgSO₄) General pre-drying~100-300 ppmA good, neutral drying agent for initial water removal. It is fast but not as efficient for achieving very low water content.[18]
Anhydrous Sodium Sulfate (Na₂SO₄) General pre-drying> 300 ppmHigh capacity but low efficiency. Best for removing large amounts of water from solutions before final drying with a more efficient agent.[18]

Experimental Protocols

Protocol 1: Handling Titanium(IV) Isopropoxide and Preparing a Solution using a Schlenk Line

Objective: To safely transfer a specific volume of TTIP and prepare a solution in an anhydrous solvent under an inert atmosphere.

Materials:

  • Titanium(IV) isopropoxide (in a Sure/Seal™ bottle or similar)

  • Anhydrous solvent (e.g., isopropanol, toluene)

  • Schlenk flask with a magnetic stir bar, oven-dried and cooled under vacuum

  • Gas-tight syringes and long needles, oven-dried and cooled in a desiccator

  • Rubber septa

  • Schlenk line with a supply of dry nitrogen or argon

Procedure:

  • Apparatus Setup: Assemble the Schlenk flask with a rubber septum on one neck and connect it to the Schlenk line via the sidearm.

  • Inerting the Flask: Evacuate the flask by opening the stopcock to the vacuum manifold. Then, refill the flask with inert gas by switching the stopcock to the gas manifold. Repeat this "evacuate-refill" cycle at least three times to ensure the flask is free of air and moisture.[8]

  • Solvent Transfer: Using a clean, dry syringe, transfer the desired volume of anhydrous solvent to the Schlenk flask through the septum. Ensure a positive flow of inert gas out of the flask through a needle to prevent air from entering.

  • TTIP Transfer: a. Pressurize the TTIP source bottle with the inert gas by inserting a needle connected to the gas line. b. Using another clean, dry, gas-tight syringe with a long needle, pierce the septum of the TTIP bottle. c. Slowly withdraw the desired volume of TTIP. It is good practice to draw a small amount of inert gas into the syringe after the liquid to act as a buffer. d. Carefully remove the syringe from the source bottle and insert it through the septum of the prepared Schlenk flask. e. Slowly add the TTIP dropwise to the stirred solvent.

  • Storage: The resulting solution can be used immediately or stored under a positive pressure of inert gas in the sealed Schlenk flask.

Protocol 2: Preparation of a Stabilized Titanium(IV) Isopropoxide Solution with Acetic Acid

Objective: To prepare a TTIP solution where the hydrolysis rate is controlled by the addition of acetic acid.

Materials:

  • Titanium(IV) isopropoxide

  • Anhydrous ethanol (B145695) or isopropanol

  • Glacial acetic acid

  • Inert atmosphere setup (Glovebox or Schlenk line)

Procedure:

  • Solvent and Stabilizer Mixture: Inside an inert atmosphere, add the desired volume of anhydrous alcohol to a dry flask with a magnetic stir bar.

  • Slowly add the calculated amount of glacial acetic acid to the alcohol while stirring. A common molar ratio is 1:1 or 2:1 of acetic acid to TTIP.

  • TTIP Addition: While vigorously stirring the alcohol/acetic acid mixture, add the required volume of TTIP dropwise.

  • Homogenization: Continue stirring for 15-30 minutes to ensure the formation of the stabilized complex and a homogeneous solution.

  • Storage: Transfer the stabilized solution to a dry, sealed storage bottle under an inert atmosphere.

Mandatory Visualizations

Hydrolysis and Condensation Pathway

hydrolysis_condensation TTIP Ti(OⁱPr)₄ Titanium(IV) Isopropoxide Hydrolyzed Ti(OⁱPr)₃(OH) Hydrolyzed Intermediate TTIP->Hydrolyzed Hydrolysis Isopropanol (CH₃)₂CHOH Isopropanol Hydrolyzed->Isopropanol + Olation Ti-O-Ti Bridge (Olation/Oxolation) Hydrolyzed->Olation Condensation TiO2 TiO₂ Titanium Dioxide Water H₂O Water->Hydrolyzed Olation->TiO2 Further Condensation & Dehydration

Caption: Simplified reaction pathway for the hydrolysis and condensation of TTIP.

Experimental Workflow: Handling TTIP with a Schlenk Line

schlenk_workflow start Start dry_glassware Oven-Dry Glassware (Flask, Syringes) start->dry_glassware assemble Assemble Flask on Schlenk Line dry_glassware->assemble purge Evacuate-Refill Cycle (3x) with Inert Gas assemble->purge add_solvent Add Anhydrous Solvent via Syringe purge->add_solvent transfer_ttip Transfer TTIP from Source Bottle via Syringe add_solvent->transfer_ttip reaction Add TTIP Dropwise to Stirred Solvent transfer_ttip->reaction end Solution Ready for Use or Storage reaction->end

Caption: Workflow for handling TTIP under an inert atmosphere using a Schlenk line.

Troubleshooting Logic for Precipitate Formation

troubleshoot_precipitate start White Precipitate Observed check_solvent Was the solvent anhydrous & fresh? start->check_solvent check_glassware Was glassware oven-dried & cooled under inert gas? check_solvent->check_glassware Yes use_dry_solvent Action: Use a new bottle of anhydrous solvent or dry the solvent. check_solvent->use_dry_solvent No check_atmosphere Was the experiment performed under an inert atmosphere? check_glassware->check_atmosphere Yes dry_glassware_properly Action: Implement rigorous glassware drying protocol. check_glassware->dry_glassware_properly No use_inert_atmosphere Action: Use a Schlenk line or glovebox for all reagent handling. check_atmosphere->use_inert_atmosphere No success Problem Resolved check_atmosphere->success Yes use_dry_solvent->success dry_glassware_properly->success use_inert_atmosphere->success

Caption: Logical workflow for troubleshooting unexpected precipitate formation.

References

Technical Support Center: Purification of Polymers Synthesized with Titanium(IV) Propoxide Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification methods for polymers synthesized using a titanium(IV) propoxide catalyst. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address specific issues encountered during post-polymerization workup.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the this compound catalyst residue from my polymer?

A1: Residual titanium catalyst, which often exists as titanium dioxide (TiO₂) after exposure to moisture, can significantly impact the final properties of the polymer.[1][2] These effects include:

  • Altered Mechanical Properties: The presence of TiO₂ nanoparticles can either enhance or diminish tensile strength and flexibility, depending on their concentration and dispersion.[3][4][5]

  • Reduced Thermal Stability: Catalyst residues can lower the thermal decomposition temperature of the polymer.[6]

  • Discoloration: Titanium residues can impart a yellow or off-white color to the polymer, which is undesirable for applications requiring high transparency or specific color formulations.

  • Long-term Degradation: As a photo-responsive material, TiO₂ can absorb UV light, potentially accelerating the degradation of the polymer matrix over time.[4][7]

  • Biocompatibility Concerns: For biomedical and pharmaceutical applications, catalyst residues must be reduced to acceptable, non-toxic levels as stipulated by regulatory agencies.

Q2: What are the most common methods for purifying polymers synthesized with titanium catalysts?

A2: The most prevalent and effective methods are:

  • Precipitation and Re-precipitation: This is a widely used technique where the polymer is dissolved in a suitable solvent and then precipitated by adding a non-solvent.[8][] This process physically traps the catalyst in the liquid phase, separating it from the solid polymer. Multiple cycles are often required for high purity.[8]

  • Acidified Alcohol/Water Washing: This method involves washing the polymer solution with a mixture of an inorganic acid (like HCl) and an alcohol (like ethanol), followed by water.[10][11] The acid reacts with the titanium species, making them more soluble in the alcohol/water phase for extraction.

  • Adsorption Chromatography: This technique involves passing the polymer solution through a column packed with an adsorbent material like neutral alumina (B75360) or silica (B1680970) gel.[11][12] The catalyst residues are adsorbed onto the stationary phase, while the purified polymer solution is eluted.

  • Hydrolysis and Filtration: For some systems, the catalyst can be intentionally hydrolyzed by adding water or steam to form insoluble titanium dioxide particles, which are then removed by filtration.[13][14]

Q3: How can I determine the concentration of residual titanium in my purified polymer?

A3: Several analytical techniques are available to quantify trace amounts of titanium:

  • Inductively Coupled Plasma (ICP): ICP-Optical Emission Spectroscopy (ICP-OES) or ICP-Mass Spectrometry (ICP-MS) are highly sensitive methods for detecting trace metal content.[15][16]

  • X-Ray Fluorescence (XRF): XRF is a non-destructive technique well-suited for analyzing solid polymer samples to determine their elemental composition, including titanium.[17]

  • Atomic Absorption Spectrophotometry (AAS): AAS is another established method for quantifying trace metals, with detection limits in the low µg/mL range.[18]

Troubleshooting Guides

This section addresses common problems encountered during the purification of polymers synthesized with this compound.

Problem Possible Cause Recommended Solution
High levels of residual titanium detected after purification. Inefficient Precipitation: The chosen solvent/non-solvent system may not be optimal, or an insufficient volume of non-solvent was used.Optimize the solvent/non-solvent pair. Use at least a 10-fold excess volume of the non-solvent. Consider performing multiple precipitation cycles (2-3 reprecipitations can significantly improve purity).[8][19]
Hydrolysis during workup: The titanium catalyst may have hydrolyzed into highly insoluble TiO₂ nanoparticles that are difficult to separate.Add a chelating agent (e.g., tartaric acid) or a small amount of inorganic acid (e.g., HCl) to the polymer solution before precipitation to increase the solubility of the titanium species in the wash solution.[10][20]
Ineffective Adsorption: In column chromatography, the catalyst may not be binding effectively to the stationary phase.Ensure the correct adsorbent is used (neutral alumina is often effective for metal complexes).[12] Adjust the polarity of the elution solvent to optimize catalyst binding.
The polymer is oily or tacky after precipitation. Incomplete Polymerization: The presence of unreacted monomer or low molecular weight oligomers can result in a tacky product.Confirm that the polymerization has reached high conversion before purification using techniques like ¹H NMR or FTIR. Consider a multi-step precipitation or Soxhlet extraction to remove low molecular weight species.[21][22]
Poor Solvent/Non-Solvent Choice: The non-solvent may be plasticizing the polymer instead of causing a clean precipitation.Test different non-solvents. Adding the polymer solution dropwise into a vigorously stirred, cold non-solvent can promote the formation of a powder rather than a gummy mass.[22]
Emulsion forms during acidic/aqueous washing. Insufficient Phase Separation: The densities of the organic polymer solution and the aqueous wash layer may be too similar.Add brine (a saturated aqueous solution of NaCl) to the mixture to increase the density and ionic strength of the aqueous phase, which can help break the emulsion and promote phase separation.[20]
Polymer degrades during purification. Harsh Acidic Conditions: Strong acids used for catalyst removal can also catalyze the degradation of sensitive polymers (e.g., polyesters).Use a dilute solution of a weaker acid or minimize contact time. Perform all steps at room temperature if possible.[19]
High Temperatures: Heating the polymer solution for extended periods can cause thermal degradation.If heating is necessary to dissolve the polymer, keep the time at elevated temperatures to a minimum.[19]

Quantitative Data Summary

Table 1: Comparison of Purification Methods for Catalyst Removal from Polystyrene (Prepared by ATRP with a Copper Catalyst, for illustrative purposes)

Purification TechniqueCopper Concentration (ppm)
No Removal>1000
Precipitation in Methanol~200
Precipitation in Hexanes (2 cycles)<50
Passing through Alumina Column<20
Stirring with Ion Exchange Resin<10
Data adapted from methodologies used for copper catalyst removal, which are analogous to titanium removal strategies.[12]

Table 2: Common Solvent/Non-Solvent Systems for Polymer Precipitation [1][8][23]

Polymer TypeCommon SolventsCommon Non-Solvents (Precipitants)
Polyesters (e.g., PLA, PCL)Chloroform (B151607), Dichloromethane (DCM), TolueneMethanol (cold), Ethanol (B145695), Hexane
PolystyreneToluene, Benzene, Tetrahydrofuran (THF)Methanol, n-Heptane
Polyolefins (e.g., PE, PP)Toluene, Xylene (at high temperature)Acetone, Methanol
PolyacrylonitrileDimethylformamide (DMF)Methanol

Experimental Protocols

Protocol 1: Purification by Re-precipitation

This protocol is a general method for removing catalyst residues and unreacted monomers.

  • Dissolution: Dissolve the crude polymer in a minimal amount of a suitable good solvent (e.g., chloroform for polyesters) to create a moderately viscous solution (typically 5-10% w/v).[1]

  • Precipitation: Add the polymer solution dropwise into a large volume (at least 10x the volume of the polymer solution) of a vigorously stirred non-solvent (e.g., cold methanol).[23] A white, fibrous, or powdered precipitate of the polymer should form.

  • Isolation: Allow the precipitate to settle, then collect the solid polymer by filtration (e.g., using a Büchner funnel) or centrifugation.

  • Washing: Wash the collected polymer several times with fresh non-solvent to remove any remaining dissolved impurities.[8]

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Repetition: For higher purity, re-dissolve the dried polymer and repeat steps 2-5. Two to three cycles are typically sufficient.[8]

Protocol 2: Acidified Alcohol Wash for Catalyst Removal

This method is effective for removing metal-based catalysts that can be converted into soluble salts.[10]

  • Dissolution: Dissolve the crude polymer in a suitable organic solvent (e.g., toluene, hexane).

  • Acidic Extraction: Transfer the polymer solution to a separatory funnel. Add a mixture of ethanol and 1 M hydrochloric acid (HCl) (e.g., in a 9:1 v/v ratio). The volume of the wash solution should be about 20-30% of the polymer solution volume.

  • Mixing & Separation: Shake the funnel vigorously for 2-3 minutes, venting frequently. Allow the layers to separate. The titanium catalyst residue will be extracted into the lower aqueous/alcohol phase.

  • Aqueous Wash: Drain the lower layer. Wash the remaining polymer solution with deionized water two to three times to remove residual acid and alcohol. Check the pH of the final aqueous wash to ensure it is neutral.

  • Polymer Recovery: Recover the purified polymer from the organic solvent, typically by precipitating it into a non-solvent as described in Protocol 1 or by removing the solvent via rotary evaporation.

  • Drying: Dry the final polymer product under vacuum to a constant weight.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Polymerization Polymerization with Ti(IV) Propoxide Catalyst Dissolution Dissolve Crude Polymer in Suitable Solvent Polymerization->Dissolution Crude Polymer Removal Catalyst Removal Step (Precipitation, Wash, or Column) Dissolution->Removal Isolation Isolate Solid Polymer (Filtration / Centrifugation) Removal->Isolation Isolation->Dissolution Optional Re-precipitation Cycle Drying Dry Under Vacuum Isolation->Drying Analysis Characterize Purified Polymer (NMR, GPC, ICP, etc.) Drying->Analysis Pure Polymer

Caption: A general experimental workflow for the purification of polymers.

// Purity Branch ImprovePrecip [label="Optimize Solvent/Non-solvent\nIncrease Non-solvent Volume\nPerform Multiple Cycles", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcidWash [label="Use Acidified Wash or\nChelating Agent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Morphology Branch CheckConversion [label="Check Polymerization Conversion\n(NMR, FTIR)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizePrecip [label="Optimize Precipitation\n(Dropwise addition, cold non-solvent)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckPurity; Start -> CheckMorphology;

CheckPurity -> ImprovePrecip [label="Yes"]; ImprovePrecip -> AcidWash [label="Still High"]; CheckPurity -> CheckMorphology [label="No"];

CheckMorphology -> CheckConversion [label="Yes"]; CheckConversion -> OptimizePrecip [label="Conversion OK"]; CheckMorphology -> End [label="No", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Problem Resolved"]; }

Caption: A decision tree for troubleshooting common polymer purification issues.

// Nodes Start [label="Polymer Solution\n(Organic Phase)|{Polymer Chains|Ti(OR)x Catalyst Residue}", shape=record, fillcolor="#F1F3F4"]; Wash [label="Add Acid/Alcohol/Water\n(Aqueous Phase)|{H+ Ions|Alcohol Molecules|Water}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Reaction & Extraction|{Ti(OR)x + H+ -> [Ti]n+ (soluble)|[Ti]n+ extracts into aqueous phase}", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; Separation [label="Phase Separation", shape=septagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; OrganicPhase [label="Purified Polymer Solution\n(Organic Phase)|{Polymer Chains}", shape=record, fillcolor="#F1F3F4"]; AqueousPhase [label="Waste Aqueous Phase|{Soluble [Ti]n+ Salts|Acid|Alcohol}", shape=record, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Wash -> Reaction; Reaction -> Separation; Separation -> OrganicPhase [label="Top Layer"]; Separation -> AqueousPhase [label="Bottom Layer"]; }

Caption: Mechanism of titanium catalyst removal using an acidic wash.

References

Validation & Comparative

A Comparative Guide to the Characterization of TiO₂ Nanoparticles Synthesized from Titanium(IV) Propoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of titanium dioxide (TiO₂) nanoparticles synthesized from titanium(IV) propoxide, a common precursor. It delves into the characterization of these nanoparticles and offers a comparative analysis with TiO₂ synthesized from alternative precursors, supported by experimental data from various studies. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of how synthesis methods and precursor selection influence the physicochemical properties of TiO₂ nanoparticles, thereby impacting their performance in various applications.

Comparative Data on TiO₂ Nanoparticle Properties

The properties of TiO₂ nanoparticles are significantly influenced by the synthesis method and the precursor used. The following table summarizes key quantitative data from studies on TiO₂ nanoparticles synthesized from this compound via sol-gel and hydrothermal methods, and provides a comparison with nanoparticles synthesized from other titanium precursors.

PrecursorSynthesis MethodCrystallite Size (nm)Predominant Crystalline PhaseSurface Area (m²/g)Band Gap (eV)Reference
This compound Sol-Gel10 - 30Anatase46.243.19 - 3.2[1][2][3]
This compound Hydrothermal7 - 262Anatase, Rutile, or mixture61.31 - 167.57~3.2[1]
Titanium(IV) IsopropoxideSol-Gel4 - 18.3Brookite, Anatase-3.2[4][5]
Titanium(IV) ButoxideSol-Gel-Anatase--[6]
Titanium(IV) EthoxideSol-Gel-Anatase--[6]
Titanium(IV) bis(ammonium lactato)dihydroxideHydrothermal7Anatase61.31-[1]

Experimental Workflow and Characterization

The synthesis and characterization of TiO₂ nanoparticles follow a systematic workflow, from the selection of the precursor to the analysis of the final product's properties.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization precursor This compound hydrolysis Hydrolysis & Polycondensation precursor->hydrolysis Solvent (e.g., Ethanol) Catalyst (e.g., HNO₃) gelation Gelation/Precipitation hydrolysis->gelation aging Aging gelation->aging drying Drying aging->drying calcination Calcination drying->calcination xrd XRD (Phase, Crystallite Size) calcination->xrd sem_tem SEM/TEM (Morphology, Particle Size) calcination->sem_tem ftir FTIR (Functional Groups) calcination->ftir uv_vis UV-Vis (Optical Properties, Band Gap) calcination->uv_vis bet BET (Surface Area) calcination->bet

Fig. 1: Experimental workflow for TiO₂ nanoparticle synthesis and characterization.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis and characterization of TiO₂ nanoparticles.

Synthesis of TiO₂ Nanoparticles via Sol-Gel Method

The sol-gel method is a versatile technique for synthesizing TiO₂ nanoparticles with controlled properties.[2][7][8]

Materials:

Procedure:

  • A solution of this compound is prepared in ethanol or isopropanol under vigorous stirring.[7]

  • In a separate beaker, deionized water is mixed with nitric acid to act as a hydrolysis catalyst.[3]

  • The acidic aqueous solution is added dropwise to the titanium precursor solution under continuous stirring.[3] This initiates the hydrolysis and polycondensation reactions.

  • The mixture is stirred for several hours until a viscous and opaque sol-gel is formed.[3][9]

  • The gel is then aged, typically for 24 hours in a dark environment, to allow for the completion of the gelation process.[5]

  • The aged gel is dried in an oven at a temperature around 80-100°C to remove the solvent and residual water.[5][10]

  • Finally, the dried powder is calcined in a furnace at temperatures ranging from 400°C to 600°C.[5][10] This step is crucial for the formation of the crystalline TiO₂ phases (anatase, rutile, or brookite).

Synthesis of TiO₂ Nanoparticles via Hydrothermal Method

The hydrothermal method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.[1]

Materials:

  • This compound (precursor)

  • Deionized water or an alcohol-water mixture

  • (Optional) Mineralizer or pH modifier (e.g., NaOH, acetic acid)[11]

Procedure:

  • This compound is mixed with deionized water or an alcohol-water solution to form a precursor suspension.[11]

  • The suspension is transferred into a Teflon-lined stainless-steel autoclave.[12]

  • The autoclave is sealed and heated to a specific temperature, typically between 120°C and 240°C, for a set duration (e.g., 4 to 20 hours).[11][13]

  • After the reaction, the autoclave is cooled down to room temperature.

  • The resulting precipitate is collected, washed multiple times with deionized water and ethanol to remove any unreacted precursors and by-products, and then dried in an oven.[10]

Characterization Techniques

A variety of techniques are employed to characterize the physicochemical properties of the synthesized TiO₂ nanoparticles.[14]

  • X-ray Diffraction (XRD): This technique is used to determine the crystalline phase (anatase, rutile, brookite) and the average crystallite size of the nanoparticles.[2][15] The crystallite size can be calculated using the Debye-Scherrer equation.[2]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): SEM provides information about the surface morphology and particle shape, while TEM is used to visualize the size, shape, and internal structure of the nanoparticles at a higher resolution.[2][15]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis identifies the functional groups present on the surface of the nanoparticles and confirms the formation of Ti-O-Ti bonds.[2][10]

  • UV-Visible Spectroscopy (UV-Vis): This method is used to determine the optical properties of the nanoparticles, specifically the light absorption characteristics. The band gap energy of the TiO₂ nanoparticles can be calculated from the absorption spectrum using a Tauc plot.[15]

  • Brunauer-Emmett-Teller (BET) Analysis: The BET method is employed to measure the specific surface area of the nanoparticle powder, which is a critical parameter for applications such as photocatalysis and sensing.

References

A Comparative Guide to XRD Analysis of TiO2 Powders from Titanium(IV) Propoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of TiO2 powders synthesized from titanium(IV) propoxide, focusing on the impact of calcination temperature on crystalline structure and size, with supporting experimental data and protocols.

Titanium dioxide (TiO2) nanoparticles, synthesized from this compound, are pivotal in various applications, including photocatalysis, gas sensing, and as components in pigments.[1] The efficacy of these nanoparticles is intrinsically linked to their crystalline structure—primarily the anatase, rutile, and brookite phases—and crystallite size. X-ray diffraction (XRD) is the cornerstone technique for characterizing these fundamental properties. This guide provides a comparative analysis of TiO2 powders prepared via the sol-gel method using this compound as a precursor, with a focus on how thermal treatment influences the final material characteristics.

Impact of Calcination Temperature on TiO2 Crystalline Phase and Size

The calcination temperature following the initial synthesis is a critical parameter that dictates the crystalline phase and size of the resulting TiO2 nanoparticles. Generally, the anatase phase, often desired for photocatalytic applications, is formed at lower temperatures.[1] As the calcination temperature increases, a phase transformation to the more thermodynamically stable rutile phase occurs.[1][2] This transformation is accompanied by an increase in crystallite size.[1][2]

The following table summarizes the effect of calcination temperature on the crystallite size and phase composition of TiO2 powders synthesized from this compound, based on data from various studies.

Calcination Temperature (°C)Dominant Crystalline PhaseAnatase Crystallite Size (nm)Rutile Crystallite Size (nm)Reference
250Anatase6.8-[1]
400Anatase7.68 - 10-[1][2]
450Anatase--[3]
500Anatase--[1]
600Anatase to Rutile Transition17.720.5[1][2]
700Rutile--[1]
800Rutile-37.54[2]
900Rutile-22.7[1]

Note: The exact crystallite sizes and phase transition temperatures can vary based on specific synthesis conditions such as pH and the presence of surfactants.[1][4]

Experimental Protocol: Sol-Gel Synthesis and XRD Analysis

The sol-gel method is a widely adopted technique for synthesizing TiO2 nanoparticles from this compound due to its ability to produce homogenous materials with controlled particle sizes.[5]

Synthesis of TiO2 Nanoparticles
  • Precursor Solution Preparation: Titanium(IV) isopropoxide is dissolved in a solvent, typically an alcohol such as ethanol (B145695) or isopropanol.[3][6]

  • Hydrolysis and Condensation: Deionized water, often with a controlled pH, is added to the precursor solution under vigorous stirring.[3] This initiates hydrolysis and condensation reactions, leading to the formation of a sol.

  • Gelation: The sol is left to age, during which it transforms into a gel.[3]

  • Drying: The wet gel is dried in an oven, typically at a temperature around 100-120°C, to remove the solvent and residual water.[3]

  • Calcination: The dried powder is then calcined in a furnace at a specific temperature for a set duration (e.g., 2 hours) to induce crystallization and control the phase composition.[2][3]

XRD Analysis
  • Sample Preparation: A small amount of the calcined TiO2 powder is placed on a sample holder.

  • Data Acquisition: The sample is analyzed using an X-ray diffractometer with a monochromatic X-ray beam (commonly Cu-Kα radiation).[7] The diffraction pattern is recorded over a specific 2θ range.

  • Phase Identification: The obtained diffraction peaks are compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases present (anatase, rutile, brookite).[7][8]

  • Crystallite Size Calculation: The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation:[2] D = Kλ / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and XRD analysis of TiO2 powders from a this compound precursor.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage precursor This compound + Solvent hydrolysis Hydrolysis & Condensation (Addition of Water) precursor->hydrolysis Stirring gelation Gelation hydrolysis->gelation Aging drying Drying (e.g., 120°C) gelation->drying calcination Calcination (e.g., 400-900°C) drying->calcination powder TiO2 Powder calcination->powder xrd XRD Analysis powder->xrd data Diffraction Pattern xrd->data phase Phase Identification data->phase size Crystallite Size Calculation data->size

Caption: Workflow for TiO2 powder synthesis from this compound and subsequent XRD analysis.

References

A Comparative Guide to SEM and TEM Imaging of Titanium Dioxide Nanomaterials Synthesized from Titanium(IV) Propoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for the characterization of titanium dioxide (TiO₂) nanomaterials synthesized via the sol-gel method using titanium(IV) propoxide as a precursor. This document outlines the key differences in the data obtained from these two powerful imaging techniques, supported by experimental protocols and a summary of quantitative findings.

Unveiling Nanoscale Architecture: SEM vs. TEM

The morphology, size, and structure of nanomaterials are critical parameters that dictate their functionality. Both SEM and TEM are indispensable tools for visualizing these characteristics, yet they provide fundamentally different perspectives on the nanoscale world.

Scanning Electron Microscopy (SEM) offers a detailed view of the surface topography of nanomaterials.[1][2] By scanning a focused beam of electrons across the sample, SEM generates three-dimensional-like images that reveal information about particle shape, size distribution, and surface texture.[3] It is particularly useful for observing the overall morphology of agglomerated nanoparticles and understanding how individual particles assemble into larger structures.[1]

Transmission Electron Microscopy (TEM) , in contrast, provides a much higher resolution image of the internal structure of nanomaterials.[2][3] A broad beam of electrons is transmitted through an ultrathin sample, allowing for the visualization of individual nanoparticles, their crystal lattice, and any internal defects.[2] TEM is the preferred method for accurately determining the primary particle size, shape, and crystallinity of individual nanoparticles.

Quantitative Data Comparison

The following table summarizes typical quantitative data obtained from SEM and TEM analysis of TiO₂ nanoparticles synthesized from this compound. It is important to note that the data presented here is a synthesis from multiple studies, as a single comprehensive dataset was not available. The values should be considered representative rather than absolute, as they can vary based on specific synthesis and imaging conditions.

ParameterScanning Electron Microscopy (SEM)Transmission Electron Microscopy (TEM)
Primary Particle Size Often appears larger due to agglomeration and lower resolution.[1] Typically in the range of 30-100 nm for agglomerates.Provides high-resolution images of individual particles, allowing for precise measurement. Typical primary particle sizes range from 5-20 nm.[1]
Morphology Reveals the 3D surface topography of particle clusters and agglomerates, often showing spherical or irregular shapes.[1]Shows the 2D projection of individual particles, revealing their precise shape (e.g., spherical, quasi-spherical).[1]
Size Distribution Can be used to estimate the size distribution of agglomerates, but may not accurately reflect the primary particle size distribution.Allows for the accurate determination of the primary particle size distribution by measuring a statistically significant number of individual particles.
Crystallinity Does not directly provide information on the crystalline structure.Can provide information on the crystallinity and crystal phases (e.g., anatase, rutile) through selected area electron diffraction (SAED).
Internal Structure Provides no information about the internal structure of the nanoparticles.Reveals the internal structure, including the presence of pores, core-shell structures, or crystal defects.

Experimental Protocols

I. Synthesis of TiO₂ Nanoparticles via Sol-Gel Method

This protocol describes a common sol-gel synthesis of TiO₂ nanoparticles using this compound as the precursor.[4][5][6][7]

Materials:

  • This compound (TTIP)

  • Absolute ethanol (B145695)

  • Nitric acid (HNO₃)

  • Deionized water

Procedure:

  • Prepare the precursor solution by adding 10 mL of this compound to 30 mL of absolute ethanol in a beaker. Stir the mixture vigorously for 60 minutes at room temperature.[7]

  • Prepare a hydrolysis solution by adding 3 mL of nitric acid to 150 mL of deionized water.[7]

  • Slowly add the hydrolysis solution dropwise to the precursor solution under continuous and vigorous stirring. This step should be performed over a period of at least 4 hours to control the hydrolysis and condensation reactions.[7]

  • After the complete addition of the hydrolysis solution, continue stirring the mixture for approximately 2 hours at 60°C until a viscous, opaque sol is formed.[7]

  • Age the resulting gel by heating it in an oven at 100°C for 24 hours to evaporate the solvents.[7]

  • Calcine the dried gel in a muffle furnace at 500-600°C for 4-5 hours to obtain crystalline TiO₂ nanoparticles.[4][6][7]

  • The resulting white powder consists of TiO₂ nanoparticles.

II. Sample Preparation for SEM Imaging

Materials:

  • Synthesized TiO₂ nanoparticle powder

  • SEM stub (aluminum)

  • Double-sided conductive carbon tape

  • Sputter coater with a gold or gold-palladium target

  • Solvent (e.g., ethanol)

  • Ultrasonic bath

Procedure:

  • Disperse a small amount of the TiO₂ nanoparticle powder in a suitable solvent like ethanol.

  • Sonicate the dispersion for a few minutes to break up large agglomerates.[8]

  • Place a piece of double-sided conductive carbon tape onto an SEM stub.[8]

  • Carefully drop a small aliquot of the nanoparticle dispersion onto the carbon tape.[8]

  • Allow the solvent to evaporate completely in a dust-free environment.[8]

  • For non-conductive samples, sputter-coat the stub with a thin layer of a conductive material (e.g., gold) to prevent charging under the electron beam.

III. Sample Preparation for TEM Imaging

Materials:

  • Synthesized TiO₂ nanoparticle powder

  • TEM grid (e.g., carbon-coated copper grid)

  • Solvent (e.g., ethanol)

  • Ultrasonic bath

  • Pipette

  • Filter paper

Procedure:

  • Prepare a very dilute dispersion of the TiO₂ nanoparticles in a solvent such as ethanol. The dispersion should be almost clear to the naked eye.

  • Sonicate the dispersion for several minutes to ensure the nanoparticles are well-separated.[9]

  • Using a pipette, place a single drop of the dilute dispersion onto the surface of a TEM grid.[9]

  • Allow the solvent to evaporate completely. The grid can be placed on a piece of filter paper to wick away excess solvent.

  • The prepared grid is now ready for TEM analysis.

Visualizing the Workflow

The following diagram illustrates the experimental workflow from the synthesis of TiO₂ nanoparticles to their characterization by SEM and TEM.

experimental_workflow cluster_synthesis Synthesis of TiO₂ Nanoparticles cluster_sem SEM Characterization cluster_tem TEM Characterization precursor This compound in Ethanol sol_gel Sol-Gel Formation (Stirring & Heating) precursor->sol_gel hydrolysis Nitric Acid in Deionized Water hydrolysis->sol_gel aging Aging & Drying (100°C) sol_gel->aging calcination Calcination (500-600°C) aging->calcination tio2_powder TiO₂ Nanoparticle Powder calcination->tio2_powder sem_dispersion Dispersion in Solvent & Sonication tio2_powder->sem_dispersion tem_dispersion Dilute Dispersion in Solvent & Sonication tio2_powder->tem_dispersion sem_mounting Drop-casting on SEM Stub sem_dispersion->sem_mounting sem_coating Sputter Coating (e.g., Gold) sem_mounting->sem_coating sem_imaging SEM Imaging sem_coating->sem_imaging tem_mounting Drop-casting on TEM Grid tem_dispersion->tem_mounting tem_imaging TEM Imaging tem_mounting->tem_imaging

Caption: Experimental workflow for TiO₂ nanoparticle synthesis and characterization.

Conclusion

References

A Comparative Guide to Titanium(IV) Propoxide and Titanium(IV) Butoxide in Sol-Gel Synthesis of TiO₂ Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a precursor is a critical step in the sol-gel synthesis of titanium dioxide (TiO₂) nanoparticles, directly influencing the final material's properties and performance. This guide provides an objective comparison of two common titanium alkoxide precursors: titanium(IV) propoxide and titanium(IV) butoxide, supported by experimental data to inform precursor selection for specific applications.

The sol-gel process is a versatile method for producing high-purity, homogeneous TiO₂ nanomaterials with controlled microstructures at relatively low temperatures.[1] The fundamental reactions involve the hydrolysis and subsequent condensation of a titanium alkoxide precursor. The choice between this compound and titanium(IV) butoxide hinges on the differences in their alkoxy groups, which significantly impact their reactivity and the characteristics of the resulting TiO₂ nanoparticles. The longer alkyl chain of butoxide generally leads to a slower hydrolysis rate compared to propoxide, offering a greater degree of control over the reaction kinetics.[2]

Performance Comparison: A Quantitative Look

While direct comparative studies between this compound and butoxide are limited, extensive research comparing titanium(IV) isopropoxide (a close structural analog of propoxide) and titanium(IV) butoxide provides valuable insights. The following table summarizes key performance indicators from experimental studies.

PropertyTitanium(IV) Isopropoxide (as a proxy for Propoxide)Titanium(IV) ButoxideExperimental Conditions
Crystal Phase AnataseAnataseSupercritical CO₂/ethanol medium
Crystal Size (nm) ~7-9~8-10Hydrolytic agent/precursor ratio of 40 mol/mol
Surface Area (m²/g) ~180-230~150-200Hydrolytic agent/precursor ratio of 40 mol/mol
Resulting Morphology Film-like structuresSpherical granulesSol-gel method with subsequent calcination

Data synthesized from a comparative study on TiO₂ nanoparticle synthesis in supercritical CO₂ and a study on the effect of precursor choice on morphology.[2][3]

The Sol-Gel Pathway: From Precursor to Nanoparticle

The sol-gel synthesis of TiO₂ nanoparticles from titanium alkoxide precursors is a multi-step process. The following diagram illustrates the general workflow.

SolGelProcess cluster_0 Sol Formation cluster_1 Gelation and Processing Precursor Titanium Alkoxide (Propoxide or Butoxide) Hydrolysis Hydrolysis Precursor->Hydrolysis Mixing Solvent Alcohol Solvent (e.g., Ethanol, Isopropanol) Solvent->Hydrolysis Water Water + Catalyst (Acid or Base) Condensation Condensation Hydrolysis->Condensation Formation of Ti-OH bonds Sol Colloidal Sol Condensation->Sol Formation of Ti-O-Ti network Gelation Gel Formation Sol->Gelation Aging Drying Drying (Xerogel/Aerogel) Gelation->Drying Solvent Removal Calcination Calcination Drying->Calcination Heat Treatment FinalProduct TiO₂ Nanoparticles Calcination->FinalProduct Crystallization

General workflow for TiO₂ nanoparticle synthesis via the sol-gel method.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. The following are representative protocols for the sol-gel synthesis of TiO₂ nanoparticles using titanium alkoxide precursors.

Protocol 1: Basic Sol-Gel Synthesis of Anatase TiO₂ Nanoparticles

This protocol is a straightforward method for producing anatase TiO₂ nanoparticles.[4]

Materials:

  • Titanium(IV) butoxide (or propoxide)

  • Ethanol (solvent)

  • Deionized water (hydrolysis agent)

  • Nitric acid (catalyst and pH control)

Procedure:

  • Precursor Solution Preparation: In a clean, dry flask, dissolve a specific amount of the titanium alkoxide in ethanol. A typical molar ratio is 1:20 to 1:40 (alkoxide:ethanol). Stir the solution magnetically for 30-60 minutes to ensure homogeneity.[4]

  • Hydrolysis Solution Preparation: In a separate beaker, prepare a mixture of deionized water, ethanol, and a few drops of nitric acid to act as a catalyst and control the pH.

  • Sol Formation: Add the hydrolysis solution dropwise to the precursor solution under vigorous magnetic stirring. The solution will gradually turn into a translucent sol. Continue stirring for 1-2 hours.[4]

  • Gelation: Allow the sol to age at room temperature for 24-48 hours. During this time, the sol will transform into a rigid, transparent gel.

  • Drying: Dry the gel in an oven at 80-100°C for several hours to remove the solvent and residual water, resulting in a xerogel.[4]

  • Calcination: Calcine the dried xerogel in a furnace at a specific temperature (e.g., 450-600°C) for a set duration to obtain crystalline TiO₂ nanoparticles.

Protocol 2: Controlled Synthesis with a Chelating Agent

This protocol utilizes a chelating agent to control the hydrolysis and condensation rates, leading to more uniform nanoparticles.[4]

Materials:

  • Titanium(IV) butoxide (or propoxide)

  • Isopropanol (solvent)

  • Acetylacetone (B45752) (chelating agent)

  • Deionized water (hydrolysis agent)

Procedure:

  • Precursor-Chelate Formation: In a flask, dissolve the titanium alkoxide in isopropanol. Add acetylacetone to the solution with a molar ratio of alkoxide to acetylacetone typically around 1:1 to 1:2. The solution will turn yellow, indicating the formation of a titanium-acetylacetonate complex. Stir for 30 minutes.[4]

  • Hydrolysis: In a separate beaker, prepare a mixture of deionized water and isopropanol.

  • Controlled Sol Formation: Add the water/isopropanol mixture dropwise to the titanium-chelate solution under vigorous stirring. The chelating agent slows down the hydrolysis reaction, allowing for more controlled particle growth.[4]

  • Gelation and Aging: Cover the flask and let the sol age at room temperature for 24-72 hours to form a stable gel.

  • Drying and Calcination: Follow the same drying and calcination steps as in Protocol 1 to obtain the final TiO₂ nanoparticles.

Summary of Key Differences and Considerations

  • Reactivity: this compound (and its analogue, isopropoxide) is generally more reactive and has a faster hydrolysis rate than titanium(IV) butoxide due to the smaller size and lower steric hindrance of the propoxy group.[2][5]

  • Process Control: The slower hydrolysis of titanium(IV) butoxide can be advantageous for large-scale industrial settings as it allows for better process control and can lead to more uniform coatings.

  • Particle Size and Morphology: While some studies suggest the choice of precursor may not significantly impact the final nanoparticle size, it can influence the overall morphology of the resulting material.[3] For instance, the use of titanium isopropoxide has been associated with film-like structures, whereas titanium butoxide has been shown to produce spherical granules.[3]

  • Crystallization Temperature: Precursors with longer alkyl chains, such as titanium butoxide, may lead to an increase in the crystallization temperature of the anatase phase of TiO₂.[5]

The choice between this compound and titanium(IV) butoxide will ultimately depend on the desired nanoparticle characteristics and the specific synthesis method employed. For applications requiring finer control over the reaction and potentially more spherical nanoparticles, titanium(IV) butoxide may be the preferred precursor. Conversely, if a faster reaction rate is desired, this compound could be a suitable option. The versatility of the sol-gel method allows for significant tuning of the nanoparticle properties with either precursor by adjusting parameters such as pH, temperature, and the use of additives.

References

A Comparative Guide to the Photocatalytic Activity of TiO₂ from Different Titanium Precursors

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy of titanium dioxide (TiO₂) as a photocatalyst is profoundly influenced by its physicochemical properties, which are, in turn, significantly determined by the choice of the titanium precursor used during its synthesis.[1] This guide provides a detailed comparison of TiO₂ synthesized from various common titanium precursors, supported by experimental data, to aid researchers in materials science and catalysis in selecting the most suitable precursor for their applications.

The photocatalytic performance of TiO₂ is intrinsically linked to its crystalline structure, particle size, surface area, and the density of surface hydroxyl groups. These characteristics are heavily dependent on the synthesis method and the chemical nature of the titanium precursor.[1] The most commonly employed precursors in the synthesis of TiO₂ include titanium alkoxides, such as titanium tetraisopropoxide (TTIP) and titanium (IV) butoxide (TBT), and inorganic salts like titanium tetrachloride (TiCl₄).[1]

Comparative Analysis of Common Titanium Precursors

Titanium Alkoxides (TTIP and TBT): These precursors are widely used due to their high reactivity and the relative ease of controlling hydrolysis and condensation reactions in sol-gel and hydrothermal synthesis methods. TiO₂ synthesized from TTIP frequently results in the anatase phase, which is generally considered the most photocatalytically active crystalline form of TiO₂.[2][3]

Titanium Tetrachloride (TiCl₄): As an inorganic precursor, TiCl₄ offers a cost-effective alternative to titanium alkoxides.[4] The synthesis of TiO₂ from TiCl₄ often involves hydrolysis in an aqueous medium. The properties of the resulting TiO₂, including its crystal phase, are highly dependent on the reaction conditions, such as the acidity of the medium. For instance, high acidity can favor the formation of the rutile phase.[5] Studies have shown that TiO₂ prepared from TiCl₄ and calcined at 700°C can exhibit significantly higher photocatalytic activity than the commercial benchmark, Degussa P-25.[4][6][7]

The choice of precursor can also dictate the morphology of the resulting TiO₂ nanostructures. For example, flower-like clusters of nanorods with superior photocatalytic activity in the degradation of Rhodamine B have been synthesized using tetrabutyl titanate.[8]

Quantitative Data Comparison

The following table summarizes the experimental data on the photocatalytic performance of TiO₂ synthesized from different precursors.

PrecursorSynthesis MethodPollutant DegradedDegradation Efficiency (%)Crystal PhaseParticle/Crystallite Size (nm)Surface Area (m²/g)Reference
Titanium Tetraisopropoxide (TTIP)Sol-gelMethylene (B1212753) Blue98.1% in 90 minAnataseNot SpecifiedNot Specified[3]
Titanium Tetraisopropoxide (TTIP)Green SynthesisMethylene BlueNot SpecifiedAnataseNot Specified81.59[9]
Titanium Tetrachloride (TiCl₄)Hydrolysisβ-naphthol~2 times faster than P25Anatase/RutileNot SpecifiedNot Specified[4]
Titanium (IV) Butoxide (TBT)HydrothermalRhodamine BSuperior to other morphologiesAnatase/RutileNot SpecifiedNot Specified[8]

Experimental Protocols

1. Synthesis of TiO₂ Nanoparticles via the Sol-Gel Method (using TTIP)

This protocol describes a general procedure for synthesizing TiO₂ nanoparticles using titanium tetraisopropoxide (TTIP) as the precursor.[1][3]

  • Step 1: Precursor Solution Preparation: A specific molar ratio of TTIP is slowly added to absolute ethanol (B145695) under vigorous stirring.

  • Step 2: Hydrolysis: A mixture of deionized water and ethanol is added dropwise to the TTIP solution while maintaining vigorous stirring. An acid catalyst, such as HCl or nitric acid, can be added to the water-ethanol mixture to control the rate of hydrolysis.

  • Step 3: Gelation: The solution is stirred continuously until the sol transitions into a viscous gel.

  • Step 4: Aging: The gel is aged for a period, typically 24 hours, to allow for the completion of the condensation reactions.

  • Step 5: Drying: The wet gel is dried in an oven at a controlled temperature (e.g., 80-100 °C) to remove the solvent, resulting in a xerogel.

  • Step 6: Calcination: The dried powder is calcined in a furnace at a specific temperature (e.g., 400-700 °C) to induce crystallization and remove residual organic matter.

2. Evaluation of Photocatalytic Activity

This protocol outlines a standard experiment to assess the photocatalytic performance of the synthesized TiO₂ using the degradation of a model pollutant, such as methylene blue (MB).[1][3]

  • Step 1: Catalyst Suspension: A specific amount of the synthesized TiO₂ powder is suspended in an aqueous solution of MB with a known initial concentration.

  • Step 2: Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to ensure that an adsorption-desorption equilibrium is established between the catalyst surface and the MB molecules.

  • Step 3: Photoirradiation: The suspension is then exposed to a light source, such as a UV lamp or a solar simulator, under continuous stirring.

  • Step 4: Sample Analysis: Aliquots of the suspension are withdrawn at regular time intervals, and the solid catalyst is separated by centrifugation or filtration. The concentration of MB in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength.

  • Step 5: Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration of MB (after the dark adsorption step) and Cₜ is the concentration at time 't'.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for comparing the photocatalytic activity of TiO₂ synthesized from different precursors.

G cluster_synthesis TiO₂ Synthesis cluster_characterization Characterization cluster_activity Photocatalytic Activity Evaluation Precursor Precursor Selection (e.g., TTIP, TiCl₄, TBT) Synthesis Synthesis Method (e.g., Sol-Gel, Hydrothermal) Precursor->Synthesis Calcination Calcination Synthesis->Calcination TiO2 Synthesized TiO₂ Powder Calcination->TiO2 XRD XRD (Crystal Phase) TiO2->XRD Characterization SEM SEM (Morphology) TiO2->SEM Characterization BET BET (Surface Area) TiO2->BET Characterization Suspension Catalyst Suspension in Pollutant Solution TiO2->Suspension Testing Dark Adsorption-Desorption Equilibrium (in Dark) Suspension->Dark Irradiation Photoirradiation (UV/Visible Light) Dark->Irradiation Analysis Concentration Analysis (UV-Vis) Irradiation->Analysis Degradation Degradation Efficiency Calculation Analysis->Degradation

Caption: Experimental workflow for comparing the photocatalytic activity of TiO₂.

References

Unveiling Reaction Intermediates: A Comparative Guide to Spectroscopic Analysis of Titanium(IV) Propoxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of sol-gel chemistry and catalyst development, understanding the transient species in titanium(IV) propoxide reactions is paramount. This guide provides a comparative analysis of key spectroscopic techniques used to identify and characterize reaction intermediates, supported by experimental data and detailed protocols.

The hydrolysis and condensation of titanium(IV) isopropoxide (TTIP) are fundamental processes in the synthesis of titania-based materials. The reaction proceeds through a series of short-lived intermediates, including hydroxylated titanium species and various condensed oligomers. The nature and concentration of these intermediates significantly influence the properties of the final material. In-situ monitoring of these reactions is crucial for controlling the synthesis and tailoring the material's characteristics. This guide compares the utility of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy for this purpose.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique for analyzing TTIP reaction intermediates depends on the specific information required, the reaction conditions, and the available instrumentation. Each method offers unique advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.

Spectroscopic TechniquePrincipleIntermediates DetectedStrengthsLimitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.- Hydroxylated titanium species (Ti-OH)- Early-stage oligomers- Ligand exchange products- Provides detailed structural information.- Can quantify the concentration of different species.- Sensitive to changes in the local chemical environment of titanium.- Relatively low sensitivity, requiring higher concentrations.- Slower data acquisition time, may not be suitable for very fast reactions.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.- Formation of Ti-OH bonds- Formation of Ti-O-Ti bridges- Consumption of Ti-O-iPr groups- High sensitivity to polar functional groups.- Fast data acquisition, suitable for kinetic studies.- Can be used for in-situ monitoring with ATR probes.- Broad water absorption bands can interfere with the spectra.- Spectral interpretation can be complex due to overlapping peaks.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing information on vibrational modes.- Ti-O-Ti symmetric stretching in oligomers- Formation of crystalline TiO₂ phases (anatase, rutile)- Water is a weak Raman scatterer, minimizing interference.- Can be used for in-situ analysis with fiber-optic probes.- Sensitive to the formation of crystalline structures.- Lower sensitivity compared to FTIR for some functional groups.- Fluorescence from the sample or impurities can be an issue.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light due to electronic transitions.- Formation of titanium oxo-clusters and nanoparticles- Changes in the coordination environment of titanium- High sensitivity.- Simple and cost-effective instrumentation.- Suitable for monitoring the overall reaction kinetics and particle nucleation.- Provides limited structural information.- Broad and often featureless spectra can be difficult to interpret in terms of specific intermediates.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data. The following sections outline typical procedures for each spectroscopic technique.

In-situ FTIR Spectroscopy

Objective: To monitor the changes in functional groups during the hydrolysis and condensation of TTIP.

Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

Procedure:

  • Preparation: A stock solution of TTIP in a dry solvent (e.g., isopropanol) is prepared. A separate solution of water in the same solvent is also prepared.

  • Reaction Initiation: The TTIP solution is placed in a reaction vessel, and the ATR probe is immersed in it. The reaction is initiated by adding the water solution under controlled stirring.

  • Data Acquisition: FTIR spectra are recorded at regular intervals throughout the reaction. Key spectral regions to monitor include the disappearance of Ti-O-iPr bands and the appearance of Ti-OH and Ti-O-Ti bands.

In-situ NMR Spectroscopy

Objective: To identify and quantify the various titanium-containing species present during the reaction.

Instrumentation: High-resolution NMR spectrometer.

Procedure:

  • Sample Preparation: The reaction is typically carried out directly in an NMR tube. A solution of TTIP in a deuterated solvent is prepared.

  • Reaction Initiation: A controlled amount of D₂O is added to the NMR tube to initiate the hydrolysis and condensation.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at different time points. Changes in the chemical shifts and integrals of the isopropoxide ligands and the appearance of new signals corresponding to hydroxylated and condensed species are monitored.

In-situ Raman Spectroscopy

Objective: To track the formation of Ti-O-Ti bonds and the evolution of crystalline TiO₂ phases.

Instrumentation: Raman spectrometer with a fiber-optic probe.

Procedure:

  • Setup: The fiber-optic probe is positioned to focus the laser on the reaction mixture within a suitable vessel.

  • Reaction: The hydrolysis of TTIP is initiated as described for the FTIR experiment.

  • Measurement: Raman spectra are collected continuously or at set time intervals. The emergence and evolution of bands corresponding to Ti-O-Ti vibrations and the characteristic peaks of anatase or rutile phases are analyzed.

UV-Vis Spectroscopy for Kinetic Analysis

Objective: To monitor the kinetics of particle formation and growth.

Instrumentation: UV-Vis spectrophotometer.

Procedure:

  • Reaction Mixture: A dilute solution of TTIP in a suitable solvent is prepared in a cuvette.

  • Initiation: A specific amount of water is added to the cuvette, and the solution is rapidly mixed.

  • Analysis: The absorbance at a fixed wavelength (typically in the UV region) is monitored over time. The increase in absorbance is related to the formation and growth of TiO₂ nanoparticles, allowing for the determination of reaction rates.[1]

Visualizing Reaction Pathways and Workflows

Understanding the sequence of events in the reaction and the experimental process is crucial. The following diagrams, generated using the DOT language, illustrate these aspects.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation Ti(OⁱPr)₄ Ti(OⁱPr)₄ Ti(OⁱPr)₃(OH) Ti(OⁱPr)₃(OH) Ti(OⁱPr)₄->Ti(OⁱPr)₃(OH) +H₂O -ⁱPrOH Ti(OⁱPr)₂(OH)₂ Ti(OⁱPr)₂(OH)₂ Ti(OⁱPr)₃(OH)->Ti(OⁱPr)₂(OH)₂ +H₂O -ⁱPrOH Ti(OH)₄ Ti(OH)₄ Ti(OⁱPr)₂(OH)₂->Ti(OH)₄ +2H₂O -2ⁱPrOH Oligomers Oligomers Ti(OH)₄->Oligomers Oxolation/Olation -H₂O or -ⁱPrOH TiO₂ Gel TiO₂ Gel Oligomers->TiO₂ Gel Further Condensation G cluster_workflow In-situ Spectroscopic Analysis Workflow Prepare TTIP Solution Prepare TTIP Solution Initiate Reaction Initiate Reaction Prepare TTIP Solution->Initiate Reaction Prepare H₂O/Solvent Solution Prepare H₂O/Solvent Solution Prepare H₂O/Solvent Solution->Initiate Reaction Acquire Spectra (Time-resolved) Acquire Spectra (Time-resolved) Initiate Reaction->Acquire Spectra (Time-resolved) Data Analysis Data Analysis Acquire Spectra (Time-resolved)->Data Analysis Identify Intermediates Identify Intermediates Data Analysis->Identify Intermediates Determine Kinetics Determine Kinetics Data Analysis->Determine Kinetics

References

Performance Evaluation of Titanium(IV) Propoxide as a Polymerization Catalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is a critical determinant in the successful synthesis of polymers, influencing reaction kinetics, polymer properties, and overall process efficiency. Titanium(IV) propoxide, also known as titanium isopropoxide, has emerged as a versatile and effective catalyst in various polymerization reactions, particularly in the production of biodegradable polyesters and polyolefins. This guide provides an objective comparison of the performance of this compound with common alternative catalysts, supported by experimental data, to inform catalyst selection for research and development applications.

Overview of this compound's Catalytic Activity

This compound is a metal alkoxide that is highly effective in catalyzing ring-opening polymerization (ROP) and is a key component in certain Ziegler-Natta systems for olefin polymerization.[1][2] Its efficacy is attributed to the Lewis acidic nature of the titanium center, which activates the monomer for nucleophilic attack, and the ability of the propoxide groups to act as initiators for polymerization.[3][4]

Performance in Ring-Opening Polymerization (ROP)

In the synthesis of biodegradable polyesters such as polylactide (PLA) and poly(ε-caprolactone) (PCL), this compound demonstrates significant catalytic activity.[5][6] These polymers are of particular interest in the biomedical and pharmaceutical fields for applications like drug delivery systems and biodegradable sutures. A common alternative catalyst in this area is tin(II) octoate.

Comparative Performance Data for ROP
CatalystMonomerPolymerMolecular Weight (Mw/Mn, kDa)Polydispersity Index (PDI)Reaction Conditions
This compound L-lactidePLA35-40 (Mw)1.7-2.2130°C, 24h[2]
This compound rac-lactidePLA--130°C, 24h[5]
This compound ε-caprolactonePCL--In-situ polymerization[6]
Tin(II) OctoateL-lactidePLA242 (Mw)-180°C, 3h[7]
Tin(II) Octoateε-caprolactonePCL90 (Mn)-160°C, short period[8][9]

Performance in Olefin Polymerization

This compound and other titanium alkoxides are precursors for Ziegler-Natta catalysts, which are instrumental in the polymerization of olefins like ethylene (B1197577) to produce polyethylene (B3416737) (PE).[1][10] These traditional heterogeneous catalysts are widely used in industry. A more modern class of catalysts for this purpose are homogeneous metallocene catalysts.

Comparative Performance of Olefin Polymerization Catalysts
Catalyst SystemPolymerKey Performance Characteristics
Ziegler-Natta (Ti-based) Polyethylene (PE)- Produces linear, high-density polyethylene (HDPE).- Heterogeneous catalyst with multiple active sites, leading to a broad molecular weight distribution.[10][11]
Metallocene Polyethylene (PE)- Homogeneous catalyst with a single, well-defined active site.- Allows for precise control over polymer microstructure, resulting in a narrow molecular weight distribution.- Can produce a range of polyethylenes, including linear low-density polyethylene (LLDPE).[11][12]

Experimental Protocols

Ring-Opening Polymerization of L-Lactide using this compound

Materials:

  • L-lactide

  • This compound

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Methanol (B129727)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Thermostatted oil bath

Procedure:

  • Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or argon.

  • In a Schlenk flask under an inert atmosphere, add the desired amount of L-lactide.

  • Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).

  • In a separate vial, prepare a stock solution of this compound in anhydrous toluene.

  • Using a syringe, add the required amount of the this compound solution to the lactide solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1).

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 130°C) and stir.[5]

  • Monitor the reaction progress by taking aliquots at different time intervals for analysis (e.g., by ¹H NMR to determine monomer conversion).

  • After the desired reaction time or conversion is reached, quench the polymerization by adding a small amount of acidic methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

Ethylene Polymerization using a Ziegler-Natta Catalyst

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminium (Al(C₂H₅)₃)

  • Anhydrous heptane (B126788) (or other suitable solvent)

  • High-purity ethylene gas

  • High-pressure reactor equipped with a stirrer and temperature and pressure controls

Procedure:

  • Thoroughly dry the reactor and all associated pipework.

  • Under an inert atmosphere, charge the reactor with anhydrous heptane.

  • Introduce the triethylaluminium co-catalyst into the reactor.

  • Separately, prepare the titanium tetrachloride catalyst component, often supported on magnesium chloride.

  • Inject the titanium-based catalyst component into the reactor.

  • Pressurize the reactor with ethylene gas to the desired pressure.

  • Heat the reactor to the desired polymerization temperature (e.g., 70-80°C) and commence stirring to initiate polymerization.

  • Maintain a constant ethylene pressure by continuously feeding ethylene gas to the reactor.

  • After the desired polymerization time, terminate the reaction by stopping the ethylene feed and adding a quenching agent (e.g., isopropanol).

  • Vent the reactor and collect the polymer slurry.

  • Wash the polymer with a mixture of hydrochloric acid and methanol to remove catalyst residues, followed by washing with pure methanol.

  • Dry the polyethylene powder in a vacuum oven.

Visualizations

Experimental_Workflow_ROP cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Drying Dry Glassware Inert Inert Atmosphere Setup Drying->Inert Monomer Add Monomer & Solvent Inert->Monomer Catalyst Add Catalyst Solution Monomer->Catalyst Polymerization Polymerize at Temp Catalyst->Polymerization Quench Quench Reaction Polymerization->Quench Precipitate Precipitate Polymer Quench->Precipitate Dry Dry Polymer Precipitate->Dry

Caption: Experimental workflow for ring-opening polymerization.

Coordination_Insertion_Mechanism Catalyst Ti Catalyst Monomer Monomer Catalyst->Monomer 1. Coordination Coordination Coordination Monomer->Coordination Insertion Insertion Coordination->Insertion 2. Ring-Opening Propagation Propagating Chain Insertion->Propagation 3. Insertion Propagation->Monomer Next Monomer

Caption: Simplified coordination-insertion mechanism for ROP.

References

A Comparative Guide to Validating TiO₂ Thin Film Thickness from Titanium(IV) Propoxide Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control and validation of titanium dioxide (TiO₂) thin film thickness are critical for a multitude of applications, from photocatalysis and solar cells to biocompatible coatings on medical devices. When using titanium(IV) propoxide (TTIP) as a precursor, various deposition techniques can be employed, each necessitating a reliable method for thickness verification. This guide provides a comparative overview of common deposition and validation techniques, supported by experimental protocols and data, to aid researchers in selecting the optimal methods for their specific needs.

Deposition Methods Using this compound

This compound is a widely used precursor for creating TiO₂ thin films due to its reactivity and the relative ease of controlling the resulting film properties. The primary deposition methods include sol-gel spin coating, sol-gel dip coating, and atomic layer deposition (ALD).

Experimental Protocols: Deposition

1. Sol-Gel Spin Coating: This technique involves depositing a small amount of a TiO₂ precursor solution (sol) onto a substrate and then spinning it at high speed to create a uniform film.

  • Sol Preparation: A common sol is prepared by mixing this compound, an alcohol solvent like isopropanol (B130326) or ethanol, and a stabilizer such as acetic acid or nitric acid.[1][2] For instance, a stable sol can be made by mixing 20 ml of TTIP with 4 ml of acetic acid and 400 ml of distilled water, followed by vigorous stirring.[2]

  • Deposition: A few drops of the sol are dispensed onto a cleaned substrate (e.g., silicon wafer or glass slide). The substrate is then spun at high speeds, typically between 1000 and 5000 rpm, for 30 to 60 seconds.[1][3]

  • Annealing: After coating, the film is dried and then annealed in a furnace at temperatures ranging from 300°C to 500°C for at least one hour to crystallize the TiO₂, typically into the anatase phase.[1][2] The thickness can be increased by repeating the coating and drying process multiple times.[1]

2. Sol-Gel Dip Coating: This method involves immersing a substrate in the precursor sol and then withdrawing it at a constant speed.

  • Sol Preparation: The sol is prepared similarly to the spin coating method, but careful control of its viscosity is crucial for achieving a desired thickness.[4][5]

  • Deposition: A cleaned substrate is dipped into the TiO₂ sol and then withdrawn at a controlled, constant rate (e.g., 1 mm/s).[4] The film thickness is influenced by the withdrawal speed and the viscosity of the sol.[4][5]

  • Annealing: The coated substrate is air-dried and then heated in a furnace, with typical calcination temperatures around 400°C to 500°C, to form the crystalline TiO₂ film.[4][6]

3. Atomic Layer Deposition (ALD): ALD is a gas-phase deposition technique that builds films one atomic layer at a time, allowing for exceptional conformity and precise thickness control at the angstrom level.

  • Precursors and Reaction: The process involves sequential, self-limiting surface reactions. For TiO₂ deposition, TTIP and deionized water are common precursors.[7] Another "waterless" process uses TTIP and titanium tetrachloride (TiCl₄).[8][9]

  • Deposition Cycle: A typical ALD cycle at 300°C might involve:

    • A 500 ms (B15284909) pulse of the titanium precursor (e.g., TiCl₄).

    • A 3-4 second purge with an inert gas (e.g., N₂).

    • A 500 ms pulse of the oxygen source (e.g., H₂O).

    • A 4-second purge with N₂.[10]

  • Film Growth: The final film thickness is determined simply by the number of ALD cycles performed. The growth per cycle is highly reproducible; for example, a waterless process at 250°C can yield a growth rate of 0.55 Å/cycle.[9]

Thickness Validation Techniques

Once the TiO₂ film is deposited, its thickness must be accurately measured. The most common validation techniques are Spectroscopic Ellipsometry (SE), Stylus Profilometry, and Scanning Electron Microscopy (SEM).

Experimental Protocols: Validation

1. Spectroscopic Ellipsometry (SE): This is a non-destructive optical technique that measures the change in polarization of light upon reflection from the sample surface.

  • Principle: By analyzing how the elliptical polarization of light changes, information about the thin film's properties, such as thickness and refractive index, can be determined.[11]

  • Procedure:

    • The TiO₂-coated substrate is placed on the ellipsometer stage.

    • A beam of light with a known polarization is directed at the film over a range of wavelengths and angles of incidence.

    • The instrument measures the polarization of the reflected light.

    • A model of the sample (e.g., substrate/TiO₂ layer/air) is constructed in the software. The thickness and optical constants in the model are adjusted until the calculated polarization change matches the measured data.

2. Stylus Profilometry: This is a contact-based mechanical method that measures the surface topography to determine film thickness.

  • Principle: A very fine-tipped stylus is dragged across the surface of the sample, physically tracing its profile.

  • Procedure:

    • A sharp step or edge must be created between the thin film and the bare substrate. This is typically done by masking a portion of the substrate during deposition or carefully etching away a section of the film post-deposition.

    • The sample is placed on the profilometer stage.

    • The stylus is scanned across the step, and the vertical displacement of the stylus is recorded, directly measuring the step height, which corresponds to the film thickness.

3. Scanning Electron Microscopy (SEM): This technique provides a direct visual measurement of the film thickness from a cross-section of the sample.

  • Principle: An SEM uses a focused beam of electrons to generate high-resolution images of a sample's topography.

  • Procedure:

    • A cross-section of the film and substrate must be prepared. This is a destructive step, often achieved by carefully cleaving the substrate (e.g., a silicon wafer) to create a clean, perpendicular fracture through the film.[12]

    • The sample is mounted in the SEM chamber, typically tilted to view the exposed edge.[12]

    • The electron beam is scanned across the cross-section, and an image is generated where the TiO₂ layer, substrate, and surface are clearly distinguishable.

    • Using the SEM's integrated software, a direct measurement of the film's thickness can be made from the calibrated image.[12][13] Multiple measurements are often averaged for accuracy.[12]

Performance Comparison of Validation Techniques

Choosing the right validation method depends on the required accuracy, the nature of the sample, and whether destructive analysis is permissible.

FeatureSpectroscopic Ellipsometry (SE)Stylus ProfilometryScanning Electron Microscopy (SEM)
Principle Optical (change in light polarization)Mechanical (stylus tracing of surface)Direct Imaging (electron beam)
Sample Prep None requiredStep/edge required between film and substrateCross-sectioning (cleaving or cutting)
Destructive? NoPotentially (stylus can scratch soft films)Yes
Typical Range Sub-nm to several microns~10 nm to ~1 mm~10 nm to several microns[13]
Advantages Non-destructive, high precision (~0.1 Å sensitivity), provides optical constants.[14]Direct height measurement, wide thickness range.Direct visualization of film and interfaces, provides morphological information.
Limitations Indirect method requiring a model; accuracy depends on the model's correctness.[15]Requires a step, potential for film damage, tip size limits lateral resolution.Destructive, sample must be vacuum-compatible, time-consuming sample preparation.[12]

Experimental Workflow

The process of creating and validating a TiO₂ thin film from a this compound precursor can be visualized as a multi-stage workflow.

G cluster_start Precursor cluster_deposition Deposition Method cluster_film Resulting Film cluster_validation Thickness Validation cluster_end Final Output Precursor This compound (TTIP) Spin Sol-Gel Spin Coating Precursor->Spin Dip Sol-Gel Dip Coating Precursor->Dip ALD Atomic Layer Deposition (ALD) Precursor->ALD Film TiO₂ Thin Film on Substrate Spin->Film Dip->Film ALD->Film Ellipsometry Spectroscopic Ellipsometry Film->Ellipsometry Profilometry Stylus Profilometry Film->Profilometry SEM Scanning Electron Microscopy (SEM) Film->SEM Result Validated Film Thickness Ellipsometry->Result Profilometry->Result SEM->Result

Workflow from precursor to validated TiO₂ thin film thickness.

References

Comparative Analysis of Synthesis Parameters and Nanoparticle Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the green synthesis of Titanium Dioxide (TiO₂) nanoparticles using titanium(IV) isopropoxide is presented for researchers, scientists, and drug development professionals. This guide focuses on environmentally friendly methods that utilize various plant extracts as reducing and capping agents, offering a cost-effective and simple alternative to traditional chemical and physical synthesis routes.[1][2][3] The phytochemicals present in these extracts, such as flavonoids, polyphenols, and alkaloids, play a crucial role in the bioreduction and stabilization of the nanoparticles.[1]

The properties of green-synthesized TiO₂ nanoparticles are significantly influenced by the type of plant extract used and the specific synthesis conditions. The following table summarizes quantitative data from various studies, providing a comparative overview of the outcomes.

Plant ExtractPrecursor ConcentrationReaction ConditionsNanoparticle Size (nm)Crystal PhaseBand Gap (eV)Photocatalytic Efficiency (%)Reference
Phyllanthus niruri1 mM TTIP in 50 mL extract4h stirring at RT, calcination at 600°C for 3h20 (XRD)Anatase-99.5 (Methyl Orange)[3]
Impatiens rothii15 mL TTIP in 50 mL ethanol (B145695) + 50 mL extract12h stirring at RT, calcination at 500°C for 3h~11 (Crystallite), ~25 (Particle)Anatase3.3998 (Methylene Blue)[4]
Morus nigra (Aqueous)10 mL TTIP in 70 mL water + 10g powder in 100mL water2h stirring at 50°C0.17 (Crystallite)---[2]
Morus nigra (Ethanolic)10 mL TTIP in 70 mL water + 10g powder in 100mL ethanol2h stirring at 50°C0.076 (Crystallite)---[2]
Mentha arvensis--20-70 (SEM)Anatase--[5]
Acorus calamus0.05 M TTIPStirring at RT, pH 715-40 (DLS)Anatase/Rutile3.2096.59 (Rhodamine B)[6]
Murraya koenigii (Ethanolic)--2-15 (TEM)---[7]

Experimental Protocols

The green synthesis of TiO₂ nanoparticles generally follows a sol-gel method.[3] Below are detailed methodologies for key experiments cited in the literature.

Preparation of Plant Extract

A generalized procedure for preparing the aqueous plant extract is as follows:

  • Collection and Cleaning: Fresh, healthy plant leaves are collected and washed thoroughly with distilled water to remove any contaminants.[1][4]

  • Drying and Grinding: The leaves are shade-dried for several days until all moisture is removed and then ground into a fine powder.[1][4]

  • Extraction: A specific amount of the leaf powder (e.g., 20 g) is added to a volume of distilled water (e.g., 150 mL) and heated (e.g., at 60°C for 4 hours) with continuous stirring.[1][3][4] The resulting extract is then filtered to remove solid residues.[3][4]

Synthesis of TiO₂ Nanoparticles

The synthesis process typically involves the following steps:

  • Precursor Solution: A solution of titanium(IV) isopropoxide (TTIP) is prepared, often in a solvent like ethanol. For instance, 15 mL of TTIP is dissolved in 50 mL of ethanol.[4]

  • Reaction Mixture: The prepared plant extract is slowly added to the TTIP solution under vigorous and continuous stirring.[3][4]

  • Precipitation: The mixture is stirred at room temperature for a specified duration (e.g., 4-12 hours) until a precipitate is formed. A color change in the solution often indicates the formation of nanoparticles.[3][4]

  • Separation and Washing: The precipitate is separated by centrifugation or filtration and washed multiple times with deionized water and ethanol to remove impurities.[3][4]

  • Drying and Calcination: The washed precipitate is dried in an oven (e.g., at 80°C for 3 hours) and then calcined at a high temperature (e.g., 500-600°C for 3 hours) to obtain the crystalline TiO₂ nanopowder.[3][4]

Characterization of Synthesized TiO₂ Nanoparticles

To determine the properties of the synthesized TiO₂ nanoparticles, various characterization techniques are employed:

  • UV-Visible Spectroscopy: Confirms the formation of TiO₂ nanoparticles by observing the characteristic absorption peaks.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups from the plant extract that are responsible for the reduction and capping of the nanoparticles. A band in the 650–700 cm⁻¹ region is indicative of the Ti-O-Ti bond.[1]

  • X-ray Diffraction (XRD): Determines the crystalline structure, phase purity, and average crystallite size of the nanoparticles.[1]

  • Scanning Electron Microscopy (SEM): Visualizes the surface morphology and shape of the nanoparticles.[1]

  • Transmission Electron Microscopy (TEM): Provides high-resolution images to determine the size and shape of the nanoparticles.[1]

  • Energy-Dispersive X-ray (EDX) Analysis: Determines the elemental composition and purity of the synthesized nanoparticles.[4]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism for the green synthesis of TiO₂ nanoparticles.

G cluster_0 Plant Extract Preparation cluster_1 Nanoparticle Synthesis cluster_2 Characterization Collect_Leaves Collect and Wash Plant Leaves Dry_Grind Dry and Grind Leaves Collect_Leaves->Dry_Grind Extraction Aqueous Extraction Dry_Grind->Extraction Filter_Extract Filter Extract Extraction->Filter_Extract Mix_React Mix Extract with Precursor (Stir and React) Filter_Extract->Mix_React Prepare_TTIP Prepare TTIP Precursor Solution Prepare_TTIP->Mix_React Precipitate Separate Precipitate Mix_React->Precipitate Wash Wash Nanoparticles Precipitate->Wash Dry_Calcine Dry and Calcine Wash->Dry_Calcine Characterization Characterize Nanoparticles (UV-Vis, FTIR, XRD, SEM, TEM, EDX) Dry_Calcine->Characterization

Workflow for the green synthesis of TiO₂ nanoparticles.

G TTIP Titanium(IV) Isopropoxide (Ti[OCH(CH3)2]4) Hydrolysis Hydrolysis TTIP->Hydrolysis TiOH4 Ti(OH)4 Hydrolysis->TiOH4 Bioreduction Bioreduction & Capping TiOH4->Bioreduction Plant_Extract Plant Extract (Phytochemicals) Plant_Extract->Bioreduction Capped_TiO2 Capped TiO2 Nanoparticles Bioreduction->Capped_TiO2 Calcination Calcination Capped_TiO2->Calcination TiO2_NPs Crystalline TiO2 Nanoparticles Calcination->TiO2_NPs

Proposed mechanism for the green synthesis of TiO₂ nanoparticles.

References

A Comparative Guide to Assessing the Purity of Amides Synthesized Using a Titanium(IV) Propoxide Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of amides is a fundamental process. The purity of the final amide product is critical for its efficacy, safety, and reliability in subsequent applications. This guide provides an objective comparison of amide synthesis using a titanium(IV) propoxide catalyst against other common methods, supported by experimental data and detailed protocols for purity assessment.

Introduction to Catalytic Amide Synthesis

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires harsh conditions or the use of stoichiometric activating agents.[1] These activating agents, while effective, often generate significant chemical waste, complicating product purification and reducing atom economy.[2] Catalytic methods offer a more efficient and environmentally benign alternative. Titanium(IV) isopropoxide, Ti(OⁱPr)₄, has emerged as an effective catalyst for the direct amidation of nonactivated carboxylic acids, providing high yields of secondary and tertiary amides under relatively mild conditions.[3][4]

Assessing the purity of the synthesized amide is a crucial final step. The choice of analytical technique depends on the properties of the amide, the potential impurities from starting materials, and byproducts from the catalytic cycle.

Comparison of Amide Synthesis Methods

The choice of synthetic route can significantly impact the purity profile of the crude product and the subsequent purification strategy. The following table compares the this compound catalytic method with other common alternatives.

Synthesis MethodCatalyst / ReagentTypical Reaction ConditionsTypical Yields (%)Common Impurities & Purity ProfileKey Advantages & Disadvantages
Titanium(IV) Catalysis Ti(OⁱPr)₄ (10-20 mol%)70-110 °C, Anhydrous THF, 24h[3][5]61-93%[3]Unreacted starting materials, titanium-based byproducts (hydrolyzed). Generally high purity after filtration/workup.[6]Advantages: Good atom economy, high yields, applicable to a range of substrates. Disadvantages: Requires anhydrous conditions, catalyst is moisture-sensitive.[5]
Boronic Acid Catalysis Arylboronic Acids (e.g., 5-methoxy-2-iodophenylboronic acid)[7]Room temp. to mild heating, requires dehydrating agent (molecular sieves).[8]70-95%Unreacted starting materials, boronic acid species. Can have issues with racemization for chiral substrates.[3]Advantages: Very mild conditions, high functional group tolerance.[7] Disadvantages: Requires dehydrating agents, potential for racemization.[3]
Carbodiimide Coupling DCC, EDCRoom temperature, DCM or DMF solvent.80-95%Urea byproduct (often difficult to remove), unreacted starting materials.Advantages: Very mild, widely used in peptide synthesis.[1] Disadvantages: Poor atom economy, stoichiometric waste (urea), potential for racemization.[2]
Acyl Chloride Method Thionyl Chloride (SOCl₂) or Oxalyl Chloride to form acyl chloride, then add amine.0 °C to room temperature, often with a non-nucleophilic base (e.g., pyridine, Et₃N).[]>90%HCl salt of the amine base, excess starting materials. The reaction is often very clean.[]Advantages: High reactivity, high yields, fast reaction.[] Disadvantages: Two-step process, acyl chlorides are highly moisture-sensitive and corrosive.[]

Experimental Protocols

Detailed and reproducible protocols are essential for both synthesis and analysis.

This protocol is adapted from the work of Lundberg et al. and represents a typical procedure for this catalytic system.[3][4]

Materials:

  • Phenylacetic acid

  • Benzylamine (B48309)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 4 Å Molecular Sieves

  • Nitrogen gas supply

  • Standard glassware (oven-dried)

Procedure:

  • To an oven-dried round-bottomed flask under a nitrogen atmosphere, add phenylacetic acid (1.2 mmol), 4 Å molecular sieves (0.5 g), and anhydrous THF (to achieve an amine concentration of 0.4 M).

  • Add benzylamine (1.0 mmol) to the stirred suspension.

  • Add titanium(IV) isopropoxide (10 mol%, 0.1 mmol) via syringe.

  • Seal the flask and heat the reaction mixture to 70 °C in an oil bath.

  • Maintain stirring at this temperature for 24 hours.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.[10] The isolated product, N-benzylphenylacetamide, is typically obtained in high yield (>90%).[3]

HPLC is a powerful technique for quantifying the purity of the synthesized amide and detecting any unreacted starting materials or byproducts.[11]

Instrumentation & Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • HPLC-grade Acetonitrile (Solvent A)

  • HPLC-grade Water with 0.1% Formic Acid (Solvent B)

  • Synthesized amide sample

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized amide and dissolve it in 10 mL of Acetonitrile to create a stock solution of 100 µg/mL. Prepare further dilutions as necessary.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is typically used. For example: Start with 60% B, decrease to 10% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the λₘₐₓ of the amide's chromophore).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Record the chromatogram. The retention time of the main peak should correspond to the amide product.

    • Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram (Area % method).

    • Purity (%) = (Area of Amide Peak / Total Area of All Peaks) x 100.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and purity assessment process.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Workup cluster_analysis Purity Assessment Stage reactants Carboxylic Acid + Amine catalyst Ti(OⁱPr)₄ Anhydrous THF, 70°C reactants->catalyst Add Catalyst crude Crude Product catalyst->crude 24h Reaction workup Aqueous Workup & Extraction crude->workup purified_amide Purified Amide workup->purified_amide hplc HPLC purified_amide->hplc nmr ¹H NMR purified_amide->nmr mp Melting Point purified_amide->mp ms Mass Spec purified_amide->ms

Caption: Workflow from synthesis to purity analysis.

Conclusion

The use of this compound as a catalyst for direct amidation presents an efficient, high-yielding, and atom-economical method for synthesizing a wide range of amides.[3][4] While the reaction is sensitive to moisture, proper experimental technique reliably yields a product of high purity following a straightforward aqueous workup.

For drug development and research applications where purity is paramount, a multi-faceted analytical approach is recommended. HPLC provides robust quantitative data on purity, while NMR spectroscopy confirms the structure and helps identify any organic impurities.[10][11] Physical characterization, such as melting point analysis, serves as a simple, effective indicator of purity. By combining the strengths of this catalytic method with rigorous analytical assessment, researchers can confidently produce high-purity amides for their desired applications.

References

Safety Operating Guide

Safe Disposal of Titanium(IV) Propoxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount for laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Titanium(IV) propoxide, also known as tetraisopropyl titanate or isopropyl titanate, a flammable and moisture-sensitive compound. Adherence to these protocols is vital for minimizing risks and ensuring compliance with safety regulations.[1]

Chemical Identification and Hazards

  • Chemical Name: this compound

  • Synonyms: Tetraisopropyl orthotitanate, Isopropyl titanate, TTIP[1]

  • Chemical Formula: Ti[OCH(CH₃)₂]₄[1]

  • Primary Hazards: Flammable liquid and vapor, causes serious eye irritation, and may cause drowsiness or dizziness.[1][2][3][4][5][6][7] It is also highly sensitive to moisture and reacts with water, which can produce flammable isopropyl alcohol.[1]

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, ensure that all necessary safety measures are in place.

Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] The facility must be equipped with an eyewash station and a safety shower.[1][8] All equipment used during handling and disposal must be explosion-proof and properly grounded to prevent static discharge.[1][3][6]

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent exposure.[1]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Neoprene or nitrile rubber gloves.[1]Prevents skin contact and potential irritation or dermatitis.[1]
Body Protection Flame-retardant and antistatic protective clothing.[1]Shields against accidental splashes and potential fire hazards.[1]

Spill Response Protocol

In the event of a this compound spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated to disperse flammable vapors.[2]

  • Containment: For minor spills, absorb the liquid with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[1][2]

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[1][3]

  • Decontamination: Decontaminate the spill area with a compatible solvent (e.g., isopropanol) and then wash with soap and water.[2]

  • Disposal: The collected waste must be treated as hazardous and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed waste contractor.[2] For major spills, contact your institution's emergency response team immediately.[2]

Detailed Disposal Protocol: Controlled Hydrolysis

The primary method for the safe disposal of small quantities of this compound generated in a research setting is controlled hydrolysis. This process converts it to the significantly less hazardous titanium dioxide (TiO₂) and isopropanol (B130326).[2] This procedure must be carried out in a well-ventilated fume hood while wearing all mandatory PPE.[2]

Materials Required:

  • Waste this compound in a sealed container

  • A large beaker or flask (at least 10 times the volume of the waste)

  • A magnetic stir plate and stir bar

  • Isopropanol

  • Dropping funnel or pipette

  • Container for aqueous waste

Step-by-Step Neutralization and Disposal Procedure:

  • Preparation: Place the large beaker with a magnetic stir bar on a stir plate inside a chemical fume hood. Add a volume of isopropanol to the beaker that is at least 10 times the volume of the waste this compound to be neutralized. Begin stirring the isopropanol to create a vortex.[2]

  • Controlled Hydrolysis: Carefully and slowly add the waste this compound to the stirring isopropanol drop by drop using a dropping funnel or pipette. The reaction with residual moisture in the alcohol is exothermic, so a slow addition rate is crucial to control the temperature.[2]

  • Completion: Once all the this compound has been added, allow the mixture to stir for at least 30 minutes to ensure the reaction is complete.[2]

  • Waste Collection: The final mixture, containing titanium dioxide, isopropanol, and water, can be disposed of as aqueous chemical waste.[2] The solid titanium dioxide can be separated by filtration if required by your disposal procedures.[2]

  • Labeling and Disposal: Clearly label the waste container with its contents and dispose of it through your institution's EHS office or a licensed chemical waste disposal contractor.[2][3][4][5] For larger quantities, it is recommended to contact a professional waste disposal service.[9]

G cluster_prep Preparation cluster_hydrolysis Controlled Hydrolysis cluster_disposal Waste Management A Don Appropriate PPE B Work in a Fume Hood A->B C Prepare Isopropanol in Beaker (10x volume of waste) B->C D Slowly Add Waste this compound to Stirring Isopropanol C->D Begin Procedure E Stir Mixture for at Least 30 Minutes D->E F Resulting Mixture: Titanium Dioxide, Isopropanol, Water E->F Reaction Complete G Label Waste Container Clearly F->G H Dispose Through EHS or Licensed Contractor G->H I Decontaminate Work Area H->I

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Titanium(IV) propoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Titanium(IV) propoxide. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risks associated with this moisture-sensitive and flammable compound.

Hazard Summary & Key Properties

This compound is a flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness.[1][2] It is also moisture-sensitive, reacting with water and moist air to decompose, which can liberate isopropanol. This reactivity underscores the importance of handling the compound in a dry, inert atmosphere. The material is incompatible with strong oxidizing agents.[2]

PropertyValue
Synonyms Tetraisopropyl orthotitanate, Isopropyl titanate[3][4]
CAS Number 546-68-9[3]
Physical State Liquid[4]
Appearance Light yellow liquid[4]
Flash Point 46 °C (114.8 °F)[4]
Hazards Flammable liquid and vapor, Causes serious eye irritation[1][2][3]
Target Organs Respiratory system, Central nervous system (CNS)[2][3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to ensure personal safety when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are essential to protect against splashes and vapors that can cause serious eye irritation.[5] Contact lenses should not be worn.
Hand Protection Neoprene or nitrile rubber gloves are recommended.
Body Protection A lab coat is required. For larger quantities or increased risk of splashing, flame-retardant and antistatic protective clothing should be worn.[5]
Respiratory A NIOSH-certified organic vapor respirator should be used if ventilation is inadequate or if exposure limits are exceeded.[6]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Eyewash stations and safety showers must be readily accessible.[6][4]

  • Preparation :

    • Ensure the work area is clean, dry, and free of ignition sources such as open flames, hot surfaces, and sparks.[1][3]

    • Use only non-sparking tools and explosion-proof equipment.[1][3]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[1][6]

  • Handling :

    • Wear the appropriate PPE as detailed above.

    • Carefully open the container, being aware that pressure may have developed.[7]

    • Transfer the required amount of this compound using appropriate laboratory equipment.

    • Keep the container tightly closed when not in use to prevent exposure to moisture and air.[1][6]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin after handling.[1]

    • Clean the work area and any equipment used.

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[4][8] The storage area should be designated for flammable liquids.[4]

Workflow for Handling this compound prep Preparation - Clear ignition sources - Use non-sparking tools - Ground equipment ppe Don Appropriate PPE - Safety goggles/face shield - Nitrile/neoprene gloves - Lab coat/flame-retardant clothing prep->ppe Ensure safety measures handle Handling in Fume Hood - Carefully open container - Transfer chemical - Keep container sealed ppe->handle Ready for handling post_handle Post-Handling - Wash hands - Clean work area - Proper storage handle->post_handle After use

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., absorbent materials from a spill) in a suitable, labeled, and tightly sealed container.[5]

  • Storage of Waste :

    • Store the waste container in a designated, well-ventilated area for flammable waste, away from incompatible materials.

  • Disposal :

    • Dispose of the chemical waste through an approved waste disposal plant.[2][9] Adhere to all local, regional, and national hazardous waste regulations.[2]

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response :

    • Evacuate and Ventilate : Evacuate the immediate area and ensure adequate ventilation to disperse flammable vapors.[5]

    • Eliminate Ignition Sources : Remove all sources of ignition from the spill area.[4]

    • Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[4][5]

    • Collection : Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[5]

    • Decontamination : Clean the spill area thoroughly.[5]

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin Contact : Remove contaminated clothing and rinse the affected skin with plenty of water and soap.[8] If irritation persists, seek medical attention.[2]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]

    • Ingestion : Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]

Emergency Response for this compound Incidents cluster_spill Spill Response cluster_exposure First Aid spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate exposure Personal Exposure eye Eye Contact: Flush with water 15 min exposure->eye skin Skin Contact: Wash with soap & water exposure->skin inhale Inhalation: Move to fresh air exposure->inhale ingest Ingestion: Give water/milk exposure->ingest ignite Remove Ignition Sources evacuate->ignite contain Contain with Inert Material ignite->contain collect Collect Waste contain->collect medical Seek Medical Attention eye->medical skin->medical inhale->medical ingest->medical

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.